Sulfo-Cy7.5 maleimide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H51K3N4O15S4 |
|---|---|
Peso molecular |
1205.5 g/mol |
Nombre IUPAC |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |
Clave InChI |
LPYYYGPYGCVNAA-UHFFFAOYSA-K |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origen del producto |
United States |
Foundational & Exploratory
Sulfo-Cy7.5 Maleimide: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core chemical and physical properties of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development. Its exceptional spectral characteristics in the NIR window, coupled with its high water solubility, make it an ideal candidate for in vivo imaging, fluorescence microscopy, flow cytometry, and other advanced biological studies.[1][2]
Core Chemical and Physical Properties
This compound is a hydrophilic, thiol-reactive fluorescent probe.[3][4] The presence of sulfonate groups significantly enhances its water solubility, a critical feature for bioconjugation in aqueous environments.[1][2] The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl groups found in cysteine residues of proteins and peptides.[5][6]
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C51H51K3N4O15S4 | [3][5] |
| Molecular Weight | 1205.52 g/mol | [3][4] |
| Appearance | Green solid/powder | [7][8] |
| Solubility | Good solubility in water, DMF, and DMSO | [3][5][6] |
| Spectral Property | Value | References |
| Excitation Maximum (λex) | 788 nm | [3][5] |
| Emission Maximum (λem) | 797 - 808 nm | [1][3][5] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [3][5] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [3][5] |
| Correction Factor (CF260) | 0.09 | [3] |
| Correction Factor (CF280) | 0.09 | [3] |
Stability and Storage
For optimal performance and longevity, this compound should be stored under specific conditions:
| Condition | Recommendation | References |
| Long-term Storage | -20°C in the dark, desiccated | [3][5] |
| Storage Duration | 12-24 months upon receipt | [3][7] |
| Shipping | Can be shipped at ambient temperature for up to 3 weeks | [3][6] |
| Stock Solutions | Unused stock solutions in anhydrous DMSO can be stored at -20°C for up to a month | [9] |
Reaction Mechanism
The conjugation of this compound to a biomolecule is achieved through a Michael addition reaction. The maleimide group reacts selectively with the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[10] This reaction is most efficient at a pH range of 6.5-7.5.[10]
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cyanine7.5 maleimide [amp.chemicalbook.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
Sulfo-Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its spectral properties, provides explicit experimental protocols for its use in labeling biomolecules, and illustrates key experimental workflows.
Core Spectroscopic and Physical Properties
This compound is a water-soluble, thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.[1][2] This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a significantly improved signal-to-noise ratio.[3] Its long emission wavelength also facilitates deeper tissue penetration, making it an ideal probe for in vivo imaging studies.[2][3][4]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 788 nm | [1][5] |
| Emission Maximum (λem) | 797 nm | [1][5] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [1][5] |
| Solubility | Water, DMF, DMSO | [5] |
| Reactive Group | Maleimide | [5] |
| Reactivity | Thiol groups (e.g., from cysteine residues) | [6][7] |
| Storage Conditions | -20°C, protected from light and moisture | [1][5][8] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in labeling proteins and antibodies, a common application in research and diagnostics.
Protocol 1: General Protein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to proteins containing free thiol groups.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[6][9]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[6][9]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][9]
-
If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] Note: If using DTT for reduction, it must be removed prior to the addition of the maleimide dye.[9]
-
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~788 nm).
-
Protocol 2: Antibody Conjugation with this compound
This protocol is specifically tailored for the labeling of antibodies, which often requires the reduction of interchain disulfide bonds in the hinge region to expose free thiols.
Materials:
-
Antibody (purified, in an amine-free buffer)
-
This compound
-
Reaction Buffer: Phosphate buffer, pH 7.0-7.5.[9]
-
TCEP
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution:
-
Reduction of Disulfide Bonds:
-
Prepare the this compound Stock Solution:
-
Prepare a 10 mM stock solution in anhydrous DMSO as described in the general protein labeling protocol.
-
-
Labeling Reaction:
-
Add the dye stock solution to the reduced antibody. A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended as a starting point.[9]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled antibody from free dye using a desalting column as previously described.
-
-
Characterization:
-
Determine the DOL. An optimal DOL for antibodies is typically between 2 and 10.[9]
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, the addition of a stabilizing protein like BSA and a bacteriostatic agent such as sodium azide is recommended.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key logical steps in the experimental processes described above.
Caption: Workflow for labeling proteins and antibodies with this compound.
Caption: General workflow for immunofluorescence using a Sulfo-Cy7.5 labeled antibody.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. broadpharm.com [broadpharm.com]
Sulfo-Cy7.5 Maleimide: A Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its chemical properties, detailed protocols for conjugation, and its applications in biomedical research and drug development.
Core Properties of this compound
This compound is a water-soluble fluorescent dye that belongs to the cyanine dye family. Its maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[1][2] The sulfonate groups enhance its water solubility, making it ideal for biological applications in aqueous environments.[3][4]
Physicochemical and Spectral Data
The key quantitative properties of this compound are summarized in the table below. These parameters are essential for designing and executing labeling experiments and imaging studies.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₁K₃N₄O₁₅S₄ | [5] |
| Molecular Weight | 1205.52 g/mol | [1][6] |
| Excitation Maximum (λex) | ~788 nm | [5] |
| Emission Maximum (λem) | ~797-808 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [5] |
| Solubility | Good in Water, DMSO, DMF | [1][5] |
| Storage Conditions | -20°C, protected from light and moisture | [1][3][5] |
Experimental Protocols: Antibody Labeling
The following is a detailed methodology for the conjugation of this compound to an antibody. This protocol is based on the selective reaction between the maleimide group and free thiols generated by the reduction of disulfide bonds in the antibody's hinge region.
Materials and Reagents
-
Antibody of interest (2-10 mg/mL in a thiol-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed[1][6]
Experimental Workflow
The general workflow for labeling an antibody with this compound involves antibody preparation, reduction of disulfide bonds, reaction with the dye, and purification of the conjugate.
Experimental workflow for antibody labeling with this compound.
Detailed Procedure
-
Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.[9]
-
Antibody Reduction : To generate free thiol groups, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for approximately 30 minutes at room temperature.[9][10]
-
Dye Preparation : Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10]
-
Labeling Reaction : Add the this compound stock solution to the reduced antibody solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is recommended as a starting point.[6][9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][9]
-
Purification : Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5][8] The first colored band to elute will be the antibody-dye conjugate.
-
Determination of Degree of Labeling (DOL) : The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~788 nm).
Application in Drug Development: In Vivo Imaging
Sulfo-Cy7.5 labeled biomolecules, particularly antibodies, are extensively used for in vivo imaging in preclinical studies.[3][4][7] The near-infrared fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and low background autofluorescence, making it ideal for visualizing biological processes in living organisms.[3][7] A key application is in oncology research for visualizing tumors and assessing the biodistribution of antibody-based therapeutics.[11]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Antibodies targeting EGFR can be labeled with Sulfo-Cy7.5 to non-invasively monitor tumor targeting and receptor engagement.
Visualization of EGFR targeting with a Sulfo-Cy7.5 labeled antibody.
In this application, an anti-EGFR antibody is conjugated with this compound. When administered in a preclinical tumor model, the labeled antibody binds to EGFR on the surface of cancer cells. An in vivo imaging system can then detect the near-infrared fluorescence, allowing for the visualization of tumor localization, measurement of tumor size, and assessment of the antibody's biodistribution.[11][12][13] This provides critical data for the development of targeted cancer therapies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cy7.5 Maleimide: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of Sulfo-Cy7.5 maleimide in aqueous and organic solvents, alongside detailed experimental protocols for its use in bioconjugation.
Core Properties of this compound
This compound is a near-infrared (NIR) fluorescent dye that is highly hydrophilic.[1] Its excitation and emission maxima are approximately 788 nm and 797 nm, respectively, making it an ideal tool for deep tissue imaging and in vivo studies with minimal background autofluorescence.[2][3] The presence of sulfonate groups significantly enhances its water solubility compared to its non-sulfonated counterparts, allowing for straightforward labeling of biomolecules in aqueous environments.[][5][6]
Solubility Data
The solubility of this compound is a critical factor in designing and executing successful labeling experiments. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Notes |
| Water | Good solubility[1][2][7] | The sulfonate groups render the dye highly water-soluble, often allowing for direct use in aqueous buffers without the need for organic co-solvents.[5][6] |
| DMSO | 50 mg/mL (41.48 mM)[8] | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened solvent.[8] Ultrasonic agitation may be needed to aid dissolution.[8] |
| DMF | Good solubility[1][2] | Often used as a co-solvent in labeling reactions, particularly for dyes with lower aqueous solubility. |
Experimental Protocols
Precise and reliable protocols are essential for the successful use of this compound in bioconjugation. The following sections detail the recommended procedures for stock solution preparation and protein labeling.
Preparation of Stock Solutions
Proper preparation of stock solutions is the first step in a successful conjugation reaction.
-
DMSO Stock Solution (Recommended for Storage):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to create a stock solution of a desired concentration, for example, 10 mM.[8]
-
Vortex the solution to ensure the dye is fully dissolved. If necessary, sonication can be used to aid dissolution.[8]
-
Store stock solutions at -20°C or -80°C, protected from light and moisture.[8] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[8]
-
-
Aqueous Stock Solution:
-
Due to the good water solubility of this compound, stock solutions can be prepared directly in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[9][10]
-
It is important to note that the maleimide group is susceptible to hydrolysis, especially at higher pH. Therefore, aqueous solutions should be prepared fresh and used immediately.
-
Protein Labeling Protocol
This protocol outlines the general steps for labeling proteins with this compound.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5.[10][11] The protein concentration should ideally be between 1-10 mg/mL.[10][11]
-
The buffer should be free of primary amines (e.g., Tris) and ammonium ions, as these can compete with the labeling reaction.[8]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiol groups for labeling, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][11] Incubate for approximately 20-30 minutes at room temperature.[11][12]
-
-
Conjugation Reaction:
-
Bring the this compound stock solution to room temperature.
-
Add the desired molar excess of the dye solution to the protein solution. A 20-fold molar excess of the dye is a common starting point.[10][11]
-
If using an organic stock solution (DMSO or DMF), the final concentration of the organic solvent in the reaction mixture should not exceed 10%.[12]
-
Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature, protected from light.[10][11]
-
-
Purification of the Conjugate:
Visualizing Key Processes
To further clarify the application of this compound, the following diagrams illustrate the underlying chemical reaction and a typical experimental workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
Core Mechanism: The Thiol-Maleimide Reaction
An In-depth Technical Guide to Sulfo-Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent probe widely used for bioconjugation. We will delve into its core reaction mechanism, photophysical properties, detailed experimental protocols, and key applications in research and drug development.
This compound is a bifunctional molecule consisting of a thiol-reactive maleimide group and a fluorescent Sulfo-Cy7.5 dye. The utility of this reagent hinges on the highly specific and efficient reaction between the maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.
The reaction proceeds through a chemoselective Michael addition mechanism.[1][2][3] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's double bond.[2] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][2][4] This reaction is often classified as a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.[2][4]
Reaction Conditions: The efficiency and selectivity of the thiol-maleimide conjugation are critically dependent on pH.[2]
-
Optimal pH (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiol groups. The reaction rate with thiols is approximately 1,000 times faster than with amines.[2][3][4]
-
Higher pH (> 7.5): Above this pH, the reaction loses its chemoselectivity, and competitive reaction with primary amines, such as the ε-amino group of lysine residues, can occur.[2][4]
-
Lower pH (< 6.5): The reaction rate slows down due to a lower concentration of the reactive thiolate anion.[2]
Potential Side Reactions:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2][4] This susceptibility increases with pH. Therefore, storing maleimide reagents in aqueous solutions is not recommended.[4]
-
Thiazine Rearrangement: For peptides conjugated via an N-terminal cysteine, the resulting succinimide can be susceptible to nucleophilic attack from the N-terminal amine, leading to a thiazine rearrangement.[1]
Core Component: The Sulfo-Cy7.5 Fluorophore
The Sulfo-Cy7.5 moiety is a water-soluble, near-infrared (NIR) cyanine dye.[5][6] Its spectral properties are ideal for deep-tissue and in vivo imaging because biological tissues have minimal autofluorescence and photon absorption in the NIR window (700-900 nm).[7] The sulfonate groups enhance its water solubility, allowing for labeling reactions in aqueous buffers without organic co-solvents, which is beneficial for sensitive proteins.[7]
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 788 nm | [8] |
| Emission Maximum (λem) | 797 nm | [8] |
| Molar Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield | 0.21 | [8] |
| Recommended Storage | -20°C, desiccated, protected from light | [5][8] |
| Solubility | Water, DMF, DMSO | [8] |
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for conjugating this compound to a thiol-containing protein.
Step 1: Reagent and Buffer Preparation
-
Conjugation Buffer: Prepare a degassed, thiol-free buffer with a pH between 7.0 and 7.5. Suitable buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES.[9] Degassing can be achieved by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through the solution to prevent thiol oxidation.[9]
-
Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Unused stock solution can be stored at -20°C for up to one month.
Step 2: Protein Preparation and Disulfide Reduction
-
Protein Solution: Dissolve the protein to be labeled in the prepared conjugation buffer at a concentration of 1-10 mg/mL.[9][10] A concentration of 2 mg/mL is often recommended for optimal labeling.[5][11]
-
Reduction of Disulfide Bonds (Optional but Recommended): Cysteine residues in proteins often form disulfide bridges, which do not react with maleimides.[10] To make these residues available for conjugation, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10] Incubate the mixture for 20-30 minutes at room temperature.[10] TCEP is ideal as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed (e.g., by dialysis) prior to conjugation.
Step 3: Conjugation Reaction
-
Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended, but this should be optimized for each specific protein.
-
Incubation: Add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing. Flush the vial with an inert gas, seal it tightly, and protect it from light.[10] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.
Step 4: Purification of the Conjugate
-
Removal of Unreacted Dye: After incubation, it is crucial to remove any free, unreacted this compound. Common purification methods include:
-
Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller dye molecule.[5][10]
-
Dialysis: Recommended for water-soluble maleimides like the sulfo-cyanine variants.[9]
-
HPLC/FPLC: Provides high-resolution purification.[10]
-
Applications in Research and Drug Development
The unique properties of Sulfo-Cy7.5 — its thiol reactivity and strong NIR fluorescence — make it a versatile tool for various applications.
-
In Vivo Imaging: The ability of NIR light to penetrate deep into tissues with low background autofluorescence makes Sulfo-Cy7.5-labeled molecules ideal for tracking cells, antibodies, and nanoparticles in living organisms.[6][7][12][13]
-
Fluorescence Microscopy: Enables high-resolution imaging of labeled proteins and cellular structures in cells and tissues.[7][12]
-
Flow Cytometry: The bright signal provides a distinct channel for precise cell sorting and analysis.[7][12]
-
Bioconjugation: Used to create fluorescent probes for studying molecular interactions and for the development of targeted therapeutics like antibody-drug conjugates (ADCs), where the linker's stability and release characteristics are critical.[3][12][14]
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 13. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 14. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
The Core Chemistry: Thiol-Maleimide Michael Addition
An In-depth Technical Guide to the Thiol-Reactive Chemistry of Maleimide Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thiol-reactive chemistry of maleimide dyes, which are pivotal tools for covalently labeling proteins, peptides, and other biomolecules. The specificity of the maleimide group for sulfhydryl (thiol) groups, predominantly found in cysteine residues, allows for precise and stable bioconjugation, which is essential for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).
The fundamental reaction underpinning the utility of maleimide dyes is the Michael addition between the maleimide group and a thiol. This reaction is highly specific for thiols under physiological to slightly alkaline conditions (pH 6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring.
The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide double bond, forming a stable thioether linkage. This covalent bond is generally considered irreversible under typical biological conditions, ensuring the stability of the labeled biomolecule.
Caption: The reaction of a maleimide dye with a thiol group on a biomolecule.
Reaction Specificity and Side Reactions
While the maleimide-thiol reaction is highly specific, other nucleophiles present on a protein, such as the amine groups in lysine residues, can also react with maleimides, particularly at higher pH values (pH > 8.5). However, the rate of reaction with thiols is approximately 1,000 times faster than with amines at neutral pH, making thiol labeling highly selective.
A significant side reaction to consider is the hydrolysis of the maleimide group to a maleamic acid. This hydrolysis reaction is accelerated at higher pH and temperature and renders the dye unreactive towards thiols. Therefore, it is crucial to perform conjugation reactions promptly after dissolving the maleimide dye and to control the pH of the reaction buffer.
Caption: Competing reactions for a maleimide dye.
Quantitative Data on Maleimide Dye Reactions
The efficiency and stability of maleimide-based bioconjugation are influenced by several factors. The following table summarizes key quantitative data.
| Parameter | Typical Value Range | Conditions/Notes |
| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Reaction Time | 1 - 4 hours | Dependent on temperature, concentration, and specific reactants. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis but may slow the reaction rate. |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the dye ensures efficient labeling of the biomolecule. |
| Rate of Hydrolysis (t½) | Several hours at pH 7 | The half-life decreases significantly as pH increases above 7.5. |
| Stability of Thioether Bond | Generally stable | Can undergo retro-Michael reaction under certain conditions (e.g., high pH, presence of other thiols). |
Experimental Protocols
General Protocol for Protein Labeling with Maleimide Dyes
This protocol provides a general workflow for the conjugation of a maleimide dye to a protein containing free cysteine residues.
Caption: A typical workflow for labeling proteins with maleimide dyes.
Methodology:
-
Protein Preparation:
-
Dissolve the protein containing free cysteine(s) in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols. Phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.4 is commonly used.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed by dialysis or size-exclusion chromatography prior to labeling.
-
-
Maleimide Dye Preparation:
-
Shortly before use, dissolve the maleimide dye in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide dye stock solution to the protein solution while gently vortexing. Use a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol or DTT, can be added to react with any excess maleimide dye.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the dye and the protein at their respective maximum absorbance wavelengths.
-
The integrity of the conjugate can be assessed by SDS-PAGE, where a fluorescently labeled protein will be visible under UV light.
-
Applications in Drug Development and Research
The thiol-reactive chemistry of maleimide dyes is a cornerstone of modern bioconjugation and finds application in numerous areas:
-
Antibody-Drug Conjugates (ADCs): Maleimides are frequently used to link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The stability of the thioether bond is critical for the efficacy and safety of the ADC.
-
Fluorescence Microscopy and Imaging: Labeling specific proteins within cells with fluorescent maleimide dyes allows for their visualization and tracking, providing insights into cellular processes.
-
Flow Cytometry: Antibodies labeled with fluorescent maleimide dyes are used to identify and sort specific cell populations based on the expression of cell surface markers.
-
Structural Biology: Attaching probes via maleimide chemistry can provide information about protein conformation and dynamics.
The Decisive Advantage: A Technical Guide to Sulfonated Cyanine Dyes in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug discovery, the quest for brighter, more stable, and highly soluble fluorescent probes is perpetual. Among the plethora of available fluorophores, cyanine dyes have emerged as a cornerstone for a multitude of applications. This technical guide delves into the core advantages of a specific modification to this versatile class of molecules: sulfonation. The addition of sulfonate groups to the cyanine core imparts a range of beneficial properties that significantly enhance their utility in aqueous environments, making them indispensable tools for researchers, scientists, and drug development professionals.
This guide will provide a comprehensive overview of the key benefits of sulfonated cyanine dyes, present comparative quantitative data, and offer detailed experimental protocols for their application. Furthermore, it will illustrate their use in visualizing complex biological processes through detailed diagrams of relevant signaling pathways and experimental workflows.
Core Advantages of Sulfonated Cyanine Dyes
The primary distinction and principal advantage of sulfonated cyanine dyes lie in their superior performance in aqueous solutions, the native environment of most biological systems. This advantage stems from a few key physicochemical properties imparted by the negatively charged sulfonate (-SO₃⁻) groups.
1. Enhanced Aqueous Solubility:
Non-sulfonated cyanine dyes are inherently hydrophobic and exhibit limited solubility in water.[1] This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve sufficient concentrations for labeling reactions.[2][3] These organic solvents can be detrimental to the structure and function of sensitive biomolecules, such as proteins and antibodies, potentially leading to denaturation and loss of activity.[3]
Sulfonated cyanine dyes, in stark contrast, are highly water-soluble due to the hydrophilic nature of the sulfonate groups.[2][] This allows for labeling reactions to be performed directly in aqueous buffers, simplifying the experimental workflow and preserving the integrity of the biological sample.[2][]
2. Reduced Aggregation and Self-Quenching:
A significant drawback of non-sulfonated cyanine dyes is their propensity to aggregate in aqueous environments.[5] This aggregation is driven by hydrophobic interactions and can lead to a phenomenon known as self-quenching, where the fluorescence intensity of the dye is significantly reduced.[5] This can result in a lower signal-to-noise ratio and inaccurate quantification in fluorescence-based assays.
The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules effectively minimizes aggregation.[6] This leads to brighter, more consistent, and more reliable fluorescent signals, which is crucial for sensitive applications such as single-molecule imaging and quantitative immunoassays.[6]
3. Simplified and More Efficient Bioconjugation:
The enhanced water solubility of sulfonated cyanine dyes streamlines the process of conjugating them to biomolecules. The elimination of organic co-solvents simplifies the reaction setup and purification steps.[2] For instance, purification of conjugates can often be achieved through straightforward methods like dialysis against aqueous buffers, which is not feasible for non-sulfonated dyes that would precipitate out of solution.[7][8] This leads to more efficient and reproducible conjugation reactions, a critical factor in the development of robust and reliable assays for drug screening and diagnostics.
Quantitative Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes
The spectral properties of sulfonated and non-sulfonated cyanine dyes are largely similar, with sulfonation having a minimal impact on the excitation and emission maxima.[3] However, the practical differences in brightness and reliability in aqueous buffers are significant due to the reduced aggregation of the sulfonated versions. The following tables summarize the key spectral properties of some common cyanine dyes in both their sulfonated and non-sulfonated forms.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.10 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.28 |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.23 |
| Sulfo-Cy5.5 | ~675 | ~694 | ~250,000 | ~0.20 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 |
| Sulfo-Cy7 | ~750 | ~773 | ~250,000 | ~0.12 |
Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state. Data compiled from multiple sources.[6]
Experimental Protocols
The following sections provide detailed methodologies for common applications of sulfonated cyanine dyes.
Protocol 1: Covalent Labeling of Antibodies with Sulfo-NHS Ester Cyanine Dyes
This protocol describes the labeling of primary amines (e.g., on lysine residues) in antibodies using a sulfonated cyanine N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing buffers like Tris and glycine)
-
Sulfo-Cyanine NHS ester (e.g., Sulfo-Cy5 NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1M Sodium Bicarbonate, pH 8.5-9.5
-
Purification column (e.g., Sephadex G-25)
-
1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Antibody Solution: Adjust the antibody concentration to 2 mg/mL in 1X PBS, pH 7.2-7.4.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Adjust pH of Antibody Solution: Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.5-9.5.
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution for the desired molar excess (typically a 10 to 20-fold molar excess of dye to antibody).
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with 1X PBS. The first colored fraction contains the purified antibody-dye conjugate.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells.
Materials:
-
Cells cultured on glass coverslips
-
1X PBS, pH 7.4
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody specific to the target protein
-
Sulfonated cyanine dye-conjugated secondary antibody (e.g., Sulfo-Cy3 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells three times with 1X PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with 1X PBS.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with 1X PBS.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with 1X PBS.
-
Secondary Antibody Incubation: Dilute the sulfonated cyanine dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with 1X PBS, protected from light.
-
Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature.
-
Washing: Wash cells twice with 1X PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the sulfonated cyanine dye and DAPI.
Protocol 3: In Vivo Fluorescence Imaging in a Mouse Model
This protocol provides a general workflow for in vivo fluorescence imaging in mice using a sulfonated cyanine dye-labeled targeting agent (e.g., an antibody or peptide). Near-infrared (NIR) dyes like Sulfo-Cy7 are often preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.[2]
Materials:
-
Anesthetized mouse with a tumor xenograft or other target tissue
-
Sulfo-Cy7 labeled targeting agent, sterile and dissolved in a biocompatible buffer (e.g., sterile PBS)
-
Small animal in vivo imaging system with appropriate laser lines and emission filters
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic protocol (e.g., isoflurane inhalation).
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.
-
Injection of Labeled Agent: Inject the Sulfo-Cy7 labeled targeting agent intravenously (e.g., via the tail vein). The optimal dose needs to be determined empirically.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the labeled agent. Maintain the animal under anesthesia during each imaging session.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs over time to assess targeting efficacy and clearance kinetics.
Visualizing Biological Processes with Sulfonated Cyanine Dyes
Sulfonated cyanine dyes are instrumental in visualizing complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and conceptual signaling pathways that can be studied using these dyes.
Diagram 1: Experimental Workflow for Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence using a sulfonated cyanine dye.
Diagram 2: EGFR Signaling Pathway Visualization
Caption: Visualizing activated ERK in the EGFR pathway with a Sulfo-Cy5 conjugate.
Diagram 3: Apoptosis Pathway (Caspase Cascade) Visualization
Caption: Detecting activated Caspase-3 in apoptosis with a Sulfo-Cy3 conjugate.
Conclusion
Sulfonated cyanine dyes represent a significant advancement in fluorescent probe technology. Their enhanced aqueous solubility, reduced aggregation, and simplified bioconjugation protocols provide a clear advantage over their non-sulfonated counterparts for a wide range of biological applications. For researchers, scientists, and drug development professionals, the adoption of sulfonated cyanine dyes translates to more reliable and reproducible data, streamlined experimental workflows, and ultimately, a more efficient path to discovery. The superior performance of these dyes in aqueous environments makes them an invaluable tool for elucidating complex biological processes and for the development of next-generation diagnostics and therapeutics.
References
- 1. Maximize your apoptosis analysis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Imaging Key Biomarkers of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Near-Infrared Properties of Sulfo-Cy7.5 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core near-infrared (NIR) properties of the Sulfo-Cy7.5 fluorescent dye and its applications in preclinical in vivo imaging. Sulfo-Cy7.5 is a water-soluble cyanine dye that fluoresces in the NIR spectrum, a region advantageous for deep-tissue imaging due to reduced light absorption and scattering by biological tissues such as skin, blood, and fat.[1] Its favorable characteristics make it an invaluable tool for non-invasive visualization of biological processes within living organisms, particularly in oncology research and for assessing the biodistribution of novel therapeutics.[1]
Core Photophysical and Spectroscopic Data
The efficacy of a fluorescent dye for in vivo imaging is fundamentally determined by its photophysical and spectral characteristics. Sulfo-Cy7.5 is engineered for optimal performance in biological applications, primarily due to its operation within the NIR window (700-900 nm). This spectral range minimizes background autofluorescence and allows for deeper tissue penetration of both excitation and emission light.[2] The inclusion of sulfonate groups in its structure significantly enhances its water solubility, which is critical for maintaining stability and preventing aggregation in aqueous biological environments.[1]
Quantitative data for Sulfo-Cy7.5 and related cyanine dyes are summarized below for effective planning of in vivo imaging studies.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~778-788 nm | Falls within the NIR window, enabling deep tissue penetration of excitation light.[3][4] |
| Emission Maximum (λem) | ~808 nm | Also within the NIR window, allowing for sensitive detection with minimal background interference.[3][4] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | Indicates a high capability for light absorption. |
| Quantum Yield (Φ) | ~0.21 | Represents the efficiency of converting absorbed light into fluorescence.[5] |
| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima.[4] |
| Solubility | Good in Water, DMSO, DMF | Sulfonation enhances aqueous solubility, crucial for biological applications.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of Sulfo-Cy7.5 in preclinical research. The following protocols provide a framework for antibody conjugation and in vivo imaging.
Protocol 1: Antibody Labeling with Sulfo-Cy7.5 NHS Ester
This protocol outlines the covalent conjugation of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester to a primary antibody, a common method for creating targeted imaging probes.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Sulfo-Cy7.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Spin desalting columns (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to PBS to remove any amine-containing substances.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.[6]
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 NHS ester in anhydrous DMSO.[7]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization (Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).[3]
-
Protocol 2: In Vivo Fluorescence Imaging in a Tumor Model
This protocol describes the use of a Sulfo-Cy7.5-labeled antibody to visualize a tumor in a xenograft mouse model.
Materials:
-
Sulfo-Cy7.5-antibody conjugate
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) with appropriate NIR filters
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Baseline Image Acquisition:
-
Probe Administration:
-
Dilute the Sulfo-Cy7.5-antibody conjugate in sterile PBS to the desired concentration.
-
Inject a typical volume of 100-200 µL intravenously via the tail vein.[1]
-
-
Post-Injection Image Acquisition:
-
Acquire whole-body fluorescence images at multiple time points (e.g., 4, 24, 48, 72 hours) to monitor tumor accumulation and clearance.[6]
-
-
Data Analysis:
-
Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a background area to quantify the signal.[3]
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is essential for confirming in vivo imaging results and quantifying the accumulation of the probe in major organs.
Materials:
-
Surgical dissection tools
-
In Vivo Imaging System
Procedure:
-
Euthanasia and Organ Harvesting:
-
At the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.
-
Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).[3]
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a final fluorescence image using the same imaging parameters as the in vivo scans for direct comparison.[3]
-
-
Quantitative Analysis:
-
Draw ROIs around each organ in the ex vivo image.
-
Measure the average radiant efficiency for each organ to quantify the biodistribution of the probe.[3]
-
Signaling Pathway Visualization for Targeted Imaging
Sulfo-Cy7.5 conjugated to a targeting moiety, such as an antibody, can be used to visualize specific molecular targets in vivo. A prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[9] The following diagram illustrates the simplified signaling pathway initiated by ligand binding to EGFR, leading to downstream effects that promote cell proliferation and survival. This provides a conceptual framework for understanding the biological basis of targeted imaging with a Sulfo-Cy7.5-labeled anti-EGFR antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Optical Cancer Imaging of EGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfo-Cy7.5 Maleimide for Labeling Thiol Groups in Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, for the specific labeling of thiol groups in proteins. It covers the fundamental properties of the dye, detailed experimental protocols, and its applications in research and drug development, with a focus on in vivo imaging and antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling proteins and other biomolecules.[1] Its exceptional hydrophilicity, conferred by sulfonate groups, makes it particularly suitable for biological applications in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins.[2][3] The maleimide functional group exhibits high selectivity for the thiol (sulfhydryl) groups of cysteine residues, forming a stable thioether bond under mild reaction conditions.[4] The spectral properties of Sulfo-Cy7.5, with excitation and emission in the NIR window (around 788 nm and 797-808 nm, respectively), allow for deep tissue penetration and reduced background autofluorescence, making it an ideal probe for in vivo imaging studies.[1][5]
Physicochemical and Spectral Properties
The key characteristics of this compound are summarized in the tables below, providing essential data for experimental design and analysis.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | Varies by salt form (e.g., ~1205.6 g/mol for potassium salt) | |
| Solubility | Good in water, DMSO, DMF | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [5][6] |
| Transportation | Room temperature for up to 3 weeks | [5][6] |
Table 2: Spectral Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~788 nm | [1] |
| Emission Maximum (λem) | ~797 - 808 nm | [1] |
| Molar Extinction Coefficient (ε) | ~222,000 - 240,600 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.24 | [7] |
| Stokes Shift | ~20 nm | [1] |
Reaction Mechanism and Experimental Workflow
The labeling of proteins with this compound relies on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is highly efficient and selective within a pH range of 6.5-7.5.
Figure 1: Reaction of this compound with a protein thiol group.
A typical experimental workflow for labeling a protein, such as an antibody, with this compound is depicted below. This process involves antibody preparation, optional reduction of disulfide bonds to generate free thiols, reaction with the dye, and subsequent purification of the conjugate.
Figure 2: General experimental workflow for protein labeling.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
This compound Stock Solution (10 mM): Allow the vial of this compound to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Prepare this solution fresh before each use.[8]
-
TCEP Stock Solution (10 mM, optional): Dissolve TCEP in water to a final concentration of 10 mM. Prepare this solution fresh.[8]
Protocol 2: Reduction of Antibody Disulfide Bonds (Optional)
This step is necessary if the protein does not have accessible free thiol groups. For many antibodies, reduction of the hinge region disulfides is required.[8]
-
Add a 10-20 fold molar excess of TCEP from the stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide dye.[8]
Protocol 3: Labeling Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the (reduced) protein solution. Add the dye solution dropwise while gently stirring.
-
Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.
Protocol 4: Purification of the Labeled Protein
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. The column size should be appropriate for the reaction volume.[8]
-
Purification: Apply the entire reaction mixture to the top of the equilibrated column. Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, unreacted dye will be retained on the column and elute later.[8] Collect the fractions containing the labeled protein.
Protocol 5: Characterization of the Conjugate (Degree of Labeling)
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-Cy7.5 (~788 nm, A₇₈₈).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein
Where:
-
CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A₇₈₈ of the free dye). This value is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₇₈₈ / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm.
-
Applications in Research and Drug Development
The favorable properties of this compound make it a valuable tool in various research and therapeutic development areas.
In Vivo Imaging of Cancer
Sulfo-Cy7.5 labeled antibodies are extensively used for non-invasive in vivo imaging of tumors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers, can be labeled with Sulfo-Cy7.5 to visualize tumor localization and growth.[7]
Figure 3: EGFR signaling pathway and targeting with a Sulfo-Cy7.5 labeled antibody.
Antibody-Drug Conjugate (ADC) Development
The development of ADCs involves conjugating a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The workflow for developing such a therapeutic involves several critical steps, from antibody selection to in vivo efficacy studies. While Sulfo-Cy7.5 is a fluorescent dye and not a cytotoxic drug, the labeling and purification principles are analogous and it can be used as a surrogate to optimize conjugation conditions and for in vivo imaging to assess targeting and biodistribution.
References
A Technical Guide to Cyanine Dyes for Biological Labeling
For Researchers, Scientists, and Drug Development Professionals
Cyanine dyes have become indispensable tools in modern biological research and drug development, offering a versatile platform for fluorescently labeling a wide array of biomolecules. Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a range of applications, from cellular imaging to in vivo tracking. This guide provides an in-depth overview of the core principles of cyanine dyes, their properties, and practical guidance on their use in biological labeling.
Core Principles of Cyanine Dyes
Cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1][2] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra, allowing for the rational design of dyes that fluoresce from the visible to the near-infrared (NIR) region.[3] This structural feature is key to their utility, as longer polymethine chains result in dyes with longer excitation and emission wavelengths.[3]
The fundamental structure of a cyanine dye consists of two quaternary nitrogen atoms linked by a conjugated chain of carbon atoms. This delocalized π-electron system is responsible for the dye's intense color and fluorescence.[4] The heterocyclic nuclei, commonly indolenine, benzothiazole, or quinoline, also influence the photophysical properties of the dye.[1]
Sulfonated vs. Non-Sulfonated Cyanine Dyes
A key distinction among cyanine dyes is their water solubility, which is largely determined by the presence of sulfonate groups.
-
Non-Sulfonated Cyanines: These dyes are inherently hydrophobic and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for labeling reactions in aqueous environments.[3][] They are suitable for labeling soluble proteins that can tolerate small amounts of organic solvents, as well as for labeling oligonucleotides and peptides.[3]
-
Sulfonated Cyanines: The addition of one or more sulfonate groups significantly increases the water solubility of cyanine dyes.[2][6] This makes them ideal for labeling sensitive proteins that may be denatured by organic solvents and for applications where dialysis is used for purification.[3] The increased hydrophilicity also reduces the tendency of the dyes to aggregate in aqueous solutions.[3]
Properties of Common Cyanine Dyes
The "Cy" designation for cyanine dyes is followed by a number that indicates the number of carbon atoms in the polymethine chain, which in turn correlates with their spectral properties. Below is a summary of the key quantitative data for some of the most commonly used cyanine dyes in biological labeling.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Molecular Weight (approx. g/mol ) |
| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 | ~715 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~767 |
| Cy3B | ~558 | ~572 | ~130,000 | ~0.67 | ~863 |
| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 | ~1072 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | ~792 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 | ~1128 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 | ~818 |
| Cy7.5 | ~788 | ~808 | ~220,000 | ~0.12 | ~1154 |
Note: Spectral properties can vary slightly depending on the conjugation partner and the local chemical environment.[7]
Conjugation Chemistry
The ability to covalently attach cyanine dyes to biomolecules is fundamental to their use in biological labeling. This is achieved by utilizing reactive derivatives of the dyes that can form stable bonds with specific functional groups on the target molecule.
Common Reactive Moieties:
-
N-Hydroxysuccinimide (NHS) Esters: These are the most common reactive groups for labeling primary amines (-NH₂) found in proteins (at the N-terminus and on lysine residues). The reaction between an NHS ester and an amine forms a stable amide bond. This reaction is most efficient at a pH of 8.3-9.3.[8]
-
Maleimides: These groups are highly specific for sulfhydryl groups (-SH) found in cysteine residues of proteins. The reaction forms a stable thioether bond. The optimal pH for this reaction is typically between 6.5 and 7.5.
-
Azides and Alkynes: These functional groups are used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This bioorthogonal conjugation method offers high specificity and efficiency.[1][9]
The general workflow for conjugating a cyanine dye to a protein is illustrated below.
Experimental Protocols
Protocol: Labeling an Antibody with a Cyanine NHS Ester
This protocol provides a general guideline for conjugating a cyanine dye NHS ester to an antibody. Optimization may be required for specific antibodies and dyes.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS, pH 7.4)
-
Cyanine dye NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0
-
Purification column (e.g., PD-10 desalting column)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[8] This can be done by dialysis or using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[8] Higher concentrations generally improve labeling efficiency.[8]
-
-
Prepare the Dye Solution:
-
Allow the vial of cyanine dye NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] This solution should be prepared fresh and used immediately.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to antibody. A starting point is a 5:1 to 10:1 molar ratio.[10]
-
Slowly add the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the cyanine dye (e.g., ~650 nm for Cy5).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, using the following formula:
DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]
Where:
-
A_dye = Absorbance of the dye at its maximum wavelength
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at its maximum wavelength
-
CF = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)
-
-
Protocol: Staining of Paraffin-Embedded Tissues
This protocol outlines a general procedure for immunofluorescent staining of tissue sections using a cyanine dye-conjugated secondary antibody.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Primary antibody specific to the target antigen
-
Cyanine dye-conjugated secondary antibody (e.g., Cy3-conjugated goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Antifade mounting medium
Procedure:
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to the primary antibody manufacturer's recommendations.
-
Blocking:
-
Wash the slides with wash buffer.
-
Incubate the sections with blocking buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (typically 1:100 to 1:1000).[7]
-
Incubate the sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides extensively with wash buffer.
-
Dilute the cyanine dye-conjugated secondary antibody in the blocking buffer (typically 1-10 µg/mL).[7]
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and counterstain.
-
Signaling Pathways and Applications
Cyanine dyes are integral to a multitude of biological assays and imaging techniques. Their application often involves their role in complex signaling or detection pathways.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity. Cyanine dyes, such as Cy3 and Cy5, are a popular FRET pair.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Sulfo-Cy7.5 maleimide safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details its core properties, safety information, experimental protocols, and applications.
Core Properties and Specifications
This compound is a water-soluble, thiol-reactive fluorescent dye. Its fluorescence in the near-infrared spectrum makes it an ideal probe for deep-tissue in vivo imaging, leveraging the NIR transparency window of biological tissues. The maleimide group facilitates covalent conjugation to sulfhydryl groups (thiols) present on proteins, peptides, and other biomolecules.[1][2] The sulfonated form of the dye enhances its hydrophilicity.[2]
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₁K₃N₄O₁₅S₄ | [3] |
| Molecular Weight | 1205.6 g/mol | [3] |
| Excitation Maximum (λex) | ~788 nm | [3] |
| Emission Maximum (λem) | ~797 nm - 808 nm | [3][4] |
| Extinction Coefficient | 222,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | 0.21 | [3] |
| Solubility | Good in water, DMF, and DMSO | [3] |
Safety Data Sheet (SDS) Information
Hazards Identification
Based on data for similar maleimide compounds, this compound may be classified as:
-
Acute Toxicity, Oral: Category 3
-
Skin Corrosion/Irritation: Category 1
-
Serious Eye Damage/Eye Irritation: Category 1
-
Skin Sensitization: Category 1
GHS Pictograms:
(Pictograms for "Fatal if swallowed", "Causes severe skin burns and eye damage", and "May cause an allergic skin reaction" would be displayed here).
Signal Word: Danger
Hazard Statements:
-
Fatal if swallowed.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
Precautionary Statements:
-
Do not breathe dust.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store at -20°C in the dark.[2] It can be transported at room temperature for up to 3 weeks.[2] Keep the container tightly closed in a dry and well-ventilated place. It is recommended to desiccate the product.[2]
Disposal Considerations
Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol describes the conjugation of this compound to thiol groups on proteins or antibodies.
Materials:
-
This compound
-
Protein or antibody of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP, DTT) - Optional, for reducing disulfide bonds
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5] If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[1]
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Workflow for Protein and Antibody Labeling with this compound.
In Vivo Imaging Protocol
This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo-Cy7.5 labeled targeting molecule (e.g., an antibody).
Materials:
-
Sulfo-Cy7.5 labeled targeting molecule
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Acquire a baseline pre-injection image.
-
-
Probe Administration:
-
Inject the Sulfo-Cy7.5 labeled probe intravenously (tail vein) or via the desired route. The optimal dose needs to be determined empirically.
-
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and target accumulation of the probe.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the study, euthanize the animal and dissect the major organs (tumor, liver, spleen, kidneys, etc.).
-
Image the dissected organs to confirm the in vivo signal localization.[6]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (ROIs) to determine the probe's biodistribution and target-to-background ratios.
-
General Workflow for In Vivo Imaging with a Sulfo-Cy7.5 Labeled Probe.
Applications in Research and Drug Development
This compound and its conjugates are valuable tools in various research areas:
-
In Vivo Imaging: The NIR fluorescence of Sulfo-Cy7.5 allows for deep-tissue imaging with high signal-to-background ratios, making it ideal for non-invasive monitoring of biological processes in small animals.[4][6] This includes applications in oncology for tumor visualization and in pharmacology for studying the biodistribution of drugs.
-
Flow Cytometry: The distinct spectral properties of Sulfo-Cy7.5 with emission in the far-red spectrum minimize spectral overlap with other common fluorophores, enabling its use in multicolor flow cytometry panels for precise cell sorting and analysis.[4]
-
Fluorescence Microscopy: Labeled antibodies and other probes can be used for high-resolution imaging of cellular structures and protein localization.[4]
-
Bioconjugation and Molecular Probes: The thiol-reactive maleimide group allows for the efficient labeling of a wide range of biomolecules, creating specific probes for studying molecular interactions and biological pathways.[4]
Key Applications and Research Areas for this compound.
References
Sulfo-Cy7.5 Maleimide: A Technical Guide to Storage, Stability, and Handling for Optimal Conjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage, stability, and handling of Sulfo-Cy7.5 maleimide, a near-infrared fluorescent dye crucial for labeling biomolecules in research and drug development. Adherence to these guidelines is critical for ensuring the integrity and reactivity of the dye, leading to successful and reproducible conjugation outcomes.
Core Properties and Storage
This compound is a water-soluble, thiol-reactive dye frequently used for labeling proteins, peptides, and other molecules containing free sulfhydryl groups.[1][2][3] Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in vivo imaging and other applications requiring deep tissue penetration.[1][4][5]
Proper storage is paramount to maintain the dye's stability and reactivity. The maleimide group is susceptible to hydrolysis, which can diminish its ability to conjugate with thiol groups. Therefore, stringent storage conditions are necessary to maximize shelf life.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Long-Term Storage (Solid) | -20°C in the dark, desiccated.[1][2][6][7] | Minimizes degradation and hydrolysis of the maleimide group. Protection from light prevents photobleaching. Dessication prevents moisture-induced damage. | [1][2][6][7] |
| Shelf Life (Solid) | 12 to 24 months from receipt when stored at -20°C.[1][6][7] | Varies by manufacturer. Refer to the product-specific datasheet. | [1][6][7] |
| Shipping/Transportation | Ambient temperature for up to 3 weeks.[1][6][7] | Short-term exposure to ambient temperatures is generally acceptable. | [1][6][7] |
| Stock Solution Storage | -20°C for up to one month; -80°C for up to six months.[8] | Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light and moisture. | [8] |
| Solubility | Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][6] | The "sulfo" group enhances water solubility.[1][6] Anhydrous solvents are recommended for preparing stock solutions. | [1][2][6] |
Stability Considerations
The stability of this compound, particularly in solution, is influenced by several factors. The maleimide moiety is most stable at a slightly acidic to neutral pH and is prone to hydrolysis at alkaline pH.
Table 2: Factors Affecting this compound Stability
| Factor | Impact on Stability | Recommendations | Source(s) |
| pH | The maleimide group is susceptible to hydrolysis at pH > 7.5. The reaction with thiols is most efficient between pH 7.0 and 7.5. | Maintain the pH of the reaction buffer between 7.0 and 7.5 for optimal conjugation and to minimize hydrolysis. | |
| Moisture | Can lead to hydrolysis of the maleimide group, rendering the dye inactive for conjugation. | Always use anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. Store both solid dye and stock solutions in a desiccated environment. | |
| Light | Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light. | Protect the dye and its conjugates from light at all stages of handling, storage, and experimentation. | [1][6][7] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | [8] |
Experimental Protocols
The following section outlines a detailed protocol for the conjugation of this compound to a protein containing free thiol groups.
Preparation of Reagents
-
Dye Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW ≈ 1205.6 g/mol ), add approximately 83 µL of solvent.
-
Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C for up to one month.
-
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a suitable degassed buffer at pH 7.0-7.5.[3] Recommended buffers include PBS, Tris, or HEPES, ensuring they do not contain thiols.[3]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3] Incubate for 20-30 minutes at room temperature.[3] TCEP does not need to be removed before adding the maleimide dye. If using DTT, it must be removed prior to conjugation.
-
Conjugation Reaction
-
Molar Ratio: A typical starting molar ratio for labeling is a 10-20 fold molar excess of this compound to the protein.[3] This ratio should be optimized for each specific protein and desired degree of labeling.
-
Reaction: Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently stirring or vortexing.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 2-8°C.
Purification of the Conjugate
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with a suitable buffer, such as PBS (pH 7.2-7.4).
-
Purification: Apply the reaction mixture to the top of the equilibrated column. The labeled protein conjugate will elute first, while the smaller, unreacted dye molecules will be retained and elute later.[9] Collect the fractions containing the colored conjugate. Other purification methods such as dialysis or HPLC can also be used.[3][10]
Storage of the Conjugate
For immediate use, the purified conjugate solution is recommended. For short-term storage, the solution can be kept at 2-8°C for up to one week, protected from light. For longer-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. Adding a protein stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also help prevent denaturation and microbial growth.
Visualized Workflows and Relationships
To further clarify the processes and relationships described, the following diagrams are provided.
Caption: Logical relationships for storage and handling of this compound.
Caption: Reaction mechanism of this compound with a protein thiol group.
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 5. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. ibiantech.com [ibiantech.com]
Sulfo-Cy7.5 Fluorophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, applications, and experimental considerations for the Sulfo-Cy7.5 fluorophore, a near-infrared (NIR) dye with significant utility in biological research and drug development.
Core Features of Sulfo-Cy7.5
Sulfo-Cy7.5 is a water-soluble, sulfonated heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum.[1] Its structural similarity to Indocyanine Green (ICG) provides a basis for its biocompatibility, while a key structural modification—a rigidized trimethylene bridge in its polymethine chain—confers a significantly higher fluorescence quantum yield.[2][3] This enhanced brightness, coupled with its excellent water solubility, makes Sulfo-Cy7.5 a superior choice for a variety of in vivo and in vitro applications.[1][2]
The emission of Sulfo-Cy7.5 falls within the NIR "optical window" of biological tissues (700-900 nm), where the absorption and scattering of light by endogenous molecules such as hemoglobin and water are minimized.[4] This property allows for deeper tissue penetration of both excitation and emission light, resulting in a higher signal-to-background ratio and making it an ideal probe for in vivo imaging.[4]
Quantitative Data Summary
The optical properties of Sulfo-Cy7.5 can vary slightly depending on the specific reactive derivative and the conjugation partner. The following table summarizes the key quantitative data for various forms of Sulfo-Cy7.5.
| Property | Sulfo-Cy7.5 NHS ester | Sulfo-Cy7.5 maleimide | Sulfo-Cy7.5 carboxylic acid | Sulfo-Cy7.5 azide | Sulfo-Cy7.5 DBCO | Sulfo-Cy7.5 tetrazine |
| Excitation Maximum (λex) | ~778 nm[2] | ~788 nm[5] | ~778 nm[6][7] | ~788 nm[8] | ~788 nm[9] | ~750 nm[10] |
| Emission Maximum (λem) | ~797 nm[2] | ~797 nm[5] | ~797 nm[6][7] | ~808 nm[8] | ~808 nm[9] | ~773 nm[10] |
| Molar Extinction Coeff. | ~222,000 M⁻¹cm⁻¹[6][7] | ~222,000 M⁻¹cm⁻¹[5] | ~222,000 M⁻¹cm⁻¹[6][7] | Not specified | Not specified | ~240,600 M⁻¹cm⁻¹[10] |
| Quantum Yield (Φ) | ~0.21[6] | ~0.21[5] | ~0.21[6] | Not specified | Not specified | ~0.24[10] |
| Solubility | Water, DMF, DMSO[2] | Water, DMF, DMSO[5] | Water, DMF, DMSO[6][7] | Water soluble[8] | Water soluble[11] | Water, DMF, DMSO[10] |
Reactive Forms and Applications
Sulfo-Cy7.5 is available in several reactive forms, each designed for specific bioconjugation strategies.
-
Sulfo-Cy7.5 NHS ester: Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.[12] This is a common method for labeling antibodies and other proteins.
-
This compound: Specifically reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[5][13]
-
Sulfo-Cy7.5 azide and DBCO: These are used in "click chemistry," a highly efficient and bioorthogonal ligation reaction. Sulfo-Cy7.5 azide reacts with a dibenzocyclooctyne (DBCO)-modified molecule in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[11][14]
-
Sulfo-Cy7.5 tetrazine: Participates in an inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (TCO)-modified molecule. This is one of the fastest known bioorthogonal reactions.[15]
-
Sulfo-Cy7.5 carboxylic acid: Can be activated to react with primary amines, though it is often used as a non-reactive control.[6][16]
These versatile conjugation options make Sulfo-Cy7.5 suitable for a wide range of applications, including:
-
In Vivo Imaging: For deep tissue imaging with low background interference.[1]
-
Fluorescence Microscopy: Providing high-resolution imaging of cellular structures.[1]
-
Flow Cytometry: Offering distinct signals for precise cell sorting.[1]
-
Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids.[1]
Experimental Protocols
Labeling of a Primary Antibody with Sulfo-Cy7.5 NHS Ester
This protocol describes the general steps for labeling a primary antibody with Sulfo-Cy7.5 NHS ester for subsequent use in applications like indirect immunofluorescence.
Materials:
-
Primary antibody in a buffer free of primary amines (e.g., PBS).
-
Sulfo-Cy7.5 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
-
PBS, pH 7.4.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add the dissolved Sulfo-Cy7.5 NHS ester to the antibody solution. A common starting point is a 10:1 molar excess of dye to antibody. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled antibody will elute in the initial fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
Indirect Immunofluorescence Staining
This protocol outlines the use of a Sulfo-Cy7.5-labeled secondary antibody for indirect immunofluorescence.
Materials:
-
Fixed and permeabilized cells or tissue sections on a slide.
-
Primary antibody specific to the target antigen.
-
Sulfo-Cy7.5-labeled secondary antibody that recognizes the primary antibody's host species.
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Mounting medium with an antifade reagent.
Procedure:
-
Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the sample for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Sulfo-Cy7.5-labeled secondary antibody in blocking buffer and incubate with the sample for 1 hour at room temperature, protected from light.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for the NIR spectrum.
Copper-Free Click Chemistry: Sulfo-Cy7.5-Azide and DBCO-Protein Conjugation
This protocol describes the conjugation of a Sulfo-Cy7.5-azide to a protein previously modified with a DBCO group.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS).
-
Sulfo-Cy7.5-azide.
-
DMSO or water for dissolving the dye.
Procedure:
-
Dye Preparation: Dissolve Sulfo-Cy7.5-azide in DMSO or water to a desired stock concentration.
-
Conjugation: Add the Sulfo-Cy7.5-azide solution to the DBCO-modified protein solution. A slight molar excess of the azide may be used.
-
Incubation: Incubate the reaction mixture at room temperature for 4-17 hours, or as determined empirically for the specific reactants. The reaction can be monitored by the decrease in the DBCO absorbance around 310 nm.
-
Purification: If necessary, purify the conjugate to remove any unreacted dye using size-exclusion chromatography or dialysis.
Bioorthogonal Ligation: Sulfo-Cy7.5-Tetrazine and TCO-Antibody Reaction
This protocol details the rapid conjugation of a Sulfo-Cy7.5-tetrazine to a trans-cyclooctene (TCO)-modified antibody.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 6-9).
-
Sulfo-Cy7.5-tetrazine.
-
DMSO or DMF for dissolving the dye.
Procedure:
-
Dye Preparation: Dissolve Sulfo-Cy7.5-tetrazine in DMSO or DMF.
-
Conjugation: Add the Sulfo-Cy7.5-tetrazine solution to the TCO-modified antibody solution. The reaction is typically very fast. The disappearance of the tetrazine's characteristic color can be used to monitor the reaction.
-
Incubation: The reaction often proceeds to completion within minutes to a couple of hours at room temperature.
-
Purification: Purify the conjugate if necessary to remove any unreacted dye.
Visualizations
Caption: Workflow for labeling a primary antibody and its use in indirect immunofluorescence.
Caption: Copper-free click chemistry conjugation of Sulfo-Cy7.5 Azide to a DBCO-modified protein.
Caption: Bioorthogonal ligation of Sulfo-Cy7.5 Tetrazine to a TCO-modified antibody.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. ibidi.com [ibidi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy7.5 Maleimide Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Sulfo-Cy7.5 maleimide to antibodies. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye ideal for labeling proteins and other biomolecules for a variety of applications, including in vivo imaging, due to the low absorbance of tissue in this spectral range.[1][2] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond, enabling targeted labeling of cysteine residues within the antibody structure.
Principle of the Reaction
The labeling process is based on the Michael addition reaction between the maleimide group of Sulfo-Cy7.5 and a sulfhydryl group (-SH) on the antibody.[3][] Since most antibodies do not have readily available free sulfhydryl groups, a crucial step in this protocol is the reduction of the antibody's native disulfide bonds (-S-S-), typically located in the hinge region, to generate free thiols.[5] This is commonly achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The subsequent reaction between the thiol-activated antibody and this compound proceeds optimally at a neutral pH range of 6.5-7.5.[][5]
Experimental Workflow
The overall process for labeling an antibody with this compound involves several key stages: antibody preparation, reduction of disulfide bonds, reaction with the dye, and purification of the final conjugate. A final step involves characterizing the conjugate by determining the degree of labeling.[5]
Caption: Experimental workflow for antibody labeling with this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | 1-10 mg/mL in a suitable buffer (e.g., PBS) |
| This compound | Store at -20°C, protected from light and moisture[1][6] |
| TCEP hydrochloride | Tris(2-carboxyethyl)phosphine hydrochloride |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 |
| Quenching Reagent (Optional) | Cysteine or 2-mercaptoethanol |
| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) |
| Solvents | Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) |
Properties of this compound
| Property | Value |
| Excitation Maximum (Ex) | ~788 nm[1] |
| Emission Maximum (Em) | ~797 nm[1] |
| Molecular Weight (MW) | ~1205.6 g/mol [1] |
| Extinction Coefficient | ~222,000 cm⁻¹M⁻¹[1] |
| Solubility | Water, DMSO, DMF[1] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Solution:
-
The recommended antibody concentration is 2 mg/mL in a buffer such as PBS at pH 7.2-7.4.[7]
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers, a buffer exchange to PBS is recommended.
-
-
TCEP Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of TCEP in water. This solution should be prepared fresh.
-
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[5] For example, for 1 mg of this compound (MW ~1205.6 g/mol ), add approximately 83 µL of DMSO.
-
Protocol 2: Antibody Reduction and Labeling
-
Antibody Reduction:
-
In a suitable reaction tube, add the antibody solution.
-
Add a 10-fold molar excess of the 10 mM TCEP stock solution to the antibody solution.[7]
-
Incubate the reaction mixture for approximately 30 minutes at room temperature. To prevent the re-formation of disulfide bonds, this and the subsequent labeling step are best performed in an inert gas (N₂ or Ar) environment.[7]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To ensure that any unreacted maleimide groups do not react with other molecules in downstream applications, the reaction can be quenched.[3]
-
Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to the reaction mixture in excess of the initial maleimide concentration.
-
Incubate for 15-30 minutes at room temperature.[3]
-
Protocol 3: Purification of the Labeled Antibody
-
Column Preparation:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with 1x PBS, pH 7.2-7.4.[5]
-
-
Purification:
-
Apply the entire reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with 1x PBS, pH 7.2-7.4.
-
The labeled antibody will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.[5]
-
Protocol 4: Characterization and Storage
-
Degree of Labeling (DOL) Calculation:
-
Dilute the purified protein-dye conjugate to a concentration of approximately 0.1 mg/mL.
-
Measure the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for Sulfo-Cy7.5 (Aₘₐₓ, ~788 nm).
-
Calculate the corrected A₂₈₀ (A₂₈₀c) using the following equation: A₂₈₀c = A₂₈₀ - (Aₘₐₓ * CF) (where CF is the correction factor for the dye at 280 nm, typically provided by the manufacturer).
-
The DOL is then calculated using the following formula: DOL = (Aₘₐₓ * Molar Extinction Coefficient of Antibody) / (A₂₈₀c * Molar Extinction Coefficient of Dye)
-
-
Storage of the Conjugate:
Chemical Reaction
The core of the labeling process is the nucleophilic attack of the thiolate anion from a cysteine residue on the maleimide double bond, leading to the formation of a stable thiosuccinimide linkage.[3]
Caption: Thiol-maleimide Michael addition reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh.[5] |
| Low dye:antibody molar ratio. | Increase the molar ratio of this compound to antibody.[5] | |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is between 6.5 and 7.5. Prepare the dye stock solution immediately before use.[5] | |
| High DOL (potential for aggregation) | High dye:antibody molar ratio. | Decrease the molar ratio of this compound to antibody.[5] |
| Antibody Precipitation | High degree of labeling or solvent effects. | Reduce the dye:antibody molar ratio. Ensure the final concentration of DMSO/DMF is not too high.[5] |
References
Application Notes and Protocols for Protein Conjugation with Sulfo-Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins with Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye. The maleimide group selectively reacts with free sulfhydryl (thiol) groups on cysteine residues of proteins, forming a stable thioether bond. This conjugation method is widely employed in various research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, due to the excellent tissue penetration of NIR light.[1][2] Sulfo-Cy7.5 is a hydrophilic dye, which imparts good water solubility to the final conjugate.[1][2]
The following protocols outline the necessary steps for successful protein conjugation, including protein preparation, optional reduction of disulfide bonds, dye preparation, the conjugation reaction, and purification of the final product. Adherence to these guidelines will help ensure efficient and reproducible labeling of proteins for downstream applications.
Quantitative Data Summary
For optimal and reproducible results, careful consideration of the reaction parameters is crucial. The following tables summarize key quantitative data for the protein conjugation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL[3][4] | Higher concentrations generally improve conjugation efficiency. |
| Reaction Buffer | PBS, Tris, or HEPES[3][4] | Must be free of primary amines and thiols.[5] |
| Reaction pH | 7.0 - 7.5[3][6] | Maintains the reactivity of the maleimide group towards thiols. |
| This compound:Protein Molar Ratio | 10:1 to 20:1[6][7] | This should be optimized for each specific protein. |
| Reaction Time | 2 hours at room temperature or overnight at 2-8°C[6][7] | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
Table 2: this compound Properties
| Property | Value |
| Excitation Maximum (λex) | ~788 nm[8] |
| Emission Maximum (λem) | ~797 nm[8] |
| Molar Extinction Coefficient | ~222,000 cm⁻¹M⁻¹[8] |
| Solubility | Water, DMF, DMSO[8] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein.
Protein Preparation
Proper preparation of the protein is critical for successful conjugation.
-
Dissolve the protein in a suitable conjugation buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][4]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of free thiols.[3][6]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.[3][6]
This compound Stock Solution Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6][7] For this compound, water can also be used as a solvent.[4]
-
Vortex the solution briefly to ensure the dye is completely dissolved. This stock solution should be prepared fresh for each conjugation reaction.[9]
Conjugation Reaction
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically 10:1 to 20:1).[7]
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[7]
Purification of the Conjugate
It is essential to remove the unreacted this compound from the protein conjugate.
-
Gel Filtration Chromatography: This is a common and effective method for separating the labeled protein from the free dye.[9]
-
Dialysis: This method is also suitable for removing small molecules like the unconjugated dye.[7]
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired storage buffer with several buffer changes.
-
Characterization of the Conjugate
To determine the efficiency of the conjugation, calculate the Degree of Labeling (DOL).
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm, Amax).[6]
-
Calculate the corrected protein absorbance: A_prot = A280 - (Amax × CF) (where CF is the correction factor for the dye's absorbance at 280 nm, typically provided by the manufacturer).
-
Calculate the molar concentration of the protein: [Protein] (M) = A_prot / (ε_prot × path length) (where ε_prot is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the molar concentration of the dye: [Dye] (M) = Amax / (ε_dye × path length) (where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its Amax).
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process of protein conjugation with this compound.
Caption: Workflow for protein conjugation with this compound.
Signaling Pathway Example: EGFR Signaling
Sulfo-Cy7.5 conjugated antibodies are frequently used to visualize and track cell surface receptors and their signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell proliferation and survival, is a common target for such studies.[5][6]
Caption: Visualization of the EGFR signaling pathway using a Sulfo-Cy7.5 labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 6. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy7.5 maleimide for the fluorescent labeling of antibodies and their subsequent application in flow cytometry. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry, including a high extinction coefficient, good water solubility due to its sulfonate groups, and emission in a spectral region with minimal cellular autofluorescence.[1][2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, making it an excellent choice for multicolor flow cytometry panels.[3]
The maleimide functional group of Sulfo-Cy7.5 reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins, to form a stable thioether bond.[4] This allows for targeted conjugation to antibodies, often after a mild reduction of disulfide bonds in the hinge region to generate reactive thiols.
Data Presentation
Spectral Properties of Sulfo-Cy7.5
| Property | Value |
| Excitation Maximum (λex) | ~788 nm[1][5] |
| Emission Maximum (λem) | ~808 nm[1] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹[5] |
| Quantum Yield (Φ) | ~0.21[5] |
| Solubility | Water, DMF, DMSO[5][6] |
Recommended Parameters for Antibody Conjugation with this compound
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Antibody Buffer | Thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5 | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the antibody for the maleimide dye and must be removed prior to conjugation.[7] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting recommendation and should be empirically optimized for each antibody to achieve the desired Degree of Labeling (DOL).[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 2 hours), while 4°C incubation can be performed overnight for more sensitive antibodies.[7] |
| Reaction Time | 2 hours to overnight |
Typical Parameters for Cell Staining in Flow Cytometry
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10⁷ cells/mL | |
| Staining Volume | 100 µL | |
| Antibody Concentration | 0.1 - 10 µg/mL | This is a general range and the optimal concentration must be determined by titration for each antibody-cell combination. |
| Incubation Temperature | 4°C or on ice | To prevent antibody internalization and degradation. |
| Incubation Time | 30 minutes | |
| Washing | 2-3 times with cold staining buffer |
Example: Titration of Sulfo-Cy7.5 Labeled Anti-CD4 Antibody for Staining Human PBMCs
| Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of CD4+ T-cells | Stain Index |
| 10 | 15,500 | 150 |
| 5 | 15,200 | 165 |
| 2.5 | 14,800 | 180 |
| 1 | 13,500 | 175 |
| 0.5 | 11,000 | 150 |
| 0.1 | 5,500 | 80 |
| 0 (unstained) | 100 | 1 |
Stain Index = (MFI positive - MFI negative) / (2 x Standard Deviation negative)
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent conjugation of this compound to an antibody. It includes an optional step for the reduction of disulfide bonds to generate free thiol groups, which is often necessary for efficient labeling.
Materials:
-
Antibody (in thiol-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed)
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for reduction)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in a thiol-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
(Optional) Antibody Reduction:
-
To generate free thiol groups, treat the antibody with a 10- to 20-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the (reduced) antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the conjugated antibody (typically the first colored band to elute).
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye ) Where:
-
A_max = Absorbance at ~788 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm (~222,000 M⁻¹cm⁻¹)
-
CF = Correction factor (A_280 of the dye / A_max of the dye). This value is typically provided by the dye manufacturer.
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface antigens using a Sulfo-Cy7.5-conjugated antibody.
Materials:
-
Cells in suspension
-
Sulfo-Cy7.5-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional but recommended)
-
Viability Dye (optional, with a different emission spectrum)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into the required number of FACS tubes.
-
Add an Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Sulfo-Cy7.5-conjugated antibody to the cells.
-
Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes and carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633 nm, 640 nm, or a red laser) and emission filter for Sulfo-Cy7.5 (e.g., a 780/60 nm bandpass filter).
-
Ensure that proper compensation controls (single-stained samples for each fluorochrome in the panel) are included to correct for any spectral overlap.
-
Visualizations
Caption: Workflow for conjugating this compound to an antibody.
Caption: Workflow for cell surface staining and flow cytometry analysis.
References
Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, in fluorescence microscopy. Sulfo-Cy7.5 is particularly well-suited for in vivo imaging and other applications where deep tissue penetration and low background autofluorescence are critical.[1][2][3][4]
Introduction
This compound is a water-soluble fluorescent dye that selectively reacts with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[1][2][5] This specific reactivity allows for the precise labeling of biomolecules. The maleimide group undergoes a Michael addition reaction with a sulfhydryl group, forming a stable thioether bond.[6] This reaction is most efficient at a pH range of 6.5-7.5.[6][7] The resulting fluorescently labeled conjugates are valuable tools for a variety of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[3][6][8] The sulfonated form of the dye enhances its water solubility, which is advantageous for biological applications as it minimizes aggregation and the need for organic co-solvents.[2][3][6]
Key Properties of this compound
The photophysical properties of this compound make it an excellent choice for near-infrared fluorescence applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~788 nm | [3][5] |
| Emission Maximum (λem) | ~797-808 nm | [3][5] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [5] |
| Solubility | Water, DMF, DMSO | [5][9] |
| Storage Conditions | -20°C, protected from light and moisture | [2][5][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5.[10] Ensure the buffer is degassed and free of thiol-containing compounds.[10]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide dye.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point; however, this should be optimized for each specific protein.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][10]
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~788 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[11]
-
Diagrams
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction mechanism of this compound with a sulfhydryl group.
References
- 1. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Peptides with Sulfo-Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of peptides with Sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye. The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond.[1][2] This specific reactivity makes this compound an invaluable tool for introducing a fluorescent tag to peptides for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[3][4] The sulfonated nature of this dye enhances its water solubility, which is advantageous for biological applications.[2][5]
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring.[1][6] This reaction is most efficient at a neutral pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophilic groups like amines, minimizing off-target modifications.[6]
Key Applications of Sulfo-Cy7.5 Labeled Peptides:
-
In Vivo Imaging: The near-infrared fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and reduced background autofluorescence, making it ideal for non-invasive imaging in small animals.[3][7]
-
Fluorescence Microscopy: Labeled peptides can be used to visualize and track the localization and dynamics of target molecules in cells and tissues.[4]
-
Flow Cytometry: Quantify cell surface binding, cellular uptake, or receptor-ligand interactions in large cell populations.[8]
-
Receptor Binding Assays: Fluorescently labeled peptides are crucial for studying peptide-receptor interactions and for screening potential drug candidates.[9]
-
Enzyme Activity Assays: Used in FRET-based assays to monitor the activity of proteases and other enzymes.[8][]
Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~788 nm | [11] |
| Emission Maximum (λem) | ~797 nm | [11] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [11] |
| Solubility | Water, DMF, DMSO | [11] |
| Storage Conditions | -20°C, protected from light and moisture | [11][12] |
Experimental Protocols
Protocol 1: Labeling of Cysteine-Containing Peptides
This protocol outlines the general procedure for labeling a peptide containing a free cysteine residue with this compound.
A. Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[13][14]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) solution
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)[15]
B. Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2][14]
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10-100 molar excess of TCEP to the peptide solution and incubate for 20-60 minutes at room temperature to reduce the disulfide bonds to free thiols.[13][14]
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the peptide solution. A molar ratio of 10-20 moles of dye to 1 mole of peptide is a common starting point, though this may require optimization.[3][13]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix thoroughly.[13][14]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][3][14]
-
-
Purification of the Labeled Peptide:
-
The unreacted dye and other small molecules must be removed from the labeled peptide. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger labeled peptide from the smaller, unreacted dye molecules. Columns like Sephadex G-25 or similar are suitable.[16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard and highly effective method for purifying peptides, allowing for the separation of labeled peptide from unlabeled peptide and free dye.[15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[15]
-
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using techniques such as mass spectrometry (to confirm the mass of the final conjugate) and UV-Vis spectroscopy (to determine the degree of labeling).[15]
-
Store the purified, labeled peptide at -20°C or -80°C, protected from light.
-
Protocol 2: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-Cy7.5 (~788 nm, A₇₈₈).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₇₈₈ / ε_dye (where ε_dye is the molar extinction coefficient of Sulfo-Cy7.5, ~222,000 M⁻¹cm⁻¹)
-
Calculate the concentration of the peptide. A correction factor is needed for the absorbance at 280 nm due to the dye's absorbance at this wavelength. A_peptide = A₂₈₀ - (A₇₈₈ × CF₂₈₀) (The correction factor, CF₂₈₀, is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer). [Peptide] (M) = A_peptide / ε_peptide (where ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be calculated based on its amino acid sequence).
-
Calculate the DOL: DOL = [Dye] / [Peptide]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Low Labeling Efficiency | Insufficient free thiol groups | Ensure complete reduction of disulfide bonds with an adequate concentration and incubation time of TCEP. | [3] |
| Hydrolysis of the maleimide group | Prepare the this compound stock solution fresh in anhydrous solvent immediately before use. | [3] | |
| Presence of thiol-containing reagents in the buffer | Use thiol-free buffers such as PBS, Tris, or HEPES. | [3] | |
| Non-specific Labeling | Reaction pH is too high | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiol groups over other nucleophiles like amines. | [3][6] |
| Precipitation of Reactants | Low aqueous solubility of the peptide or dye | For peptides with low solubility, a small amount of an organic co-solvent (e.g., DMF or DMSO) can be added to the reaction mixture. Sulfo-Cy7.5 is generally water-soluble. | [2][14] |
| Instability of the Conjugate | Thiazine rearrangement (for N-terminal cysteines) | This side reaction can occur with unprotected N-terminal cysteines. Consider using an internal cysteine or acetylating the N-terminus. Alternatively, maintain acidic conditions during purification and storage. | [1] |
Visualizations
Thiol-Maleimide Reaction Chemistry
Caption: Mechanism of the thiol-maleimide reaction.
Experimental Workflow for Peptide Labeling
Caption: Workflow for labeling peptides with Sulfo-Cy7.5.
References
- 1. bachem.com [bachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. lubio.ch [lubio.ch]
- 11. This compound | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lifetein.com [lifetein.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Calculating the Dye-to-Protein Ratio for Sulfo-Cy7.5 Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins with Sulfo-Cy7.5 maleimide and accurately determining the dye-to-protein ratio, a critical parameter for quantitative fluorescence-based assays and in vivo imaging studies.
Introduction
Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.[1] Its fluorescence emission in the NIR spectrum (around 797 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging.[2][3] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups on cysteine residues of proteins to form a stable thioether bond.[4]
The degree of labeling (DOL), or the dye-to-protein ratio, is a crucial quality control parameter. An optimal DOL ensures a strong fluorescent signal without compromising the protein's biological activity, which can be affected by over-labeling.[5] This document outlines the detailed experimental protocols for protein labeling, purification, and the spectrophotometric calculation of the dye-to-protein ratio.
Quantitative Data Summary
Accurate calculation of the dye-to-protein ratio relies on the specific molar extinction coefficients of the protein and the dye, as well as a correction factor to account for the dye's absorbance at 280 nm.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Sulfo-Cy7.5 (ε_dye) | 222,000 M⁻¹cm⁻¹ | [4] |
| Maximum Absorbance of Sulfo-Cy7.5 (λ_max) | 788 nm | [4] |
| Correction Factor (CF₂₈₀) for Sulfo-Cy7.5 at 280 nm | 0.09 | [6] |
| Molar Extinction Coefficient of IgG (ε_protein) | ~210,000 M⁻¹cm⁻¹ | N/A |
| Absorbance Wavelength for Protein | 280 nm | [5] |
Note: The molar extinction coefficient of the protein will vary depending on its amino acid composition. The value for IgG is provided as a common example.
Experimental Protocols
Protein Preparation and Thiol Reduction (Optional but Recommended)
The maleimide group of Sulfo-Cy7.5 reacts with free thiol groups. Many proteins, such as antibodies, have cysteine residues involved in disulfide bonds. To increase the number of available labeling sites, these disulfide bonds can be reduced.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. The buffer should be free of thiols.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
Protocol:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed buffer.[7]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[8]
-
Incubate the mixture for 20-30 minutes at room temperature.[8]
Labeling of Protein with this compound
Materials:
-
Reduced protein solution from the previous step.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Protocol:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8]
-
Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for optimization.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
Purification of the Labeled Protein
It is critical to remove any unconjugated dye before measuring the dye-to-protein ratio.[5] Size exclusion chromatography is a common and effective method for this purification.
Materials:
-
PD-10 desalting column or similar size-exclusion chromatography column.
-
Phosphate-buffered saline (PBS) or another suitable buffer.
Protocol:
-
Equilibrate the desalting column with the desired buffer.
-
Apply the labeling reaction mixture to the column.
-
Elute the protein-dye conjugate with the buffer. The labeled protein will typically elute first as a colored band.
-
Collect the fractions containing the purified protein-dye conjugate.
Calculation of the Dye-to-Protein Ratio
The dye-to-protein ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~788 nm for Sulfo-Cy7.5).[5]
Protocol:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the λ_max of Sulfo-Cy7.5 (~788 nm) (A_dye) using a spectrophotometer.
-
Calculate the concentration of the dye: [Dye] (M) = A_dye / (ε_dye * path length)
-
Calculate the corrected absorbance of the protein at 280 nm. This is necessary because the dye also absorbs light at 280 nm. A_protein = A₂₈₀ - (A_dye * CF₂₈₀)
-
Calculate the concentration of the protein: [Protein] (M) = A_protein / (ε_protein * path length)
-
Calculate the dye-to-protein ratio (Degree of Labeling): DOL = [Dye] / [Protein]
Note: The path length of the cuvette is typically 1 cm.
Diagrams
Experimental Workflow for Dye-to-Protein Ratio Calculation
Caption: Workflow for labeling proteins and calculating the dye-to-protein ratio.
Signaling Pathway Example: EGFR Targeting for In Vivo Imaging
Sulfo-Cy7.5 labeled antibodies are frequently used for in vivo imaging of cancer by targeting specific cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[3]
Caption: EGFR signaling pathway and targeting with a fluorescently labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Near-Infrared Fluorescent Probes for the Detection of Cancer-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sulfo-Cy7.5 Maleimide Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a critical process in the development of reagents for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that offers deep tissue penetration and minimal background autofluorescence, making it an ideal choice for sensitive detection methods. The maleimide functional group on Sulfo-Cy7.5 allows for specific and stable covalent linkage to free sulfhydryl (thiol) groups on antibodies.
This document provides a detailed guide for the purification of antibodies labeled with Sulfo-Cy7.5 maleimide. The purification step is crucial for removing unconjugated dye and other reaction components, which can interfere with downstream applications and lead to inaccurate results. The primary method described here is size-exclusion chromatography (SEC), a robust and widely used technique for separating molecules based on their size.[1][2]
Principle of Reaction and Purification
The labeling process begins with the selective reduction of the antibody's native disulfide bonds, typically in the hinge region, to generate free thiol groups.[3][4] This is commonly achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[4][5] TCEP is advantageous as it is odorless, stable in aqueous solutions, and does not need to be removed before the labeling reaction.[3][6]
The maleimide group of Sulfo-Cy7.5 then reacts with the newly generated free thiols on the antibody at a neutral pH (6.5-7.5) to form a stable thioether bond.[3][7]
Following the labeling reaction, the mixture contains the desired antibody-dye conjugate, as well as unreacted dye and byproducts of the reduction and labeling reactions. Purification is essential to isolate the labeled antibody. Size-exclusion chromatography (SEC) is an effective method for this purpose.[1][2][8] The SEC column contains a porous resin that separates molecules based on their size.[9] The larger antibody-dye conjugates will pass through the column more quickly, while the smaller, unconjugated dye molecules are retained in the pores of the resin and elute later.[3][10]
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the purification of this compound labeled antibodies is depicted below.
Caption: Experimental workflow for antibody labeling and purification.
The chemical reaction for the labeling process is illustrated in the following diagram.
Caption: Reaction of this compound with a reduced antibody.
Materials and Reagents
Quantitative Data Summary
| Reagent/Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency.[11][12] |
| TCEP Molar Excess | 10-100 fold | A 10-fold molar excess is often sufficient for reducing hinge region disulfides.[13][14] |
| This compound to Antibody Molar Ratio | 10:1 to 20:1 | This should be optimized to achieve the desired degree of labeling (DOL).[14][15] |
| Reaction Buffer pH | 7.0 - 7.5 | This pH range favors the reaction with thiols over primary amines.[3][16] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | The optimal DOL can vary depending on the antibody and its application.[14] |
| Sulfo-Cy7.5 Molar Extinction Coefficient (ε) at ~778 nm | 222,000 M⁻¹cm⁻¹ | Used for calculating the DOL.[17] |
| Correction Factor (CF) at 280 nm for Sulfo-Cy7.5 | 0.09 | Used for correcting the absorbance at 280 nm in the DOL calculation.[17] |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Prepare the Antibody Solution : Dissolve the antibody in an amine-free buffer such as PBS (Phosphate Buffered Saline) or HBS (HEPES Buffered Saline) at a concentration of 2-10 mg/mL.[11][18][19] If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, it should be purified by dialysis against PBS or by using a desalting column prior to the reaction.[11]
-
Prepare TCEP Stock Solution : Prepare a 10 mM stock solution of TCEP in water. This solution should be prepared fresh.[3]
-
Reduction Reaction : Add TCEP to the antibody solution to a final concentration of 10-fold molar excess over the antibody.[13] Incubate the reaction for 20-30 minutes at room temperature.[6][20]
Protocol 2: Antibody Labeling with this compound
-
Prepare this compound Stock Solution : Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3] This solution should be prepared immediately before use and protected from light.[21]
-
Labeling Reaction : Add the this compound stock solution to the reduced antibody solution. A starting molar ratio of 10:1 to 20:1 (dye to antibody) is recommended.[14][15]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
Protocol 3: Purification of Labeled Antibody using Size-Exclusion Chromatography
-
Column Preparation : Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[3] The column size should be appropriate for the volume of the labeling reaction.[10]
-
Equilibration : Equilibrate the column with PBS (pH 7.2-7.4).
-
Purification :
-
Apply the entire reaction mixture to the top of the equilibrated column.[3]
-
Elute the conjugate with PBS (pH 7.2-7.4).
-
The labeled antibody will elute first as a colored band.[3] The smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the colored, labeled antibody.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
-
Measure Absorbance : Measure the absorbance of the purified labeled antibody solution at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).
-
Calculate DOL : The degree of labeling can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance at the maximum absorption wavelength of the dye (~778 nm).
-
A_280 = Absorbance at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at its maximum absorption wavelength (222,000 M⁻¹cm⁻¹).[17]
-
CF = Correction factor for the dye's absorbance at 280 nm (0.09 for Sulfo-Cy7.5).[17]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Incomplete reduction of the antibody. | Increase the TCEP concentration or incubation time. Ensure the TCEP solution is freshly prepared.[3] |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is between 7.0 and 7.5. Prepare the dye stock solution immediately before use.[3][16] | |
| Low dye-to-antibody molar ratio. | Increase the molar ratio of this compound to antibody.[3] | |
| Antibody Precipitation | High degree of labeling or solvent effects. | Reduce the dye-to-antibody molar ratio. Ensure the final concentration of DMSO/DMF is not too high.[3] |
| No or Low Fluorescence Signal | Inefficient purification. | Ensure complete removal of free dye, which can quench the signal of the conjugate.[3] |
| Photobleaching. | Protect the dye and the conjugate from light at all stages.[3] |
Storage
For short-term storage, the purified labeled antibody can be stored at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer such as bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and a preservative like sodium azide to 0.01-0.03%.[15] Alternatively, the conjugate can be stored in 50% glycerol at -20°C.[15]
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 10. Desalting and Buffer Exchange for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cell Tracking Using Sulfo-Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo cell tracking studies. Its maleimide functional group allows for the stable, covalent labeling of cells by reacting with thiol groups present on cell surface proteins. The sulfonated nature of the dye enhances its water solubility, which is crucial for biological applications.[1][2] The fluorescence emission in the NIR window (around 800 nm) enables deep tissue penetration and minimizes autofluorescence from biological tissues, making it ideal for non-invasive imaging in living organisms.[1][2] These characteristics make this compound a powerful probe for monitoring the fate, migration, and biodistribution of transplanted cells, such as stem cells or immune cells, in preclinical research.[1][3]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 788 nm | [4] |
| Emission Maximum (λem) | 797 nm (in PBS) | [4][5] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [4][5] |
| Molecular Weight (MW) | 1205.6 g/mol | [4] |
| Solubility | Water, DMF, DMSO | [4][6] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4][7] |
Experimental Protocols
Protocol 1: Labeling Cells with this compound
This protocol details the steps for labeling live cells with this compound for subsequent in vivo tracking experiments.
Materials:
-
Cells of interest (e.g., stem cells, T cells)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with sterile, degassed PBS (pH 7.0-7.5) to remove any residual media and serum.
-
Count the cells and resuspend them in degassed PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Optional: Reduction of Disulfide Bonds:
-
For cells with low surface thiol availability, disulfide bonds can be reduced to increase labeling efficiency.
-
Add TCEP to the cell suspension at a final concentration of 1-5 mM.
-
Incubate at room temperature for 15-20 minutes.[8]
-
Wash the cells twice with degassed PBS to remove the TCEP.
-
-
Dye Preparation:
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells at room temperature for 30-60 minutes in the dark, with gentle agitation.
-
-
Washing:
-
To quench the labeling reaction and remove unbound dye, add an equal volume of complete cell culture medium containing FBS.
-
Centrifuge the cells at a gentle speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet two to three times with PBS or serum-free medium.
-
-
Cell Viability and Counting:
-
After the final wash, resuspend the cells in the appropriate buffer or medium for in vivo administration.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Protocol 2: In Vivo Imaging of Sulfo-Cy7.5 Labeled Cells
This protocol outlines the procedure for in vivo imaging of animals after the administration of Sulfo-Cy7.5 labeled cells.
Materials:
-
Sulfo-Cy7.5 labeled cells
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
In vivo imaging system equipped with appropriate NIR filters
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an approved institutional protocol.[10]
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
-
Administration of Labeled Cells:
-
Inject the desired number of Sulfo-Cy7.5 labeled cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
In Vivo Imaging:
-
Data Analysis:
-
Use the imaging system's software to draw Regions of Interest (ROIs) over the areas of interest (e.g., tumors, organs) and a background region.
-
Quantify the fluorescence signal to determine the relative accumulation of cells in different tissues over time.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the experiment, euthanize the animal and dissect the major organs (e.g., liver, spleen, lungs, kidneys, tumor).
-
Image the organs ex vivo using the same imaging parameters to confirm the in vivo signal and perform a more quantitative biodistribution analysis.[13]
-
Visualizations
Caption: Experimental workflow for in vivo cell tracking.
Caption: Covalent conjugation of this compound to cellular thiols.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine7.5 maleimide | AxisPharm [axispharm.com]
- 3. luminicell.com [luminicell.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine7.5 maleimide [amp.chemicalbook.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
Protocol for Site-Specific Labeling of Cysteine Residues with Sulfo-Cy7.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the site-specific labeling of cysteine residues in proteins, peptides, and other biomolecules using Sulfo-Cy7.5 maleimide. Sulfo-Cy7.5 is a hydrophilic, near-infrared (NIR) fluorescent dye, making it an ideal tool for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. The maleimide functional group facilitates a highly specific covalent linkage to the thiol group of cysteine residues through a Michael addition reaction, forming a stable thioether bond. This protocol outlines the necessary steps from sample preparation and disulfide bond reduction to the labeling reaction, purification of the conjugate, and determination of the degree of labeling.
The reaction between a maleimide and a thiol group is most efficient and specific at a pH range of 6.5-7.5.[1] At pH values above 7.5, the reactivity of maleimides with primary amines (like lysine) can increase, and the rate of maleimide hydrolysis also rises.[1] Therefore, careful control of the reaction pH is crucial for achieving selective labeling of cysteine residues.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Purpose |
| This compound | Various | Thiol-reactive fluorescent dye |
| Protein/Peptide of Interest | N/A | Molecule to be labeled |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Various | Solvent for this compound stock solution |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | Various | Purification of the labeled conjugate |
| L-cysteine or β-mercaptoethanol | Various | Quenching agent for unreacted maleimide |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein/Peptide Solution:
-
Dissolve the protein or peptide containing cysteine residues in a degassed buffer at a pH of 7.0-7.5.[2][3] Suitable buffers include PBS, Tris, or HEPES.[2][3]
-
The recommended protein concentration is between 1-10 mg/mL.[2][3]
-
Buffers containing thiols, such as dithiothreitol (DTT), should be avoided in the final labeling step.[4]
-
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4]
-
Vortex briefly to ensure the dye is fully dissolved.[5] This stock solution should be prepared fresh before use.[6] Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[4]
-
-
TCEP Stock Solution (Optional, for disulfide reduction):
-
Prepare a stock solution of TCEP in water. A 10 mM stock solution is typically sufficient.[6]
-
Protocol 2: Reduction of Disulfide Bonds (Optional)
Many proteins, such as antibodies, contain cysteine residues that form disulfide bridges, which are unreactive with maleimides.[2][3] To label these cysteines, the disulfide bonds must first be reduced to free thiols.
-
To the protein solution from Protocol 1, add a 10- to 100-fold molar excess of TCEP.[2][3]
-
Incubate the mixture for 20-30 minutes at room temperature.[5] TCEP is advantageous as it does not need to be removed prior to the addition of the maleimide reagent.[6]
Protocol 3: Labeling Reaction with this compound
-
Add the freshly prepared this compound stock solution to the protein solution. A 10:1 to 20:1 molar excess of the dye is recommended to ensure efficient labeling.[1][4] The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1] Protect the reaction from light.[1]
-
(Optional) Quenching the Reaction: To stop the labeling reaction and consume any excess maleimide, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-100 mM.[1] Incubate for 15-30 minutes at room temperature.[1]
Protocol 4: Purification of the Labeled Conjugate
It is crucial to remove the unreacted this compound from the labeled protein to ensure accurate quantification and to prevent non-specific binding in downstream applications.
-
Size-Exclusion Chromatography:
-
Dialysis: Dialysis is another effective method for removing unconjugated dye, particularly for water-soluble dyes like this compound.[2][3]
Data Presentation
The following table summarizes the key quantitative parameters for the labeling protocol.
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH increases reactivity with amines and maleimide hydrolysis.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures may require longer incubation times (overnight), while room temperature reactions are typically faster (1-2 hours).[1] |
| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically.[1] |
| Reaction Time | 1-2 hours at room temperature, or overnight at 4°C | The reaction time depends on the temperature and the specific protein being labeled. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][3] |
The spectral properties of Sulfo-Cy7.5 are essential for downstream applications and for calculating the degree of labeling.
| Property | Value |
| Excitation Maximum (λex) | ~788 nm[7] |
| Emission Maximum (λem) | ~797 nm[7] |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹[7] |
| Solubility | Water, DMF, DMSO[7] |
Characterization of the Conjugate
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein in the final conjugate, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy7.5 (~788 nm, Aₘₐₓ).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye at 280 nm.
-
-
The DOL is then calculated as:
-
DOL = (Aₘₐₓ × Molar mass of protein) / (ε_dye × Corrected A₂₈₀)
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Signaling Pathway Example: Redox Regulation of a Kinase
Cysteine residues are often involved in the redox regulation of signaling proteins. The following diagram illustrates a generic pathway where a kinase is activated or inhibited through the modification of a critical cysteine residue, a process that can be studied using fluorescent labeling.
References
Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that is exceptionally suited for in vivo imaging and biodistribution studies.[1][2] Its maleimide functional group allows for the covalent labeling of biomolecules containing free sulfhydryl groups, such as proteins and peptides.[1] The sulfonated form of Cy7.5 enhances its hydrophilicity, making it highly water-soluble and ideal for biological applications.[1] The fluorescence emission of Sulfo-Cy7.5 falls within the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are minimized. This property enables deep tissue penetration and a high signal-to-background ratio, which is crucial for sensitive whole-body imaging in small animal models.
Physicochemical and Spectral Properties
A comprehensive understanding of the dye's properties is essential for designing and executing successful biodistribution studies.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~788 nm | Optimal for excitation with NIR laser sources. |
| Emission Maximum (λem) | ~808 nm | Falls within the ideal NIR imaging window for deep tissue penetration.[3] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | Indicates a high capacity for light absorption, contributing to bright fluorescence. |
| Quantum Yield (Φ) | High | Efficient conversion of absorbed light into fluorescent signal.[3] |
| Solubility | High in water, DMF, DMSO | The sulfonate groups significantly enhance its solubility in aqueous buffers.[4] |
| Reactivity | Maleimide | Reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond. |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol outlines the steps for conjugating this compound to a targeting antibody.
Materials:
-
Targeting Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Quenching Solution: 1 M N-acetylcysteine or cysteine
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25) column
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing Tris or glycine, exchange it into PBS (pH 7.0-7.5) using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Reduction of Antibody Disulfide Bonds:
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and generate free thiol groups. This step is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 2- to 5-fold molar excess of the quenching solution (relative to the maleimide) to stop the reaction.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and other small molecules by size-exclusion chromatography. The labeled antibody will elute in the initial fractions.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~788 nm (for Sulfo-Cy7.5).
-
Protocol 2: In Vivo Imaging of Sulfo-Cy7.5-Labeled Antibody in a Murine Model
This protocol describes the procedure for whole-body imaging of tumor-bearing mice.
Materials:
-
Sulfo-Cy7.5-labeled antibody conjugate
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS) with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the imaging chamber.
-
-
Image Acquisition:
-
Acquire a baseline pre-injection image to assess background autofluorescence.
-
Administer the Sulfo-Cy7.5-antibody conjugate via tail vein injection (typically 1-10 mg/kg body weight).
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation.
-
-
Data Analysis:
-
Use the imaging software to draw Regions of Interest (ROIs) over the tumor and other organs.
-
Quantify the average radiant efficiency (photons/s/cm²/sr) within each ROI at each time point.
-
Protocol 3: Ex Vivo Biodistribution Analysis and Fluorescence Quantification
This protocol provides a method for quantitative analysis of the conjugate's distribution in various organs.
Materials:
-
Surgical tools for dissection
-
In vivo imaging system
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, humanely euthanize the mouse.
-
Immediately dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ in the ex vivo image.
-
Quantify the average radiant efficiency for each organ.
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Biodistribution Data
The following table presents representative biodistribution data for a Cy7-conjugated antibody targeting a tumor xenograft in mice. This data serves as an example of what can be expected in a typical biodistribution study.
| Organ | % Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 18.5 ± 4.2 |
| Blood | 8.1 ± 1.5 |
| Heart | 2.9 ± 0.6 |
| Lungs | 4.5 ± 1.1 |
| Liver | 12.1 ± 2.3 |
| Spleen | 3.2 ± 0.8 |
| Kidneys | 4.9 ± 1.3 |
| Stomach | 1.8 ± 0.5 |
| Intestine | 2.5 ± 0.7 |
| Muscle | 1.5 ± 0.4 |
| Bone | 2.1 ± 0.6 |
Note: This data is adapted from a study using a similar NIR dye-antibody conjugate and is for illustrative purposes. Actual biodistribution will vary depending on the specific antibody, animal model, and experimental conditions.
Visualizations
References
Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Sentinel Lymph Node Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node (SLN) mapping is a critical procedure in cancer staging, providing prognostic information and guiding therapeutic decisions. The ideal SLN mapping agent should offer high sensitivity, deep tissue penetration, and real-time intraoperative guidance. Sulfo-Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye with properties that make it a promising candidate for SLN mapping. Its emission in the NIR spectrum (approximately 800 nm) allows for maximal tissue penetration and minimal autofluorescence, leading to a high signal-to-background ratio. The maleimide functional group enables covalent conjugation to thiol-containing molecules, such as proteins, allowing for the creation of targeted imaging probes. When conjugated to a carrier protein like human serum albumin (HSA), the resulting Sulfo-Cy7.5-HSA conjugate has an optimal size for uptake and retention by the lymphatic system, making it an excellent candidate for SLN mapping.
This document provides detailed application notes and protocols for the use of this compound conjugated to HSA for preclinical sentinel lymph node mapping.
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~788 nm | |
| Emission Maximum | ~797 nm | |
| Molecular Weight | 1205.6 g/mol | |
| Solubility | Water, DMF, DMSO | |
| Reactive Group | Maleimide (reacts with thiols) |
Experimental Protocols
Protocol 1: Conjugation of this compound to Human Serum Albumin (HSA)
This protocol describes the covalent attachment of this compound to the free thiol group on cysteine-34 of human serum albumin.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns (or similar size exclusion chromatography system)
-
50 mL conical tubes
-
Spectrophotometer
Procedure:
-
HSA Solution Preparation:
-
Dissolve HSA in degassed PBS to a final concentration of 10 mg/mL.
-
Ensure the pH of the HSA solution is between 7.0 and 7.5 for optimal maleimide reactivity.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the HSA solution.
-
Mix gently by inversion or slow vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the Sulfo-Cy7.5-HSA conjugate with PBS. The colored conjugate will elute first, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5).
-
Calculate the Degree of Labeling (DOL) - the molar ratio of dye to protein - using the following formula:
-
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
-
Where:
-
A_max is the absorbance at ~788 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of HSA at 280 nm (~43,824 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm (~222,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
-
-
-
Storage:
-
Store the purified Sulfo-Cy7.5-HSA conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.
-
Figure 1: Workflow for the conjugation of this compound to HSA.
Protocol 2: In Vivo Sentinel Lymph Node Mapping in a Mouse Model
This protocol outlines the procedure for non-invasive, real-time imaging of sentinel lymph nodes in a mouse model using the Sulfo-Cy7.5-HSA conjugate.
Materials:
-
Sulfo-Cy7.5-HSA conjugate (prepared as in Protocol 1)
-
Healthy adult mice (e.g., BALB/c or C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 30G needles
-
In vivo fluorescence imaging system equipped with appropriate excitation (~780 nm) and emission (~810 nm) filters
-
Hair removal cream or electric clippers
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Remove hair from the area around the injection site and the expected lymphatic drainage basin (e.g., paw and axillary region) to minimize fluorescence interference.
-
-
Injection of Sulfo-Cy7.5-HSA:
-
Draw 20-50 µL of the Sulfo-Cy7.5-HSA conjugate solution (typically 10-50 µM in sterile PBS) into an insulin syringe.
-
Perform an intradermal injection into the paw or peritumoral region of the anesthetized mouse.
-
-
Fluorescence Imaging:
-
Immediately place the mouse in the in vivo imaging system.
-
Acquire a pre-injection (baseline) image.
-
Begin acquiring images at various time points post-injection (e.g., 1, 5, 15, 30, 60, and 120 minutes) to monitor the lymphatic drainage and accumulation in the SLN.
-
Use consistent imaging parameters (exposure time, binning, f/stop) for all acquisitions to allow for quantitative comparison.
-
-
Data Analysis:
-
Identify the SLN as the first lymph node to show a significant increase in fluorescence intensity.
-
Draw regions of interest (ROIs) around the SLN and an adjacent background tissue area.
-
Calculate the signal-to-background ratio (SBR) at each time point: SBR = (Mean fluorescence intensity of SLN ROI) / (Mean fluorescence intensity of background ROI).
-
The time to maximal SBR can be determined from the imaging data.
-
-
Ex Vivo Confirmation (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Carefully dissect the fluorescent SLN and other relevant organs (e.g., liver, spleen, kidneys).
-
Image the excised tissues ex vivo to confirm the in vivo findings and assess biodistribution.
-
Figure 2: Workflow for in vivo sentinel lymph node mapping in a mouse model.
Representative Quantitative Data
The following tables present representative data that could be expected from preclinical SLN mapping studies using a Sulfo-Cy7.5-HSA conjugate. This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: In Vivo Imaging Parameters and Results
| Parameter | Value |
| Animal Model | BALB/c mouse |
| Injection Site | Intradermal, right forepaw |
| Injected Volume | 30 µL |
| Injected Concentration | 25 µM Sulfo-Cy7.5-HSA |
| Time to SLN Visualization | 1-5 minutes |
| Time to Peak SBR | 30-60 minutes |
| Peak Signal-to-Background Ratio (SBR) in SLN | 5 - 10 |
Table 2: Ex Vivo Biodistribution of Sulfo-Cy7.5-HSA (2 hours post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Sentinel Lymph Node | 15.0 ± 3.5 |
| Non-Sentinel Lymph Node | 1.2 ± 0.4 |
| Liver | 5.2 ± 1.1 |
| Spleen | 2.1 ± 0.7 |
| Kidneys | 8.5 ± 2.0 |
| Muscle (at injection site) | 25.3 ± 5.8 |
| Blood | 3.1 ± 0.9 |
Mechanism of Lymphatic Uptake
Following intradermal injection, the Sulfo-Cy7.5-HSA conjugate, due to its size, is readily taken up by the lymphatic capillaries. The lymphatic system serves as a primary drainage route for macromolecules from the interstitial space. The conjugate then travels through the lymphatic vessels to the first draining lymph node, the sentinel lymph node, where it is retained, allowing for its visualization.
Figure 3: Simplified pathway of Sulfo-Cy7.5-HSA uptake for SLN mapping.
Conclusion
This compound, when conjugated to a suitable carrier such as HSA, presents a powerful tool for preclinical sentinel lymph node mapping. Its favorable near-infrared fluorescence properties allow for sensitive and real-time visualization of lymphatic drainage with high signal-to-background ratios. The protocols provided herein offer a framework for the preparation and in vivo application of Sulfo-Cy7.5-HSA for SLN mapping, which can be adapted and optimized for specific research and drug development needs. This technology holds significant potential for improving our understanding of lymphatic biology and for the development of advanced cancer diagnostics.
Application Notes and Protocols for In Vivo Imaging of Tumors with Sulfo-Cy7.5 Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Near-Infrared (NIR) Tumor Imaging with Sulfo-Cy7.5
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo visualization of biological processes. The spectral window between 700 and 900 nm offers significant advantages for deep-tissue imaging due to reduced light absorption and scattering by endogenous components like hemoglobin and water. Sulfo-Cy7.5 is a heptamethine cyanine dye that is particularly well-suited for in vivo applications. Its fluorescence emission in the NIR range allows for high signal-to-background ratios and increased tissue penetration.[1]
The sulfonated form of Cy7.5 enhances its water solubility, which is crucial for administration in biological systems and helps to minimize non-specific binding. When functionalized with a maleimide group, Sulfo-Cy7.5 can be covalently conjugated to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in peptides and proteins. This specific conjugation chemistry allows for the development of targeted imaging agents by linking the dye to antibodies, antibody fragments, or peptides that recognize tumor-specific antigens.
These fluorescently labeled biomolecules can be used to visualize tumor locations, assess tumor burden, and monitor the biodistribution and target engagement of therapeutic candidates in preclinical animal models.
Data Presentation
The following tables provide representative quantitative data for the in vivo performance of Sulfo-Cy7.5 conjugated to a tumor-targeting antibody in a murine xenograft model. It is important to note that these values are illustrative and can vary significantly based on the antibody's affinity and specificity, the tumor model, and the imaging system used.
Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7.5 Maleimide
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ |
| Molecular Weight | ~869 g/mol |
| Solubility | Good in water, DMF, and DMSO |
Table 2: Representative In Vivo Tumor-to-Background Ratios
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio |
| 4 hours | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 24 hours | 5.8 ± 0.9 | 4.2 ± 0.7 |
| 48 hours | 7.2 ± 1.1 | 5.9 ± 1.0 |
| 72 hours | 6.5 ± 1.2 | 5.1 ± 0.9 |
Data are presented as mean ± standard deviation and are representative of typical results for a targeted antibody conjugate.
Table 3: Representative Ex Vivo Biodistribution at 48 Hours Post-Injection
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 15.2 ± 3.5 |
| Liver | 12.8 ± 2.1 |
| Spleen | 4.5 ± 1.2 |
| Kidneys | 8.9 ± 1.8 |
| Lungs | 3.1 ± 0.9 |
| Heart | 1.5 ± 0.5 |
| Muscle | 1.8 ± 0.6 |
| Blood | 2.5 ± 0.7 |
This data is illustrative and demonstrates typical biodistribution for a targeted antibody conjugate. Actual values will depend on the specific targeting moiety and animal model.
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
For antibodies that do not have readily available free thiols, a reduction step is necessary to generate reactive sulfhydryl groups for conjugation with the maleimide dye.
Materials:
-
Tumor-targeting antibody (e.g., IgG)
-
Degassed Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the antibody solution at a concentration of 2-5 mg/mL in the degassed reaction buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Flush the vial with an inert gas, seal it, and incubate for 30-60 minutes at room temperature with gentle mixing.
-
The reduced antibody is now ready for conjugation. TCEP does not need to be removed prior to the conjugation step.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol describes the covalent attachment of this compound to the generated free thiol groups on the antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
Procedure:
-
Prepare the Dye Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the reduced antibody solution, add the this compound solution at a 10- to 20-fold molar excess of dye to antibody.
-
Flush the reaction vial with inert gas, protect it from light, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Separate the Sulfo-Cy7.5-antibody conjugate from unreacted dye by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS.
-
Collect the first colored, fluorescent fractions, which contain the purified conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7.5).
Protocol 3: In Vivo Tumor Imaging
This protocol outlines the procedure for imaging tumor-bearing mice using the prepared Sulfo-Cy7.5-antibody conjugate.
Materials:
-
Sulfo-Cy7.5-antibody conjugate
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system equipped with appropriate NIR excitation and emission filters
-
Anesthetic (e.g., isoflurane)
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.
-
Injection: Administer 100 µL of the Sulfo-Cy7.5-antibody conjugate (typically 1-5 nmol of dye) intravenously via the tail vein.
-
Longitudinal Imaging: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.
-
Data Analysis: Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a background area (e.g., muscle). Quantify the average radiant efficiency in each ROI to determine the tumor-to-background ratio at each time point.
Protocol 4: Ex Vivo Biodistribution Analysis
This protocol is for the quantitative analysis of probe accumulation in various organs to confirm the in vivo imaging results.
Materials:
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia and Organ Harvesting: At the final imaging time point, humanely euthanize the mouse according to institutional guidelines. Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a final fluorescence image using the same imaging parameters as the in vivo scans.
-
Quantitative Analysis: Draw ROIs around each organ in the ex vivo image. Measure the average radiant efficiency for each organ. The data can be expressed as radiant efficiency per gram of tissue and can be used to calculate the percentage of the injected dose per gram (%ID/g) if a calibration curve is prepared.
Mandatory Visualizations
References
Preparation of Sulfo-Cy7.5 Maleimide Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Sulfo-Cy7.5 maleimide, a near-infrared fluorescent dye. Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various applications, including the labeling of biomolecules for in vivo imaging and other fluorescence-based assays.
Chemical and Spectroscopic Properties
Proper preparation of a this compound stock solution begins with an understanding of its key chemical and spectroscopic properties. This data is crucial for accurate concentration determination and proper handling of the dye.
| Property | Value | Reference(s) |
| Molecular Weight | 1205.6 g/mol | [1] |
| Excitation Maximum (λex) | 788 nm | [1][2] |
| Emission Maximum (λem) | 797 - 808 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1][3] |
| Storage (Solid) | -20°C, protected from light, desiccated | [4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (aliquoted, protected from light) | [5] |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. It is critical to use anhydrous solvents to prevent hydrolysis of the maleimide group, which would render it unreactive to thiol groups.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Spectrophotometer and cuvettes
Procedure:
-
Equilibration of the Dye: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic solid.
-
Reconstitution of the Dye:
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO or DMF. For example, to 1 mg of this compound (MW = 1205.6 g/mol ), add 82.9 µL of solvent.
-
Vortex the vial thoroughly for several minutes to ensure the dye is completely dissolved.[6]
-
-
Determination of Stock Solution Concentration:
-
Prepare a dilute solution of the stock in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) for spectrophotometric analysis.
-
Measure the absorbance (A) of the diluted solution at the excitation maximum (λex ≈ 788 nm).
-
Calculate the precise concentration of the stock solution using the Beer-Lambert law: Concentration (M) = A / (ε × l) Where:
-
A = Absorbance at 788 nm
-
ε = Molar extinction coefficient (222,000 cm⁻¹M⁻¹)
-
l = Path length of the cuvette in cm (typically 1 cm)[7]
-
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] All solutions should be protected from light.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Troubleshooting & Optimization
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during maleimide-thiol conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conjugation Yield
Q1: I am seeing very low or no formation of my desired conjugate. What are the common causes?
A1: Low conjugation efficiency is a frequent issue that can stem from several factors. The most common culprits are the inactivation of the maleimide group, the unavailability of the thiol group for reaction, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Verify Maleimide Activity: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which renders them unreactive towards thiols.[1][2]
-
Solution: Always prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] Avoid storing maleimides in aqueous buffers.[4] You can assess the activity of your maleimide reagent by reacting it with an excess of a known thiol like glutathione and quantifying the unreacted thiol.[1]
-
-
Ensure Thiol Availability: Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][5]
-
Solution: If your protein's cysteine residues are involved in disulfide bridges, you must first reduce them.[1][6] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it does not contain a thiol and typically does not need to be removed before adding the maleimide.[7][8] If using a thiol-containing reducing agent like DTT, it is crucial to remove it completely before starting the conjugation.[3][8]
-
-
Check for Thiol Oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of dissolved oxygen or metal ions.[8]
-
Optimize Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[4]
-
Confirm Correct pH: The pH of the reaction buffer is critical for efficient conjugation.
A troubleshooting workflow for low conjugation yield is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with maleimide-based labeling of biomolecules after the reduction of disulfide bonds. Maleimide-based labeling is a widely used bioconjugation technique that relies on the specific reaction between a maleimide group and a free sulfhydryl (thiol) group, typically on a cysteine residue.[1] Since many proteins contain cysteine residues in oxidized disulfide bonds, reduction is a critical prerequisite for successful labeling.[2]
Troubleshooting Guide
Problem: Low or No Maleimide Labeling Efficiency
If you are experiencing poor labeling results after reducing disulfide bonds, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step & Recommendation |
| Incomplete Disulfide Bond Reduction | Optimize the concentration of the reducing agent and incubation time. Increase the molar excess of the reducing agent (e.g., TCEP) to 10-100 fold over the protein.[3][4] Extend the incubation time to 30-60 minutes at room temperature.[3] For proteins with buried disulfide bonds, consider adding a denaturant like 6M guanidine hydrochloride.[3] |
| Re-oxidation of Thiols | Work in an oxygen-free environment by using degassed buffers for all steps.[1] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solutions.[1][5] Perform the reduction and labeling reactions under an inert gas atmosphere.[2] Including 5-10 mM EDTA in the reaction buffer can also help prevent re-oxidation catalyzed by trace divalent metals.[6] |
| Interference from Reducing Agent | If using a thiol-containing reducing agent like Dithiothreitol (DTT), it must be completely removed before adding the maleimide reagent, as it will compete with the protein's thiols.[7] Use methods like desalting columns or dialysis for removal.[3] Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent and is often recommended as it does not directly compete with the maleimide reaction.[3][8] |
| Hydrolysis of Maleimide | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][8] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity.[3] |
| Inaccessible Cysteine Residues | Ensure the protein is properly folded and that the target cysteine residues are accessible. In some cases, partial denaturation of the protein may be necessary to expose the cysteine residues.[3] |
| Protein Precipitation | Protein precipitation after adding a reducing agent can occur if disulfide bonds are critical for structural integrity.[3] Consider performing the reduction and labeling in the presence of a mild, non-ionic detergent or other stabilizing agent.[3] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose: TCEP or DTT?
The choice of reducing agent is critical. TCEP is generally the preferred agent for maleimide labeling protocols.
| Reducing Agent | Advantages | Disadvantages | Best For |
| TCEP | Thiol-free (does not need to be removed before labeling), effective over a wide pH range (1.5-9.0), odorless, and more stable than DTT.[1][9][10] | Can be unstable in phosphate buffers (prepare fresh).[9] | Direct use in one-pot or sequential maleimide labeling reactions. |
| DTT | Strong and effective reducing agent.[11] | Contains thiols that compete with the maleimide reaction and must be removed.[11] Has a strong odor and is less stable. | Applications where complete removal of the reducing agent before the labeling step is feasible. |
Q2: How much reducing agent and maleimide dye should I use?
A molar excess of both the reducing agent and the maleimide dye is used to drive the reactions to completion.
-
Reducing Agent: A 10 to 100-fold molar excess of TCEP over the protein is typically recommended.[2][4]
-
Maleimide Reagent: A 10 to 20-fold molar excess of the maleimide dye over the protein is a common starting point for efficient labeling.[1][4]
Q3: How do I remove the reducing agent after reduction?
If you use a thiol-containing reducing agent like DTT, its removal is mandatory.[7] Even with TCEP, removal is often recommended to prevent any potential side reactions.[1]
-
Desalting Columns / Spin Filters: Effective for rapid buffer exchange and removal of small molecules like DTT or TCEP from the protein solution.[5]
-
Dialysis: A slower method suitable for removing reducing agents, but care must be taken to use degassed buffers to prevent re-oxidation of thiols.[1]
Q4: How can I confirm that my protein's disulfide bonds have been reduced?
You can use Ellman's reagent (DTNB) to quantify the number of free thiol groups before and after the reduction step. An increase in absorbance at 412 nm after reduction indicates the successful cleavage of disulfide bonds.[3]
Q5: What is the optimal pH for the reduction and labeling reactions?
-
Reduction: TCEP is effective over a broad pH range (1.5-9.0), while DTT works best at a pH above 7.5.[9]
-
Maleimide Labeling: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[8] Buffers such as PBS, Tris, or HEPES are commonly used.[4]
Experimental Protocols
Protocol 1: Disulfide Reduction using TCEP
This is the recommended protocol for most applications due to TCEP's compatibility with maleimide chemistry.
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1]
-
Reduction: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0). Add a 10-100 molar excess of TCEP to the protein solution.[1]
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.[1][3]
-
Proceed to Labeling: The reduced protein is now ready for the addition of the maleimide reagent. For optimal results, removal of excess TCEP via a desalting column is recommended but not always necessary.[1]
Protocol 2: Maleimide Labeling of Reduced Protein
This protocol follows the reduction step.
-
Prepare Maleimide Stock: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.[1]
-
Conjugation: Add a 10-20 molar excess of the maleimide stock solution to the reduced protein solution.[1]
-
Incubation: Flush the vial with inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 2-8°C.[1]
-
Purification: Remove excess, unreacted maleimide reagent using a gel filtration column, dialysis, or HPLC to obtain the purified labeled protein.[1]
Visualized Workflows & Logic
Caption: General workflow for disulfide reduction and maleimide labeling.
Caption: Decision tree for troubleshooting low maleimide labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Sulfo-Cy7.5 Maleimide Conjugates
Welcome to the technical support center for Sulfo-Cy7.5 maleimide and its bioconjugates. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a focus on preventing and resolving aggregation issues during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sulfonated?
This compound is a bright, water-soluble, near-infrared (NIR) fluorescent dye commonly used for labeling proteins, antibodies, and other molecules containing free thiol (sulfhydryl) groups.[1] The maleimide group specifically reacts with thiols at a neutral pH (7.0-7.5) to form a stable thioether bond.[2]
The "Sulfo-" prefix indicates the presence of sulfonate groups (SO₃⁻) on the dye's structure. These groups are critical for:
-
Enhanced Water Solubility: Sulfonation significantly increases the dye's hydrophilicity, allowing for conjugation reactions in purely aqueous buffers and reducing the need for organic co-solvents.[3][4]
-
Reduced Aggregation: The negative charges of the sulfonate groups cause electrostatic repulsion between dye molecules, which helps to disrupt the π-π stacking interactions that lead to aggregation and fluorescence quenching.[4][5]
Q2: What causes Sulfo-Cy7.5 conjugates to aggregate or precipitate?
Aggregation can occur with both the free dye and the final dye-protein conjugate. The primary causes include:
-
Hydrophobic Interactions: Heptamethine cyanine dyes like Cy7.5 have a large, planar structure that is prone to self-assembly in aqueous solutions through π–π stacking.[6][7] While sulfonation helps, high concentrations can still lead to aggregation.
-
High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can drastically increase the hydrophobicity of the conjugate, causing it to precipitate out of solution. This is one of the most common causes of post-conjugation aggregation.[8]
-
Suboptimal Buffer Conditions: The pH of the buffer, ionic strength, and presence of certain salts can influence the stability of both the dye and the protein conjugate.[9] For instance, if the buffer pH is near the isoelectric point (pI) of the protein, the protein's solubility will be at its minimum, increasing the risk of precipitation.[8]
-
Low Protein Concentration: While it may seem counterintuitive, starting with a very low protein concentration (<2 mg/mL) can lead to poor labeling efficiency, and subsequent concentration steps can induce aggregation.[10]
Q3: How do I properly store and handle the this compound powder and stock solutions?
Proper storage is critical to maintain the reactivity of the maleimide group.
| Reagent | Storage Condition | Handling Guidelines |
| Unopened Dye Powder | Store at -20°C, protected from light and moisture (desiccated).[11] | Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Dye Stock Solution | Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[12] Aliquot into single-use volumes and store at -20°C for up to one month.[12] | Use promptly after preparation. Avoid repeated freeze-thaw cycles. Protect from light. |
| Labeled Conjugate | For short-term storage (up to 1 week), store at 2-8°C, protected from light.[12] For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[12][13] | For best results, use the purified conjugate immediately. |
Experimental Workflow and Protocols
General Conjugation and Purification Workflow
This diagram outlines the key steps for successful conjugation, highlighting critical points where aggregation should be monitored and controlled.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Buy Sulfo-Cyanine7.5 carboxylic acid [smolecule.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. spie.org [spie.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Sulfo-Cy7.5 Maleimide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated Sulfo-Cy7.5 maleimide from protein and antibody conjugates. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the highest purity of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
Removing unconjugated (free) dye is critical for the accuracy and reliability of downstream applications. Excess dye can lead to high background signals, inaccurate quantification of the conjugate, and potential non-specific binding in assays. This purification step ensures that the detected fluorescence is directly proportional to the amount of the labeled protein or antibody.
Q2: What are the primary methods for removing free this compound?
The three most common and effective methods for removing unconjugated this compound are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the scale of the purification.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, the desired final concentration of your conjugate, the equipment available in your lab, and the required purity. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. Larger conjugates elute before smaller, free dye molecules. | Diffusion of small molecules (free dye) across a semi-permeable membrane into a larger volume of buffer. | Convective removal of small molecules through a membrane while retaining the larger conjugate. |
| Typical Sample Volume | 0.1 mL to several mL | 0.1 mL to >100 mL | 10 mL to several Liters |
| Processing Time | Fast (minutes to a few hours) | Slow (overnight to several days) | Fast (hours) |
| Protein Recovery | High (>90%) | High (>90%), but potential for sample loss during handling.[1] | Very High (>95%) |
| Final Concentration | Diluted | Can be diluted or concentrated depending on the setup. | Concentrated |
| Efficiency of Dye Removal | High | High, dependent on buffer exchange frequency. | Very High |
| Equipment | Chromatography system (e.g., FPLC) or pre-packed spin columns. | Dialysis tubing/cassettes, beakers, stir plate. | TFF system with a pump and membrane cassette. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method is ideal for rapid purification and buffer exchange of small to medium sample volumes.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system or centrifuge (for spin columns)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. For optimal separation, the sample volume should not exceed 5% of the total column volume.
-
Elution: Begin the elution with the equilibration buffer. The larger Sulfo-Cy7.5-protein conjugate will travel faster through the column and elute first. The smaller, unconjugated dye will be retarded in the porous beads and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5). The first peak corresponds to your purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter unit.
Workflow for Size Exclusion Chromatography (SEC)
Caption: Workflow for purifying Sulfo-Cy7.5 conjugates using SEC.
Protocol 2: Dialysis
Dialysis is a simple and effective method for removing small molecules from larger sample volumes, although it is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Large beaker
-
Stir bar and magnetic stir plate
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then leave to dialyze overnight. At least three buffer changes are recommended for efficient removal of the unconjugated dye.[1]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate to a clean tube.
Workflow for Dialysis
Caption: Step-by-step workflow for dialysis-based purification.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying large volumes of bioconjugates.
Materials:
-
TFF system (pump, reservoir, pressure gauges)
-
TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for antibodies)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Equilibration: Assemble the TFF system with the chosen membrane cassette. Equilibrate the system by flushing with diafiltration buffer.
-
Sample Concentration: Load the conjugation reaction mixture into the reservoir and begin recirculation. The system will concentrate the sample to a desired volume.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process, known as constant volume diafiltration, effectively washes out the unconjugated dye. A minimum of 5-7 diavolumes is recommended for efficient removal.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final volume.
-
Product Recovery: Recover the purified and concentrated conjugate from the system.
Caption: Troubleshooting guide for low protein recovery post-purification.
Problem: Incomplete removal of unconjugated dye.
-
Possible Cause: Insufficient purification.
-
Solution (SEC): Ensure the column bed volume is adequate for the sample size. Collect smaller fractions to improve resolution between the conjugate and free dye peaks.
-
Solution (Dialysis): Increase the number and duration of buffer changes. Ensure the volume of the dialysis buffer is significantly larger than the sample volume.
-
Solution (TFF): Increase the number of diavolumes during the diafiltration step.
-
Problem: Protein precipitation or aggregation after labeling.
-
Possible Cause: Over-labeling of the protein, leading to increased hydrophobicity. [2] * Solution: Reduce the molar ratio of dye to protein in the conjugation reaction. Optimize reaction conditions such as pH and temperature.
-
Possible Cause: The dye itself is prone to aggregation.
-
Solution: Ensure the dye is fully dissolved in an appropriate organic solvent (like DMSO or DMF) before adding it to the aqueous protein solution. [3]
-
Quality Control: Quantifying Dye Removal and Degree of Labeling
After purification, it is essential to determine the concentration of the protein conjugate and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be achieved using a spectrophotometer.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy7.5, which is approximately 788 nm (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye at 280 nm (A280 of dye / Amax of dye). For Sulfo-Cy7.5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = Amax / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its Amax (~270,000 M⁻¹cm⁻¹).
-
An optimal DOL for antibodies is generally between 2 and 10. [4]A very high DOL can lead to fluorescence quenching and may affect the biological activity of the protein.
References
Technical Support Center: Maleimide-Thiol Linkage Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability and reversibility of the maleimide-thiol linkage in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the maleimide-thiol reaction?
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[1][2] In this reaction, a nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a covalent thioether bond, creating a thiosuccinimide linkage.[1][2] This reaction is highly selective for thiols under mild, physiological conditions (pH 6.5-7.5), exhibits rapid kinetics, and generally produces high yields, which is why it is a popular bioconjugation method.[1][3]
Q2: What are the primary causes of instability in maleimide-thiol conjugates?
The main cause of instability is the reversibility of the Michael addition, known as the retro-Michael reaction.[4][5] This reaction can lead to the deconjugation of the linked molecules. In biological environments rich in thiols like glutathione, this reversibility can result in "thiol exchange," where the maleimide-linked payload is transferred to other thiol-containing molecules, such as serum albumin.[4][6] This can cause off-target toxicity and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).[4][5]
Another key process is the hydrolysis of the thiosuccinimide ring.[4][7] While hydrolysis of the maleimide reagent before conjugation renders it inactive, hydrolysis of the thiosuccinimide adduct after conjugation is often desirable as it forms a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[4][8]
Q3: What factors influence the stability of the maleimide-thiol linkage?
Several factors can impact the stability of the thiosuccinimide adduct:
-
pH: The retro-Michael reaction is more pronounced at physiological or higher pH levels.[5][8] Conversely, hydrolysis of the thiosuccinimide ring is accelerated at a slightly basic pH (8.0-9.0).[9][10] The optimal pH for the initial conjugation is 6.5-7.5 to ensure high selectivity for thiols over amines.[7][11]
-
Temperature: Higher temperatures can accelerate the rates of both the retro-Michael reaction and hydrolysis.[4][8]
-
Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability.[5][12]
-
Maleimide Substituents: The chemical structure of the maleimide, particularly the substituents on the nitrogen atom, significantly impacts stability. Electron-withdrawing groups can accelerate the rate of the stabilizing hydrolysis reaction.[4][5]
Q4: What is the difference between the retro-Michael reaction and hydrolysis?
These are two competing pathways for the thiosuccinimide adduct:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, breaking the thioether bond and leading to deconjugation. This is generally an undesirable pathway as it can lead to premature release of a payload.[4]
-
Hydrolysis: This involves the addition of a water molecule to the succinimide ring, opening it to form a stable succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[4][8]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous solutions, which is accelerated at higher pH.[9] Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[9] For storage, use a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[1][11] |
| Oxidized or Inaccessible Thiols | The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[9] Consider a pre-reduction step using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9][13] |
| Incorrect pH | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[11][13] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[7] Below pH 6.5, the reaction rate decreases due to a lower concentration of the reactive thiolate anion.[1] Above pH 7.5, reaction with amines becomes more competitive.[7] |
| Presence of Competing Thiols | Ensure your reaction buffer is free of thiol-containing compounds like DTT or β-mercaptoethanol, which will compete with your target molecule.[13] If DTT is used for reduction, it must be removed before adding the maleimide reagent.[11][13] |
| Incorrect Stoichiometry | Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[13][14] |
Problem 2: Product Instability and Deconjugation
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction/Thiol Exchange | The thiosuccinimide linkage is undergoing reversal, and the payload may be transferring to other thiols in the solution or in vivo (e.g., glutathione, albumin).[4][5] |
| Induce Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form the more stable, ring-opened succinamic acid thioether. This can be achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8.5-9.0) for 2-4 hours at room temperature or 37°C.[9][15] Monitor the reaction by mass spectrometry to confirm the mass shift corresponding to the addition of a water molecule.[10] | |
| Use Next-Generation Maleimides: Consider using maleimide derivatives designed to be more stable, such as those with electron-withdrawing groups that accelerate hydrolysis or "bridging" technologies that form more stable linkages.[4] | |
| Thiazine Rearrangement | When conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[2][13] To avoid this if it's not the desired product, consider performing the conjugation at a more acidic pH (around 6.0-6.5).[13] |
Problem 3: Protein Aggregation During Conjugation
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The conjugation of often hydrophobic maleimide-containing reagents can increase the overall hydrophobicity of the protein surface, leading to aggregation.[14] |
| Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), into your maleimide reagent to increase the solubility of the final conjugate.[14] | |
| Add Solubility Enhancers: Include additives like arginine or glycerol in the reaction buffer to help prevent aggregation. | |
| Lower Protein Concentration: High protein concentrations can promote aggregation. If possible, perform the reaction at a lower protein concentration.[14] | |
| Buffer Conditions | Suboptimal buffer composition or pH can disrupt the protein's tertiary structure, exposing hydrophobic regions and leading to aggregation.[14] |
| Optimize Buffer: Ensure the buffer is appropriate for your protein's stability. Common choices include PBS, Tris, or HEPES, free of thiols and primary/secondary amines.[14] |
Quantitative Data Summary
The stability of the maleimide-thiol adduct is highly dependent on the specific molecules involved and the experimental conditions.
| Parameter | Condition | Observation |
| pH | 6.5 - 7.5 | Optimal range for selective thiol conjugation.[13] |
| 7.0 | Reaction with thiols is ~1,000 times faster than with amines.[7] | |
| > 7.5 | Increased rate of reaction with amines and maleimide hydrolysis.[7] | |
| 8.0 - 9.0 | Promotes hydrolysis of the thiosuccinimide ring to the stable ring-opened form.[10] | |
| Half-life of Adduct | ADC mimic in human plasma at 37°C | ~7 days for a traditional maleimide-thiol linkage.[16] |
| Peptide-Oligonucleotide in 10 mM GSH at 37°C | ~2 hours.[16] | |
| N-ethylmaleimide conjugates with various thiols in the presence of glutathione | Half-lives of 20-80 hours.[12] | |
| Ring-opened products from electron-withdrawing maleimides | Half-lives can be over two years.[15] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 7.2-7.5, degassed).
-
Maleimide-functionalized molecule.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP), if needed.
-
Quenching reagent (e.g., L-cysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[9][13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[11]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[11]
-
Purification: Remove unreacted reagents by size-exclusion chromatography (SEC) or dialysis.[11]
Protocol 2: Assessing Conjugate Stability via Thiol Exchange
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with a small-molecule thiol.
Materials:
-
Purified bioconjugate.
-
High concentration of a competing thiol (e.g., 10 mM glutathione, GSH).[16]
-
PBS, pH 7.4.
-
Incubator at 37°C.
-
Analytical method for separation and quantification (e.g., RP-HPLC, LC-MS).
Procedure:
-
Sample Preparation: Dissolve the bioconjugate in PBS. Add a concentrated solution of GSH to a final concentration of 10 mM.[16]
-
Incubation: Incubate the mixture at 37°C.[16]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.[15]
-
Quenching: Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., acidify with 1% TFA) to stop further degradation.[15]
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the formation of the thiol-exchanged product.[16]
-
Data Interpretation: Determine the rate of the exchange reaction by plotting the percentage of intact conjugate over time.
Protocol 3: Post-Conjugation Stabilization by Induced Hydrolysis
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.
Materials:
-
Purified maleimide-thiol conjugate.
-
Alkaline buffer (e.g., 50 mM borate buffer or phosphate buffer, pH 8.5-9.0).[8][9]
-
Neutralization buffer (e.g., 1 M phosphate buffer, pH 6.5).[8]
-
Mass spectrometer (e.g., LC-MS).
Procedure:
-
Buffer Exchange: After the initial conjugation and purification, exchange the buffer of the conjugate to the alkaline buffer.[8]
-
Incubation: Incubate the conjugate solution at room temperature or 37°C.[8] The incubation time can range from 2 to 24 hours depending on the maleimide structure.[10]
-
Monitoring: Monitor the progress of the hydrolysis by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by mass spectrometry.[8] Look for a mass increase corresponding to the addition of one water molecule (+18 Da).
-
Neutralization: Once the desired level of hydrolysis is achieved, neutralize the solution by exchanging the conjugate into a final storage buffer, typically at a neutral or slightly acidic pH (e.g., pH 6.5-7.4).[10]
Visualizations
Caption: The reversible Michael addition reaction between a maleimide and a thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Sulfo-Cy7.5 Maleimide Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to minimize non-specific binding and ensure successful conjugation with Sulfo-Cy7.5 maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in my experiments?
High background is often due to non-specific binding of the Sulfo-Cy7.5 dye to proteins or surfaces. This can be caused by hydrophobic and electrostatic interactions, reaction with non-target functional groups (like amines) if the pH is too high, or insufficient removal of unbound dye after the labeling reaction.[1][2]
Q2: What is the optimal pH for labeling with this compound?
The ideal pH range for a selective and efficient thiol-maleimide reaction is 6.5-7.5.[3][4] Within this range, the reaction with the target cysteine thiol groups is highly favored. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5][6] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react competitively with primary amines, such as those on lysine residues, leading to non-specific labeling.[3][6]
Q3: My maleimide dye seems to be inactive. What could be the cause?
Maleimide groups are prone to hydrolysis (ring-opening) in aqueous solutions, which renders them inactive towards thiols.[3][7] This process is accelerated at neutral to high pH.[4][7] To prevent this, always prepare aqueous solutions of the maleimide dye immediately before use and store stock solutions in a dry, biocompatible organic solvent like anhydrous DMSO or DMF at -20°C.[4][5]
Q4: How can I remove the excess, unbound this compound after the conjugation reaction?
Efficient removal of unbound dye is critical to reduce background signal.[2] The most common and effective methods are size-exclusion chromatography (e.g., using Sephadex G-25 columns), dialysis, or FPLC.[2][8][9] For Sulfo-Cy7.5, which is highly hydrophilic, dialysis is a suitable purification method.[8][10]
Q5: My protein precipitates when I add the this compound stock solution. How can I prevent this?
Protein precipitation is often caused by the organic co-solvent (e.g., DMSO) used to dissolve the maleimide dye. To mitigate this, add the dye stock solution to the protein solution slowly while gently stirring. It is also important to minimize the final volume of the organic solvent in the reaction mixture.[1]
Troubleshooting Guide
This guide addresses common issues encountered during labeling with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding / High Background | Reaction with Amines: The reaction pH is too high (>7.5), causing the maleimide to react with lysine residues.[5][6] | Strictly maintain the reaction buffer pH between 6.5 and 7.5. Use buffers like PBS, HEPES, or MOPS.[2] |
| Hydrophobic/Electrostatic Interactions: The dye molecule is non-specifically adhering to the protein or other surfaces.[1][2] | Add blocking agents like 1% BSA to saturate non-specific sites.[1] Increase the salt concentration (e.g., 150-500 mM NaCl) in wash buffers to disrupt electrostatic interactions.[1] | |
| Excess Unbound Dye: Purification after labeling was incomplete.[2] | Improve purification by increasing the number of washes or using a more effective method like size-exclusion chromatography or extensive dialysis.[2] | |
| Protein Aggregation: Labeled protein has formed aggregates that contribute to background. | Before use, centrifuge the final conjugate solution at high speed (e.g., >10,000 x g) to pellet any aggregates.[2] | |
| Low or No Labeling Efficiency | Maleimide Hydrolysis: The maleimide reagent was inactivated by exposure to water before or during the reaction.[3][4] | Prepare aqueous solutions of the maleimide dye immediately before use. Store stock solutions in anhydrous DMSO or DMF, protected from moisture at -20°C.[5][11] |
| Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds (S-S) and are unavailable for reaction.[4][8] | Pre-treat the protein with a reducing agent. TCEP is recommended as it does not contain thiols and does not need to be removed prior to labeling.[12] | |
| Incorrect pH: The reaction pH is outside the optimal 6.5-7.5 range, slowing the reaction rate.[3] | Verify and adjust the buffer pH to be within the 6.5-7.5 range.[3] | |
| Thiol Compounds in Buffer: The buffer contains competing thiols (e.g., from DTT used for reduction). | If DTT was used, it must be completely removed by dialysis or a desalting column before adding the maleimide dye.[5][12] |
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Thiol Reaction Rate | Key Side Reactions | Selectivity for Thiols |
| < 6.5 | Slow | Thiazine rearrangement with N-terminal cysteines can be suppressed.[3] | High (thiol protonation slows reaction) |
| 6.5 - 7.5 | Optimal | Minimal side reactions.[3][6] | Very High (Reaction with thiols is ~1000x faster than with amines).[4][5] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[3] Competitive reaction with primary amines (e.g., lysine).[3][6] | Decreased |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[13] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein and application.[14][15] |
| Reaction Buffer | PBS, HEPES, MOPS | Ensure the buffer is free of primary amines (e.g., Tris) and thiols.[8][13] Degas buffer to minimize thiol oxidation.[8] |
| Reaction Time | 2 hours at Room Temp. or Overnight at 4°C | Protect the reaction from light.[2][4] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prepare a 10 mM stock solution and use immediately or store at -20°C, protected from moisture.[14][15] |
Key Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines the standard procedure for conjugating this compound to a protein with available thiol groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in degassed reaction buffer.[13] If the protein's disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][16]
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[14] This solution should be prepared immediately before use.[4]
-
Perform Labeling Reaction: While gently stirring the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of dye over protein.[2]
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][9]
-
(Optional) Quench Reaction: To stop the reaction, add a quenching agent like L-cysteine to a final concentration of ~10 mM to react with any excess maleimide.[2]
-
Purify Conjugate: Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[9] Collect the fractions containing the colored, labeled protein.
Visualized Workflows and Reaction Chemistry
Caption: Experimental workflow for labeling proteins with this compound.
Caption: pH dependence of this compound reactions.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.tocris.com [resources.tocris.com]
- 16. biotium.com [biotium.com]
Effect of pH on Sulfo-Cy7.5 maleimide labeling efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Sulfo-Cy7.5 maleimide for labeling biomolecules. Below are troubleshooting guides and frequently asked questions to address specific issues related to the effect of pH on labeling efficiency.
Effect of pH on this compound Labeling Efficiency
The efficiency and specificity of the reaction between this compound and a thiol group (e.g., on a cysteine residue) are highly dependent on the pH of the reaction buffer. The optimal pH range represents a balance between maximizing the reaction rate with thiols while minimizing competing side reactions.
Quantitative Data on pH Effects
| pH Range | Thiol Reactivity | Primary Side Reactions | Labeling Selectivity | Key Considerations |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[1] | High for thiols over amines. | The concentration of the reactive thiolate anion is low, leading to a significantly slower conjugation rate.[1] |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and reaction with amines. | High | This range provides the best balance between a fast reaction with thiols and minimal side reactions. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] |
| > 7.5 | Fast | - Increased rate of maleimide hydrolysis. - Competitive reaction with primary amines (e.g., lysine).[1] | Decreased selectivity for thiols. | While the initial reaction with thiols may be fast, the maleimide group is rapidly hydrolyzed, rendering it inactive. The reaction with amines also becomes significant.[1] |
| ≥ 8.4 | Fast (initially) | Significant maleimide hydrolysis and reaction with amines. Thiazine rearrangement is also accelerated. | Low | At pH 8.4, thiazine formation from N-terminal cysteine conjugates can be very rapid.[3] Some protocols for sulfo-cyanine dyes suggest a pH of 8.5, which may be for specific applications where speed is critical and selectivity is less of a concern, but this is not generally recommended for maleimide-thiol reactions.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of reaction buffer: The pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust to pH 7.0-7.5 for optimal results.[5][6] |
| Hydrolysis of this compound: The dye was reconstituted in aqueous buffer and stored, or the reaction was performed at a high pH. | Prepare the dye stock solution in anhydrous DMSO or DMF and use it immediately after preparation.[6][7] Avoid pH values above 7.5.[1] | |
| Oxidized thiols: The thiol groups on the protein have formed disulfide bonds and are unavailable for reaction. | Reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature before adding the maleimide dye.[6][8] | |
| Low dye-to-protein molar ratio: Insufficient amount of dye was used. | Increase the molar ratio of this compound to the protein. A starting point of a 10-20 fold molar excess is recommended.[6] | |
| Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris) or other thiol-containing compounds. | Perform buffer exchange into a non-amine, non-thiol buffer such as PBS or HEPES at pH 7.0-7.5.[5][9] | |
| Protein Precipitation during Labeling | High degree of labeling: Over-labeling can alter the protein's solubility. | Decrease the molar ratio of the dye to the protein. |
| Organic solvent concentration: If using a large volume of dye stock in an organic solvent, it can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. Since Sulfo-Cy7.5 is water-soluble, it can often be dissolved in an aqueous buffer, minimizing the need for organic solvents.[8][10] | |
| Incorrect buffer conditions: The pH of the buffer is near the isoelectric point (pI) of the protein. | Adjust the pH of the reaction buffer to be at least one pH unit away from the protein's pI. | |
| Low Fluorescence of the Conjugate | Over-labeling and self-quenching: Too many dye molecules in close proximity can lead to fluorescence quenching. | Reduce the dye-to-protein molar ratio to achieve a lower degree of labeling (DOL).[11] |
| Photobleaching: The dye has been exposed to excessive light. | Protect the dye stock solution and the reaction mixture from light at all times.[6][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with this compound?
A1: The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5.[1] This range provides an excellent balance between the reaction rate and selectivity. Below pH 6.5, the reaction is slow, while above pH 7.5, side reactions such as hydrolysis of the maleimide group and reaction with primary amines become more prevalent.[1] For most applications, a pH of 7.0-7.5 is recommended.
Q2: Why do some protocols for other sulfo-cyanine dyes suggest a pH of 8.5?
A2: While some protocols for NHS-ester based sulfo-cyanine dyes recommend a pH of 8.3-9.3 to deprotonate primary amines, this is not optimal for maleimide chemistry.[11] A protocol that suggests a pH of 8.5 for a maleimide reaction is likely prioritizing reaction speed over selectivity and stability of the maleimide.[4] At this pH, there is a significant risk of maleimide hydrolysis and non-specific labeling of amines (e.g., lysine residues). For specific and efficient thiol labeling, the recommended pH of 6.5-7.5 should be followed.
Q3: What are the main side reactions I should be aware of, and how are they affected by pH?
A3: The primary side reactions in maleimide-thiol chemistry are:
-
Hydrolysis of the maleimide ring: This reaction increases with rising pH and renders the maleimide inactive towards thiols.[1]
-
Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[1]
-
Thiazine rearrangement: This can occur when labeling a peptide or protein with an N-terminal cysteine, and it is more prominent at physiological or higher pH.[1][3]
Q4: How does pH affect the stability of the this compound reagent itself?
A4: this compound, like other maleimides, is susceptible to hydrolysis in aqueous solutions, and this degradation process is accelerated at higher pH.[1] Therefore, it is crucial to prepare aqueous solutions of the maleimide immediately before use. For storage, the reagent should be kept as a powder or as a stock solution in a dry, biocompatible organic solvent like anhydrous DMSO or DMF.[2][6]
Q5: Can I use Tris buffer for my labeling reaction?
A5: No, you should avoid buffers containing primary amines, such as Tris, as they will compete with the primary amines on your protein for reaction with the maleimide at higher pH and can also interfere with the desired thiol reaction.[9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MES at a pH between 6.5 and 7.5.[5][8]
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with available thiol groups.
Materials:
-
Protein to be labeled (in a suitable buffer)
-
This compound
-
Reaction Buffer: 1x PBS, pH 7.2-7.4 (or other amine-free, thiol-free buffer)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dye stock preparation
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Preparation of Protein Solution:
-
If your protein is in a buffer containing primary amines (e.g., Tris) or thiols, exchange it into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.[6] For optimal results, a concentration of 2 mg/mL or higher is often recommended.
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to minimize the oxidation of thiols.[6]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If your protein's cysteine residues are in the form of disulfide bonds, they must be reduced.
-
Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.[6] TCEP does not need to be removed before the addition of the maleimide dye.
-
-
Preparation of this compound Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer.
-
Apply the reaction mixture to the column.
-
The labeled protein will elute first as a colored band. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the labeled protein.
-
-
Storage of the Conjugate:
-
For short-term storage, keep the conjugate at 4°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Effect of pH on the competing reactions in maleimide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Technical Support Center: Sulfo-Cy7.5 Maleimide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 maleimide conjugates. The information provided addresses common issues, with a focus on fluorescence quenching effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic, near-infrared (NIR) fluorescent dye with a maleimide functional group.[1] It is commonly used for labeling proteins, peptides, and other biomolecules that contain free sulfhydryl (-SH) groups, such as those on cysteine residues.[2] Its NIR properties make it ideal for applications requiring deep tissue penetration and low background fluorescence, such as in vivo imaging.[1]
Q2: What is the principle of the conjugation reaction between this compound and a protein?
The conjugation reaction is a Michael addition, where the maleimide group of the Sulfo-Cy7.5 dye reacts with a free sulfhydryl group on the protein to form a stable thioether bond.[2] This reaction is highly specific for sulfhydryl groups at a neutral pH range of 6.5-7.5.[2] Since many proteins, like antibodies, have their cysteine residues in the form of disulfide bonds (-S-S-), a reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) is often required to generate free sulfhydryl groups for labeling.[2]
Q3: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[3][4] Determining the DOL is crucial as it directly impacts the fluorescence intensity of the conjugate. While a higher DOL might seem desirable for a stronger signal, it can lead to self-quenching, where the fluorescence is significantly reduced.[4][5] For most antibody applications, a DOL between 2 and 10 is considered optimal.[3]
Q4: What is fluorescence quenching and why does it occur with Sulfo-Cy7.5 conjugates?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. With Sulfo-Cy7.5 conjugates, quenching can occur due to several factors:
-
Self-Quenching/Aggregation-Caused Quenching (ACQ): At high DOLs, multiple dye molecules in close proximity on the protein surface can interact with each other, leading to the formation of non-fluorescent aggregates (H-dimers).[6][7] This results in energy being dissipated as heat rather than emitted as light.[5] This is a common issue with cyanine dyes, especially long-wavelength dyes like Cy7.[7]
-
Environmental Effects: The microenvironment around the dye molecule on the protein surface can influence its fluorescence.[5]
-
Presence of Quenchers: Certain molecules in the solution can act as quenchers. For instance, the reducing agent TCEP, often used in the conjugation protocol, has been shown to quench the fluorescence of cyanine dyes like Cy5 and its relatives.[8]
Troubleshooting Guide
Problem: Low or no fluorescence signal from my Sulfo-Cy7.5 conjugate.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and address the potential causes.
Visual Troubleshooting Guide
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Sulfo-Cy7.5 Maleimide Conjugates
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and technical information to enhance the stability of Sulfo-Cy7.5 maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound conjugates?
A1: Instability in these conjugates typically arises from two main sources: the maleimide-thiol linkage and the cyanine dye itself.
-
Maleimide Linkage Instability: The thioether bond formed between the maleimide and a thiol (e.g., from a cysteine residue) is susceptible to a retro-Michael reaction. This is a deconjugation process where the bond breaks, reversing the initial conjugation. This process is accelerated in the presence of other thiols, such as glutathione, which is abundant in biological systems.[1][2]
-
Succinimide Ring Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis (ring-opening). While this reaction makes the linkage stable and irreversible, the hydrolysis of the unreacted maleimide group (before conjugation) renders it inactive and unable to react with thiols.[2][3][4][5] This hydrolysis is significantly faster at higher pH.[3][4]
-
Cyanine Dye Degradation: Sulfo-Cy7.5, like other cyanine dyes, is susceptible to photobleaching (fading upon exposure to light) and degradation by reactive oxygen species or ozone.[6][7]
Q2: What is the optimal pH for performing the conjugation reaction?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 .[3][4][8]
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is mostly in its protonated (R-SH) form, which is less reactive than the deprotonated thiolate anion (R-S⁻).[4]
-
Above pH 7.5: The reaction loses its selectivity. The maleimide group becomes increasingly reactive towards primary amines (like lysine residues), leading to a heterogeneous mixture of products.[3][4] Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH, inactivating the dye before it can conjugate.[3][4]
Q3: How should I store the unreacted this compound reagent?
A3: The unreacted reagent should be stored at -20°C, desiccated, and protected from light .[9][10] It is critical to prevent moisture exposure, as the maleimide group is prone to hydrolysis.[9][11] Before opening a vial, always allow it to warm to room temperature to prevent atmospheric moisture from condensing inside.[9] For preparing stock solutions, use a dry, water-miscible solvent like anhydrous DMSO or DMF and store at -20°C for short periods.[3] Aqueous solutions of the maleimide reagent should be made immediately before use.[3]
Q4: My final conjugate is precipitating. What could be the cause?
A4: Precipitation is a common issue, often caused by:
-
Increased Hydrophobicity: Although Sulfo-Cy7.5 is designed to be hydrophilic, conjugating multiple dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation.[6]
-
High Degree of Labeling (DOL): Over-labeling is a frequent cause of precipitation.[6] Attaching too many dye molecules can alter the protein's surface properties and lead to instability.
-
Inappropriate Buffer Conditions: If the storage buffer pH is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum, increasing the risk of precipitation.[6]
Q5: How can I improve the long-term stability of the final conjugate?
A5: To maximize the stability of the final thioether bond, you can intentionally promote the hydrolysis of the succinimide ring after the conjugation is complete.[5][12][13] This ring-opened product is stable and not susceptible to the retro-Michael reaction.[2][5][12][13] This can sometimes be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., pH 8.5-9.0), but you must first confirm that your protein or biomolecule is stable under these conditions.
For storage, it is recommended to keep the final conjugate at 4°C for short-term use or lyophilized at ≤-20°C for long-term storage, always protected from light.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed Maleimide: The maleimide reagent was exposed to moisture or stored improperly.[3][9] | Always use freshly prepared aqueous solutions of the maleimide dye.[3] Store stock solutions in anhydrous DMSO/DMF at -20°C.[3] |
| 2. Incorrect pH: The reaction buffer pH was outside the optimal 6.5-7.5 range.[4][8] | Prepare and validate the pH of your reaction buffer. Ensure it is well-buffered and maintained throughout the reaction.[4] | |
| 3. Competing Thiols: The protein solution contained thiol-based reducing agents (e.g., DTT, β-mercaptoethanol). | Remove competing thiols before adding the maleimide reagent using dialysis or a desalting column. Use a non-thiol reducing agent like TCEP if reduction is necessary.[4] | |
| Low Fluorescence Signal | 1. Over-labeling & Self-Quenching: Too many dye molecules are attached to the protein, causing them to quench each other's fluorescence.[6][16] | Reduce the molar ratio of dye to protein in the conjugation reaction to achieve a lower Degree of Labeling (DOL).[6] |
| 2. Photobleaching: The dye or conjugate was exposed to excessive light.[6] | Protect the dye and all conjugate solutions from light during incubation and storage by using amber tubes or covering with foil.[6][17] | |
| Conjugate Instability (Loss of Signal/Payload Over Time) | 1. Retro-Michael Reaction: The conjugate is breaking down due to reaction with other thiols (e.g., in plasma).[2] | After conjugation, consider a post-conjugation step at a slightly elevated pH (e.g., 8.5-9.0) to promote hydrolysis of the succinimide ring, which stabilizes the linkage. Caution: Ensure your protein is stable at this pH.[2] |
| 2. N-terminal Cysteine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can form a thiazine derivative, especially at neutral or basic pH.[18][19] | Perform the conjugation at a more acidic pH (~5.0) to prevent this rearrangement. Alternatively, avoid using peptides with an unprotected N-terminal cysteine.[18][19] |
Data Presentation
Table 1: Influence of pH on Maleimide Reactivity and Stability
This table summarizes the general trends for maleimide reactions based on established chemical principles.
| pH Range | Thiol Reactivity | Amine Reactivity (Side Reaction) | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Slow | Negligible | Slow | Suboptimal; reaction is very slow.[4] |
| 6.5 - 7.5 | Fast | Negligible | Moderate | Optimal for selective thiol conjugation .[3][4][8] |
| > 7.5 | Fast | Significant | Fast | Not recommended; loss of selectivity and rapid maleimide inactivation.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiolated Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a déassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1-5 mM EDTA, pH 7.0-7.2). The protein concentration should ideally be 1-10 mg/mL.[6]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently but thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the vial in aluminum foil.[17]
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography (SEC) or desalting column.[6]
-
Collect the fractions containing the fluorescently labeled protein conjugate.
-
-
Characterization & Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
-
For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C, always protected from light.[14][21]
-
Protocol 2: Accelerated Stability Assessment via Thiol Exchange
-
Prepare Solutions:
-
Dilute your purified this compound conjugate to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Prepare a solution of a competing thiol, such as L-cysteine or glutathione, at a high concentration (e.g., 10 mM) in the same buffer.
-
-
Incubation:
-
Mix the conjugate solution with the competing thiol solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the sample immediately using a suitable method to separate the intact conjugate from the cleaved dye and protein. Methods can include:
-
HPLC or FPLC: To resolve the conjugate from the unbound components.
-
SDS-PAGE: To visualize the fluorescence associated with the protein band versus any free dye.
-
-
-
Data Analysis:
-
Quantify the amount of intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate a half-life under these challenging conditions.
-
Visualizations
Caption: Primary degradation and stabilization pathways for maleimide conjugates.
Caption: A typical experimental workflow for conjugation and analysis.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biotium.com [biotium.com]
- 12. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 15. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. Storage of dye labeled probes [biosyn.com]
How to determine the degree of labeling for Sulfo-Cy7.5 maleimide
Technical Support Center: Sulfo-Cy7.5 Maleimide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on how to determine the degree of labeling for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the degree of labeling (DOL) and why is it important?
A1: The degree of labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each biomolecule (e.g., an antibody). Determining the DOL is critical as it can significantly impact the performance of the conjugate in downstream applications. Over-labeling can lead to protein aggregation, loss of biological activity, or increased background signal, while under-labeling may result in a weak signal.
Q2: What information do I need before starting the DOL calculation for this compound?
A2: You will need the following key parameters:
-
The molar extinction coefficient of your protein at 280 nm (ε_protein). This can often be calculated from the protein's amino acid sequence.
-
The molar extinction coefficient of Sulfo-Cy7.5 at its absorbance maximum (ε_dye).
-
The correction factor (CF) for the dye at 280 nm. This accounts for the dye's absorbance at the same wavelength as the protein.
Q3: How do I remove unreacted this compound before measuring the DOL?
A3: It is crucial to remove any free, unreacted dye from your labeled conjugate, as its presence will lead to an overestimation of the DOL. Common methods for purification include:
-
Size-exclusion chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, free dye molecules.
-
Dialysis or buffer exchange: This method involves using a semi-permeable membrane with a molecular weight cut-off (MWCO) that retains the labeled protein while allowing the smaller, free dye to diffuse out.
Q4: Can I determine the DOL using just a Nanodrop spectrophotometer?
A4: Yes, a Nanodrop or similar micro-volume spectrophotometer is suitable for determining the DOL. You will need to measure the absorbance of your purified conjugate at 280 nm and at the absorbance maximum of Sulfo-Cy7.5 (approximately 750 nm).
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps to calculate the DOL for a protein labeled with this compound.
1. Purification of the Labeled Conjugate:
- Before measuring absorbance, it is essential to remove all unconjugated this compound. Use an appropriate method such as size-exclusion chromatography or dialysis.
- Ensure the final buffer does not contain components that absorb significantly at 280 nm or 750 nm.
2. Spectrophotometric Measurement:
- Set up a spectrophotometer to measure absorbance at 280 nm and the absorbance maximum of Sulfo-Cy7.5 (typically around 750 nm).
- Blank the instrument using the same buffer in which your conjugate is dissolved.
- Measure the absorbance of your purified conjugate at both wavelengths (A_280 and A_750).
3. Calculation of the Degree of Labeling:
- Use the following formulas to calculate the DOL:
Quantitative Data for DOL Calculation
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Sulfo-Cy7.5 | ε_dye | 270,000 M⁻¹cm⁻¹ at ~750 nm |
| Correction Factor at 280 nm | CF | 0.05 |
| Molecular Weight of this compound | MW | ~1065 g/mol |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient amount of dye used in the labeling reaction.- Inefficient labeling reaction (e.g., incorrect pH, short incubation time).- Hydrolysis of the maleimide group. | - Increase the molar ratio of dye to protein in the labeling reaction.- Optimize the reaction conditions (e.g., pH 7.2-7.5 for maleimide reactions).- Prepare fresh dye solution immediately before use. |
| High DOL | - Too much dye used in the labeling reaction.- Incomplete removal of free dye. | - Reduce the molar ratio of dye to protein.- Ensure thorough purification of the conjugate using methods like SEC or extensive dialysis. |
| Precipitation of Conjugate | - Over-labeling of the protein, leading to reduced solubility. | - Reduce the molar ratio of dye to protein.- Perform labeling and purification at 4°C. |
| Inconsistent Results | - Inaccurate concentration measurement of the protein or dye.- Spectrophotometer not properly blanked. | - Verify the molar extinction coefficient of your protein.- Ensure the spectrophotometer is blanked with the exact same buffer as the sample. |
Visual Guides
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Troubleshooting decision tree for common DOL issues.
Validation & Comparative
Sulfo-Cy7.5 maleimide vs IRDye 800CW for in vivo imaging
An Objective Comparison of Sulfo-Cy7.5 Maleimide and IRDye 800CW for In Vivo Imaging
For researchers and professionals in drug development, the selection of a near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and reliable in vivo imaging studies. The NIR window (roughly 700-900 nm) offers significant advantages, including deeper tissue penetration and reduced background autofluorescence, leading to a higher signal-to-background ratio.[1][2] This guide provides a detailed, objective comparison between two prominent thiol-reactive NIR dyes: this compound and IRDye 800CW maleimide.
Sulfo-Cy7.5 is a sulfonated cyanine dye known for its high water solubility and bright fluorescence.[3][4][5] IRDye 800CW is a well-established dye recognized for its exceptional photostability and high signal-to-noise ratio in a variety of imaging applications.[6][7] The choice between them depends on the specific requirements of the experiment, including the nature of the biomolecule being labeled, the duration of the imaging study, and the primary organ of interest.
Physicochemical and Photophysical Properties
The fundamental performance of a fluorophore is dictated by its spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and solubility. The maleimide functional group on both dyes allows for specific, covalent conjugation to thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[3][8]
| Property | This compound | IRDye 800CW maleimide | Key Considerations |
| Excitation Maximum (λex) | ~788 nm[4][8][9] | ~774 nm (in PBS)[6][10][11] | Both are well within the NIR-I window, compatible with common laser and filter sets. |
| Emission Maximum (λem) | ~797-808 nm[4][8][9] | ~789 nm (in PBS)[6][10][11] | The spectral profiles are similar, allowing for use with similar imaging systems. |
| Molar Extinction Coeff. (ε) | ~222,000 M⁻¹cm⁻¹[8] | ~240,000 M⁻¹cm⁻¹ (in PBS)[7][10][11] | Both dyes have very high light-absorbing efficiency, contributing to their brightness. |
| Fluorescence Quantum Yield (Φf) | 0.10 - 0.21[8][9] | ~0.05 - 0.12 (conjugated)[7][12] | Quantum yield can be highly dependent on the environment and conjugation partner. Published values vary, so direct comparison under identical conditions is recommended. |
| Molecular Weight | ~1205.6 g/mol [4][8] | ~1140 g/mol (typical) | Molecular weights are comparable and should not significantly impact the hydrodynamics of larger labeled biomolecules like antibodies. |
| Solubility | High in water, DMSO, DMF[8][13] | High in water, DMSO[10][14][15] | The high water solubility of both dyes, due to sulfonation, is advantageous for labeling biomolecules in aqueous buffers without organic co-solvents.[5] |
In Vivo Performance Comparison
While photophysical properties are important, the performance in a complex biological system is the ultimate test. Factors like photostability, clearance route, and non-specific tissue accumulation are critical for achieving high-contrast images.
| Performance Metric | Sulfo-Cy7.5 | IRDye 800CW | Key Considerations |
| Photostability | Moderate to High[4] | High[6][7] | IRDye 800CW is generally cited as having superior photostability, making it a better choice for long-term or longitudinal studies that require repeated imaging.[6][7] |
| Primary Clearance Route | Conjugate-dependent; can show higher retention in organs like the liver and spleen compared to IRDye 800CW conjugates, potentially due to higher lipophilicity.[2][16] | Primarily renal when conjugated to some antibodies (e.g., Trastuzumab).[2] | The clearance route is heavily influenced by the biomolecule the dye is attached to. However, IRDye 800CW conjugates may offer an advantage when low liver background is critical.[2] |
| Signal-to-Background Ratio | High | High[6] | Both dyes can provide excellent signal-to-background ratios. However, some studies with nanobody conjugates have shown higher liver background with IRDye 800CW compared to newer zwitterionic dyes.[17] |
| In Vivo Stability | High | High | Both dyes form stable covalent bonds with thiols. The stability of the labeled conjugate is typically high. |
Visualizing Experimental and Logical Workflows
To better understand the application and selection process for these dyes, the following diagrams illustrate key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. licorbio.com [licorbio.com]
- 11. netascientific.com [netascientific.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. rndsystems.com [rndsystems.com]
- 15. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 16. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Sulfo-Cy7.5 Maleimide vs. Alexa Fluor 790 Maleimide for Near-Infrared Applications
In the rapidly advancing fields of in-vivo imaging, antibody-drug conjugate (ADC) development, and targeted therapies, the selection of the appropriate near-infrared (NIR) fluorescent probe is a critical decision that can significantly influence experimental outcomes. Sulfo-Cy7.5 maleimide and Alexa Fluor 790 maleimide are two prominent thiol-reactive dyes operating in the NIR spectrum, prized for their ability to penetrate tissue with minimal autofluorescence. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in choosing the optimal dye for their specific needs.
The primary allure of these fluorophores lies in their spectral properties, which leverage the "NIR window" of biological tissues (roughly 700-900 nm), allowing for deeper imaging and higher signal-to-noise ratios. Both dyes are functionalized with a maleimide group, enabling specific, covalent conjugation to sulfhydryl groups (-SH) on cysteine residues of proteins, peptides, and other biomolecules.[1]
Physicochemical and Spectroscopic Properties
A direct comparison of the core photophysical properties reveals subtle but important distinctions between the two dyes. Sulfo-Cy7.5 is a sulfonated cyanine dye, a modification that significantly enhances its water solubility.[2] Alexa Fluor 790 is part of a well-regarded family of dyes known for their brightness and photostability.[3][4]
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | Alexa Fluor 790 Maleimide | Key Considerations & References |
| Excitation Max (λex) | ~788 nm[5][6] | ~784 nm[7][8] | Both dyes are well-suited for excitation by common NIR laser lines. |
| Emission Max (λem) | ~797-808 nm[5][6][9] | ~814 nm[3][7] | The emission profiles are very similar, fitting standard NIR imaging filter sets. |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹[5][6] | ~260,000 - 270,000 M⁻¹cm⁻¹[7][10] | A higher extinction coefficient for Alexa Fluor 790 suggests greater light-absorbing capability, contributing to overall brightness. |
| Fluorescence Quantum Yield (Φ) | ~0.21[5][6] | Not explicitly published for maleimide derivative. Values for other Alexa dyes in the series can be high.[11][12][13] | Quantum yield is a measure of fluorescence efficiency. The value for Sulfo-Cy7.5 is robust. |
| Molecular Weight | ~1205.52 g/mol [6] | Not publicly available | Important for calculating molar ratios during conjugation. |
| Solubility | High in water, DMSO, DMF[5][6] | Good water solubility[10] | The "Sulfo-" modification on Cy7.5 provides excellent water solubility, potentially simplifying conjugation protocols for sensitive proteins.[2] |
Performance in Bioconjugation and Imaging
The ultimate performance of a fluorescent dye is determined not just by its intrinsic properties, but by how it behaves once conjugated to a biomolecule. Key performance indicators include conjugation efficiency, brightness of the resulting conjugate, and photostability.
Conjugation Efficiency
Both dyes utilize maleimide chemistry to react with free thiols, forming a stable thioether bond.[1][14] The efficiency of this reaction is dependent on factors like pH (ideally 7.0-7.5), temperature, and the molar ratio of dye to protein.[1][15] A 10:1 to 20:1 molar ratio of dye-to-protein is a common starting point to ensure efficient labeling.[1][14]
The high water solubility of this compound is a distinct advantage, as it allows conjugation reactions to be performed in entirely aqueous buffers. This can be crucial for proteins that are sensitive to the organic co-solvents (like DMSO or DMF) often required to dissolve less soluble dyes, thereby preventing potential denaturation.[2]
Brightness and Photostability
The brightness of a fluorescent conjugate is a function of both the dye's molar extinction coefficient and its quantum yield. While Alexa Fluor 790 has a higher extinction coefficient, direct comparisons of conjugate brightness are essential. The Alexa Fluor family of dyes is renowned for its resistance to photobleaching and self-quenching, even at high degrees of labeling.[16][17][18] Cyanine dyes, while bright, can sometimes exhibit aggregation on proteins, which can lead to fluorescence quenching.[16] However, the sulfonation of Sulfo-Cy7.5 is designed to mitigate this aggregation.[2]
Studies comparing other long-wavelength Alexa Fluor dyes to their Cy dye counterparts have consistently shown that Alexa Fluor conjugates are significantly more resistant to photobleaching.[4][16] This allows for longer exposure times during imaging and more time for image capture without significant signal loss.
Experimental Protocols
Accurate and reproducible results depend on robust experimental protocols. Below are generalized methodologies for the conjugation of maleimide dyes to antibodies and the subsequent characterization.
Key Experiment: Antibody-Dye Conjugation
Objective: To covalently label an antibody with either this compound or Alexa Fluor 790 maleimide.
Methodology:
-
Antibody Preparation & Reduction:
-
Prepare the antibody (e.g., IgG) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5).[19]
-
To generate free thiol groups for labeling, disulfide bonds within the antibody's hinge region must be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture at room temperature for approximately 30-60 minutes.[19] TCEP is recommended as it does not contain thiols that would interfere with the subsequent maleimide reaction.
-
-
Dye Preparation:
-
Shortly before use, prepare a 10 mM stock solution of the maleimide dye.
-
For this compound, this can often be done in deionized water or the reaction buffer.
-
For Alexa Fluor 790 maleimide (and other less soluble dyes), dissolve it in an anhydrous organic solvent like DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated dye from the labeled antibody. This is typically achieved using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[19] The column should be equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the first colored fraction, which contains the purified antibody-dye conjugate.
-
-
Characterization (Degree of Labeling):
-
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm for Sulfo-Cy7.5 or ~784 nm for Alexa Fluor 790).
-
Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's contribution at that wavelength.[1] The formula is:
-
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)
-
Where A_max is the absorbance at the dye's peak, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient for the protein and dye, and CF_280 is the correction factor (A280/Amax) for the dye.
-
-
Visualizing the Workflow
Caption: Workflow for antibody conjugation with a maleimide-functionalized dye.
Logical Decision Pathway
Choosing the right dye depends on the specific priorities of the experiment.
Caption: Decision tree for selecting between Sulfo-Cy7.5 and Alexa Fluor 790.
Conclusion
Both this compound and Alexa Fluor 790 maleimide are high-performance fluorescent dyes suitable for demanding NIR imaging and bioconjugation applications.
-
Choose this compound when:
-
Working with sensitive proteins that may be denatured by organic co-solvents.
-
A simplified, fully aqueous labeling and purification protocol is a priority.
-
Minimizing potential dye aggregation is critical for the application.
-
-
Choose Alexa Fluor 790 maleimide when:
-
Maximum photostability for long-term imaging or repeated exposures is the most critical factor.
-
Achieving the highest possible conjugate brightness is paramount, leveraging its superior molar extinction coefficient.
-
The experimental workflow is compatible with the use of small amounts of organic solvents for dye dissolution.
-
Ultimately, the choice depends on a careful consideration of the target biomolecule's properties and the specific demands of the experimental design. For many applications, both dyes will yield excellent results, but attention to these key differences can help optimize outcomes for the most challenging of experiments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. interchim.fr [interchim.fr]
- 9. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Quantum Yield [Alexa Fluor 790] | AAT Bioquest [aatbio.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
A Researcher's Guide: Selecting the Optimal Thiol-Reactive NIR Dye beyond Sulfo-Cy7.5 Maleimide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of a near-infrared (NIR) fluorescent dye for labeling thiol groups is a critical decision that directly impacts experimental outcomes. Sulfo-Cy7.5 maleimide has long been a staple in this field, valued for its reactivity and spectral properties. However, a growing landscape of alternative dyes offers a range of characteristics that may be better suited for specific applications, from in vivo imaging to quantitative immunoassays. This guide provides an objective comparison of commercially available alternatives to this compound, supported by quantitative data and detailed experimental protocols to inform your selection process.
Performance Metrics: A Head-to-Head Comparison
The effectiveness of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key photophysical properties of this compound and its prominent alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | 788 | 808 | 222,000[1] | 0.21[1][2] | High water solubility, well-established performance. |
| DyLight 800 Maleimide | 770-777 | 794 | 270,000[3][4][5] | Not consistently reported | High extinction coefficient, spectrally similar to IRDye 800CW.[3][5] |
| Alexa Fluor 750 maleimide | 754 | 776 | 220,000[3] | 0.12[6][7] | High photostability, part of a widely used family of dyes. |
| IRDye 800CW maleimide | 774 | 789 | 240,000[8] | 0.12 (conjugated to HSA)[9] | Extensively used in in-vivo imaging, well-characterized.[10] |
| AQuora 800-Maleimide | 792 | 809 | 270,000[11][12] | Not reported | SuperHydrophilic™ technology for improved solubility and signal.[11][12] |
| CF750 Maleimide | 755 | 777 | Not specified | Not specified | Claimed superior brightness, water-solubility, and photostability.[13] |
Experimental Workflow for Thiol Labeling
The following diagram outlines a typical experimental workflow for conjugating a thiol-reactive maleimide dye to a protein, such as an antibody.
General workflow for protein labeling with thiol-reactive maleimide dyes.
Detailed Experimental Protocol
This protocol provides a general guideline for conjugating thiol-reactive maleimide dyes to proteins. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein with free thiol groups (or to be reduced)
-
Thiol-reactive maleimide dye (e.g., this compound or an alternative)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[14][15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[14] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of the maleimide dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[16] Vortex briefly to ensure the dye is fully dissolved. This stock solution can typically be stored at -20°C for up to a month, protected from light and moisture.[17]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization (Degree of Labeling):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the purified conjugate protected from light. For short-term storage, 4°C is suitable. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Choosing the Right Alternative
The selection of an alternative to this compound should be guided by the specific requirements of your application:
-
For enhanced brightness: DyLight 800 and AQuora 800 maleimides boast high extinction coefficients, which can translate to brighter signals.
-
For applications requiring high photostability: The Alexa Fluor family of dyes, including Alexa Fluor 750, is renowned for its resistance to photobleaching.
-
For in vivo imaging: IRDye 800CW is a well-validated choice with a strong track record in preclinical and clinical imaging studies.[10]
-
For improved solubility and reduced non-specific binding: The hydrophilic nature of AQuora 800-Maleimide, due to its SuperHydrophilic™ technology, can be advantageous.[11][12]
By carefully considering the quantitative data and understanding the experimental workflow, researchers can confidently select the most appropriate thiol-reactive NIR dye to achieve optimal performance and reliable results in their specific experimental context.
References
- 1. Sulfo-Cyanine7.5 maleimide [amp.chemicalbook.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. shop.licorbio.com [shop.licorbio.com]
- 9. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 800 CW maleimide | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Biotium CF750 Maleimide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. biotium.com [biotium.com]
A Head-to-Head Comparison: Sulfo-Cy7.5 Maleimide vs. Non-Sulfonated Cy7.5 Maleimide for High-Performance Bioconjugation
For researchers, scientists, and drug development professionals, the choice of near-infrared (NIR) fluorophore is critical for the success of applications ranging from in vivo imaging to quantitative immunoassays. Cyanine dyes, particularly in the Cy7.5 spectral range, offer deep tissue penetration and minimal autofluorescence. This guide provides an objective, data-driven comparison of two key thiol-reactive forms: Sulfo-Cy7.5 maleimide and its non-sulfonated counterpart, Cy7.5 maleimide.
The primary distinction between these two powerful labeling reagents lies in the presence of sulfonate (-SO₃⁻) groups on the Sulfo-Cy7.5 molecule.[1][] These negatively charged moieties dramatically increase the dye's hydrophilicity, a feature with significant implications for the labeling process and the properties of the resulting bioconjugate.[3][4]
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent label is often dictated by its photophysical properties and its impact on the labeled biomolecule. While direct head-to-head experimental data for Cy7.5 variants is limited, the well-documented comparisons of their Cy5.5 analogues, which share the same fundamental structural differences, provide a strong basis for performance expectation. The spectral properties of sulfonated and non-sulfonated cyanine dyes are generally considered to be nearly identical.[3][5]
| Property | This compound | Non-Sulfonated Cy7.5 Maleimide | Key Considerations & References |
| Solubility | High solubility in water and aqueous buffers.[4][6] | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF) for stock solutions.[] | The high water solubility of the "Sulfo-" variant allows for labeling reactions in purely aqueous buffers, which is ideal for sensitive proteins that may be denatured by organic solvents.[][5] |
| Excitation Max (λex) | ~788 nm | ~788 nm | Both dyes are spectrally similar and are well-suited for excitation by common laser lines in the near-infrared range. |
| Emission Max (λem) | ~797-808 nm | ~808 nm | Minimal differences in emission spectra are expected between the two variants. |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | Data not explicitly available, but expected to be similar to the sulfonated version. | A high extinction coefficient contributes to the overall brightness of the labeled protein. |
| Fluorescence Quantum Yield (Φ) | ~0.21 | Expected to be similar to the sulfonated version. | Quantum yield is a measure of the efficiency of fluorescence. The surrounding environment and conjugation state can influence this value.[1] |
| Aggregation Potential | Low in aqueous solutions due to electrostatic repulsion from sulfonate groups.[3][4] | Higher tendency to aggregate in aqueous environments, which can lead to fluorescence quenching.[3] | Reduced aggregation is a significant advantage of the sulfonated dye, leading to brighter and more consistent fluorescent signals, particularly at high degrees of labeling.[] |
| Non-Specific Binding | Reduced non-specific binding due to the negative charge of the sulfonate groups.[4] | The more hydrophobic nature may lead to increased non-specific interactions with biomolecules and surfaces. | Lower background signals and a higher signal-to-noise ratio are generally observed with sulfonated dyes.[4] |
Experimental Workflows and Methodologies
The primary difference in the experimental workflow for protein labeling with these two dyes is the preparation of the dye stock solution. The choice between them directly influences the reaction conditions.
References
A Comparative Guide to the Quantum Yield of Sulfo-Cy7.5 and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorophore is a critical decision that significantly impacts the sensitivity, accuracy, and reliability of experimental outcomes. Among the key performance metrics, the fluorescence quantum yield (Φ), which describes the efficiency of converting absorbed photons into emitted fluorescence, is paramount. This guide provides an objective comparison of the quantum yield of Sulfo-Cy7.5 against other commonly used NIR dyes, supported by a detailed experimental protocol for its determination.
This guide will focus on a selection of popular NIR dyes: Sulfo-Cy7.5, Indocyanine Green (ICG), IRDye 800CW, Alexa Fluor 790, and DyLight 800. The objective is to furnish researchers with the necessary data to make an informed decision based on the specific requirements of their application, be it in vivo imaging, flow cytometry, or other fluorescence-based assays.
Quantitative Comparison of NIR Dye Quantum Yields
The following table summarizes the reported fluorescence quantum yields for Sulfo-Cy7.5 and a selection of alternative NIR dyes. It is important to note that the quantum yield of a fluorophore can be highly dependent on its environment, including the solvent, pH, and conjugation to biomolecules.
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Sulfo-Cy7.5 | 0.21[1] | Not specified |
| Indocyanine Green (ICG) | 0.003[2] | Water |
| 0.012[2] | Blood | |
| 0.029[3] | Aqueous solution | |
| 0.086[4] | Tris-buffered saline with 1% BSA (TCB) | |
| 0.14[5] | Not specified | |
| IRDye 800CW | 0.09 | Not specified |
| 0.12 (conjugated to HSA) | Fetal bovine serum | |
| Alexa Fluor 790 | Data not available in search results | --- |
| DyLight 800 | High[1] | Not specified |
Experimental Protocol: Relative Quantum Yield Measurement
The determination of a fluorophore's quantum yield is crucial for characterizing its performance. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely adopted and accessible technique.
Principle
The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard. The following equation is used:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, phosphate-buffered saline)
-
Fluorescence standard with a known quantum yield in the desired spectral region (e.g., Sulforhodamine 101 in ethanol, Φ = 0.9)
-
Sample of the NIR dye to be tested (e.g., Sulfo-Cy7.5)
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the reference standard (e.g., Sulforhodamine 101) in the chosen solvent (e.g., ethanol).
-
Prepare a stock solution of the NIR dye sample in the same solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the sample.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant throughout all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
-
Quantum Yield Calculation:
-
Use the calculated gradients and the known quantum yield of the standard in the equation mentioned in the "Principle" section to determine the quantum yield of the unknown NIR dye.
-
Experimental Workflow
Caption: Workflow for Relative Quantum Yield Determination.
References
Head-to-Head Comparison: Sulfo-Cy7.5 Maleimide vs. Cy7 Maleimide
In the field of bioconjugation and fluorescence imaging, the selection of an appropriate near-infrared (NIR) fluorophore is critical for achieving high sensitivity and deep tissue penetration. This guide provides a detailed, objective comparison between two thiol-reactive cyanine dyes: Sulfo-Cy7.5 maleimide and Cy7 maleimide. The primary distinction lies in the sulfonation and the length of the polymethine bridge, which significantly influence their physicochemical properties and application workflows.
Core Differences at a Glance
The fundamental difference between these two reagents is twofold:
-
Sulfonation: Sulfo-Cy7.5 contains sulfonate (-SO3-) groups, which dramatically increase its water solubility.[1][2] Cy7 maleimide is non-sulfonated and thus has low aqueous solubility.[2][3]
-
Spectral Properties: As a ".5" dye, Sulfo-Cy7.5 has a benzo-fused indolenine ring structure, which shifts its excitation and emission wavelengths to a longer, higher NIR range compared to the standard Cy7 dye.[4][] This is advantageous for in vivo imaging, as it falls within a range of lower tissue autofluorescence.[][6]
These differences dictate their performance in key areas such as solubility, labeling efficiency, and the behavior of the resulting bioconjugates.
Quantitative Data Comparison
The selection of a fluorescent label is heavily influenced by its photophysical properties. The table below summarizes the key performance indicators for both dyes.
| Property | This compound | Cy7 Maleimide | Key Considerations |
| Excitation Maximum (λex) | ~788 nm[7][8] | ~750 nm[9] | Both are in the NIR spectrum, but Sulfo-Cy7.5 is further shifted, which can reduce background autofluorescence in biological samples.[6] |
| Emission Maximum (λem) | ~797-808 nm[7][10] | ~773 nm[9] | The longer emission of Sulfo-Cy7.5 is optimal for deep-tissue imaging.[10] |
| Molar Extinction Coefficient (ε) | ~222,000-223,000 M⁻¹cm⁻¹[7][8] | ~199,000 M⁻¹cm⁻¹[9] | A higher extinction coefficient contributes to greater brightness of the labeled conjugate.[11] |
| Fluorescence Quantum Yield (Φ) | ~0.10-0.21[7][8] | ~0.3[9] | Quantum yield is a measure of fluorescence efficiency. While some sources show a lower yield for Cy7.5, its higher extinction coefficient often compensates, resulting in a very bright probe. |
| Aqueous Solubility | High[7] | Low[3] | This is the most significant practical difference. High water solubility simplifies labeling protocols and reduces the risk of dye aggregation.[2][11] |
| Solvent Requirement | Can be dissolved directly in aqueous buffer.[12] | Must be dissolved in an organic co-solvent (e.g., DMSO, DMF) before adding to the reaction.[2][3] | The need for organic solvents can be detrimental to sensitive proteins.[13] |
Performance and Application Insights
Solubility and Handling
The key advantage of This compound is its high water solubility due to the presence of sulfonate groups.[2][11] This allows for the entire labeling and purification process to be conducted in aqueous buffers, which is ideal for sensitive biomolecules like antibodies that may be damaged by organic solvents.[1][13] This property also minimizes the risk of dye aggregation, a common issue with non-sulfonated cyanine dyes that can lead to non-specific binding and inaccurate quantification.[2][11]
Cy7 maleimide , being non-sulfonated, has poor water solubility and must first be dissolved in an anhydrous organic solvent such as DMSO or DMF before being added to the protein solution.[3][4] Researchers must carefully manage the final concentration of the organic solvent (typically 5-15%) to prevent protein denaturation while ensuring the dye remains dissolved during the reaction.[4][14]
Bioconjugation and Purification
Both dyes utilize a maleimide functional group, which selectively reacts with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[3][12] The reaction is most efficient at a pH of 7.0-7.5.[15][16]
The difference in solubility directly impacts the purification strategy. For Sulfo-Cy7.5 conjugates, dialysis is an effective method for removing unreacted dye due to the dye's high aqueous solubility.[11][12] For Cy7 maleimide , dialysis is less efficient, and other methods like gel filtration or chromatography are required to effectively separate the labeled protein from the free, insoluble dye.[11][17]
Experimental Protocols and Workflows
The choice between the two dyes introduces a key difference in the experimental workflow, specifically in the preparation of the dye stock solution.
General Maleimide Labeling Protocol
This protocol outlines the key steps for labeling a protein with a thiol-reactive dye.
-
Protein Preparation:
-
Dissolve the protein (e.g., antibody) to be labeled at 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[12][15]
-
If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[15][16] Do not use thiol-containing reducing agents like DTT or β-mercaptoethanol.
-
-
Dye Preparation (Key Difference):
-
For this compound: The dye can be dissolved directly in the reaction buffer or deionized water to prepare a stock solution (e.g., 10 mM).[12]
-
For Cy7 Maleimide: Allow the vial of dye to warm to room temperature. Add anhydrous DMSO or DMF to prepare a 10 mM stock solution.[16][18] Vortex to ensure it is fully dissolved.[16]
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[18]
-
For Cy7 maleimide, ensure the final concentration of organic solvent does not exceed levels that would denature the protein.[14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~788 nm for Sulfo-Cy7.5 or ~750 nm for Cy7).[18]
-
Experimental Workflow Diagram
Caption: Workflow for protein labeling with maleimide dyes.
Thiol-Maleimide Conjugation Reaction
The chemical basis for labeling is the reaction between the maleimide group on the dye and a thiol group from a cysteine residue on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. biotium.com [biotium.com]
- 17. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
A Head-to-Head Comparison: Sulfo-Cy7.5 Maleimide versus Indocyanine Green (ICG) for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental outcomes. This guide provides an objective comparison of Sulfo-Cy7.5 maleimide's performance against the clinically approved Indocyanine Green (ICG), supported by experimental data and detailed methodologies, to empower informed decisions for specific in vitro and in vivo imaging needs.
In the realm of near-infrared fluorescence imaging, both this compound and Indocyanine Green (ICG) have emerged as valuable tools. However, their intrinsic chemical and photophysical properties lead to significant differences in performance, particularly in applications requiring high sensitivity, stability, and specific biomolecular conjugation. This guide delves into these differences, offering a comprehensive overview to guide your selection process.
Key Performance Characteristics: A Quantitative Overview
The superior performance of this compound in key photophysical parameters is evident when compared to ICG.
| Property | This compound | Indocyanine Green (ICG) | Advantage |
| Excitation Maximum (λex) | ~788 nm[1][2] | ~787 nm[3][4] | Similar |
| Emission Maximum (λem) | ~797 nm[1][2] | ~815 nm[3][4] | Similar |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹[1][2] | ~223,000 cm⁻¹M⁻¹[3] | Similar |
| Fluorescence Quantum Yield (Φ) | ~0.21[1][2] | ~0.14[3][4] | This compound |
| Water Solubility | High (sulfonated)[2] | Soluble | This compound |
| Reactive Group | Maleimide (Thiol-reactive) | Typically NHS ester (Amine-reactive) | Application-dependent |
| Photostability | High | Low | This compound |
Superior Photophysical Properties of this compound
The most significant advantages of this compound lie in its higher fluorescence quantum yield and greater photostability. A higher quantum yield translates to a brighter fluorescent signal, enabling more sensitive detection of target molecules. This is particularly crucial for in vivo imaging, where signal attenuation by tissues can be substantial.
Furthermore, the enhanced photostability of Sulfo-Cy7.5 allows for longer or repeated imaging sessions with less signal degradation, a critical factor for time-course studies and applications requiring intense illumination. ICG, in contrast, is known to be susceptible to photobleaching, which can limit its utility in quantitative and long-term imaging experiments.
Bioconjugation: A Tale of Two Chemistries
The functional groups on these dyes dictate their conjugation strategies, a key consideration for labeling biomolecules like antibodies and proteins.
This compound: Specific Thiol-Reactive Chemistry
This compound is engineered for specific and efficient conjugation to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. This thiol-reactive chemistry offers a high degree of selectivity, as free thiols are generally less abundant than primary amines on the surface of most proteins. This specificity allows for more controlled and site-specific labeling.
Indocyanine Green (ICG): Amine-Reactive Conjugation and its Challenges
ICG is typically functionalized with an N-hydroxysuccinimide (NHS) ester group for conjugation. This group reacts with primary amines, such as the side chain of lysine residues, which are abundant on the surface of proteins. While this allows for a high degree of labeling, it can also lead to heterogeneous products and potential disruption of the protein's function if critical lysine residues are modified. A significant drawback of ICG-NHS ester conjugation is the tendency of ICG to aggregate, which can lead to fluorescence quenching and reduced labeling efficiency.
Experimental Protocols
Protocol for this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein with free thiol groups (e.g., reduced antibody) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The conjugate will be in the void volume and will have a characteristic blue-green color.
-
Protocol for ICG-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline for labeling an antibody with ICG-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
ICG-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL. The pH should be between 8.0 and 8.5 for optimal reaction with the NHS ester.
-
-
Dye Preparation:
-
Dissolve ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved ICG-NHS ester to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and any aggregates using a desalting column or size-exclusion chromatography equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the labeled antibody.
-
Logical Comparison of Key Attributes
The choice between this compound and ICG often comes down to the specific requirements of the experiment.
References
A Head-to-Head Comparison of Sulfo-Cy7.5 and Other Near-Infrared Dyes for Antibody Labeling
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore for antibody conjugation is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Sulfo-Cy7.5 with three other prominent NIR dyes: Alexa Fluor 790, IRDye 800CW, and DyLight 800. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for making informed decisions in your research endeavors.
Executive Summary
Sulfo-Cy7.5 is a widely used water-soluble cyanine dye that offers bright fluorescence in the NIR spectrum, making it a suitable choice for a variety of applications, including in vivo imaging. However, for applications demanding the highest photostability and signal-to-noise ratio, alternative dyes such as Alexa Fluor 790 and IRDye 800CW may offer superior performance. DyLight 800 also presents a strong alternative with a high extinction coefficient. The optimal choice is contingent upon the specific experimental requirements, including the imaging modality, duration of exposure, and the need for quantitative accuracy.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other physicochemical properties. The following table summarizes the key spectral and performance characteristics of Sulfo-Cy7.5 and its alternatives.
| Property | Sulfo-Cy7.5 | Alexa Fluor 790 | IRDye 800CW | DyLight 800 |
| Excitation Maximum (nm) | ~788 | ~784 | ~774 | ~770 |
| Emission Maximum (nm) | ~808 | ~814 | ~789 | ~794 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~222,000 | ~260,000 | ~240,000 | ~270,000 |
| Quantum Yield | High | High | High | High |
| Photostability | Moderate | High | High | Moderate to High |
| Water Solubility | High | High | High | High |
Experimental Protocols
Accurate and reproducible antibody labeling is fundamental to reliable experimental results. The following sections provide detailed protocols for antibody conjugation using the NHS ester derivatives of each dye, as well as a standardized method for evaluating the performance of the resulting conjugates.
Antibody Labeling with NHS Ester Dyes
This protocol describes the general procedure for conjugating amine-reactive NHS ester dyes to antibodies. Specific recommendations for each dye are included.
Materials:
-
Antibody of interest (in an amine-free buffer such as PBS)
-
Sulfo-Cy7.5 NHS ester, Alexa Fluor 790 NHS ester, IRDye 800CW NHS ester, or DyLight 800 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.
-
-
Dye Preparation:
-
Shortly before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO to create a stock solution (typically 10 mg/mL).
-
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar excess of dye. The optimal ratio should be determined empirically for each antibody.
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * M_protein) / (ε_dye * (A_280 - (A_max * CF_280))) Where:
-
A_max = Absorbance at the dye's maximum absorption wavelength
-
M_protein = Molecular weight of the antibody (e.g., 150,000 g/mol for IgG)
-
ε_dye = Molar extinction coefficient of the dye
-
A_280 = Absorbance at 280 nm
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 of the free dye / A_max of the free dye)
-
-
Comparative Photostability Assay
This protocol allows for the direct comparison of the photostability of different dye-antibody conjugates.
Materials:
-
Antibody conjugates of Sulfo-Cy7.5, Alexa Fluor 790, IRDye 800CW, and DyLight 800
-
Microscope slide and coverslip
-
Fluorescence microscope with a suitable NIR laser and detector
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Dilute each antibody conjugate to the same concentration in PBS.
-
Mount a small volume of the diluted conjugate on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Using the fluorescence microscope, locate a field of view.
-
Acquire an initial image (time = 0) using identical laser power, exposure time, and gain settings for all samples.
-
Continuously illuminate the sample with the laser at a constant power.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity against time for each conjugate. The rate of fluorescence decay is indicative of the photostability.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the relationships between the components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for labeling antibodies with NHS ester dyes.
Caption: Key metrics for comparing NIR dye performance.
Conclusion
The choice of a near-infrared dye for antibody labeling is a critical step in the design of robust and reproducible fluorescence-based assays. While Sulfo-Cy7.5 is a capable and widely used dye, a thorough evaluation of its performance against alternatives is essential. Alexa Fluor 790 and IRDye 800CW often exhibit superior photostability, which is a crucial factor for quantitative imaging applications that require prolonged or repeated exposure. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select the most suitable NIR dye for their specific needs, ultimately leading to higher quality data and more impactful scientific discoveries.
A Comparative Guide to the Cross-Reactivity of Sulfo-Cy7.5 Maleimide Conjugates
For researchers, scientists, and drug development professionals, the specificity and stability of bioconjugates are paramount. Sulfo-Cy7.5 maleimide is a widely used thiol-reactive fluorescent probe for labeling biomolecules. However, the inherent reactivity of the maleimide group can lead to cross-reactivity and instability of the resulting conjugate. This guide provides an objective comparison of this compound with alternative bioconjugation strategies, supported by experimental data, to inform the selection of the most appropriate labeling chemistry for your research needs.
The Challenge of Maleimide Chemistry: Cross-Reactivity and Instability
The reaction of a maleimide with a thiol group on a cysteine residue proceeds via a Michael addition to form a thioether bond. While this reaction is generally efficient and selective for thiols at neutral pH, it is not without its drawbacks. The primary concerns are:
-
Retro-Michael Reaction and Thiol Exchange: The thioether bond formed is susceptible to a reversible retro-Michael reaction, particularly in the presence of other thiols. In a biological environment rich in endogenous thiols like glutathione (GSH), this can lead to the transfer of the Sulfo-Cy7.5 label from the target protein to other molecules, resulting in off-target signal and a decrease in the stability of the desired conjugate.[1][2][3]
-
Cross-Reactivity with Other Nucleophiles: While the reaction with thiols is favored at neutral pH, at higher pH values (above 7.5-8.0), maleimides can also react with other nucleophilic amino acid residues, such as the ε-amino group of lysine and the imidazole group of histidine.[4] This can lead to non-specific labeling and a heterogeneous product.
-
Hydrolysis of the Maleimide Group: The maleimide ring itself can undergo hydrolysis, rendering it inactive and unable to react with thiols. This is a competing reaction that can reduce the efficiency of the conjugation.
These limitations have spurred the development of next-generation bioconjugation strategies designed to offer improved stability and specificity.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the key performance characteristics of this compound compared to prominent next-generation alternatives.
| Parameter | This compound | Next-Generation Maleimides (e.g., N-Aryl, Self-Hydrolyzing) | Click Chemistry (e.g., SPAAC) | References |
| Target Residue | Cysteine | Cysteine | Non-natural amino acids (e.g., with azide or alkyne groups) | [5] |
| Reaction Selectivity | High for thiols at pH 6.5-7.5; potential for off-target reaction with amines at higher pH. | High for thiols; some designs minimize off-target reactions. | Extremely high (bioorthogonal). | [4][5] |
| Reaction Kinetics (Second-Order Rate Constant) | ~10² - 10³ M⁻¹s⁻¹ | Generally similar to or faster than traditional maleimides. | ~1 - 10² M⁻¹s⁻¹ (can be slower) | [6] |
| Conjugate Stability | Susceptible to retro-Michael reaction and thiol exchange. | Significantly improved stability through hydrolysis or transcyclization of the succinimide ring. | Highly stable triazole linkage. | [1][2][3] |
| Linkage Type | Model System/Conditions | Stability Outcome | Reference |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days. | ~8% loss of the BODIPY label was observed. | [1] |
| Traditional Thiol-Maleimide | Maleimide conjugate incubated in human plasma at 37°C for 72 hours (conjugation site dependent). | ~20-80% of label remained intact. | [3][7] |
| Hydrolyzed Thiosuccinimide | Conjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro. | The ring-opened products have half-lives of over two years, ensuring in vivo stability. | [1][8] |
| Next-Generation Maleimides (Diiodomaleimide) | Diiodomaleimide cross-linkers used for protein-protein conjugation. | These reagents generate robustly stable conjugates ideal for in vivo applications. | [1] |
| Thiazine Linker | Maleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione. | The thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate. | [1] |
| Methylsulfonyl Phenyloxadiazole | Protein conjugates formed with methylsulfonyl phenyloxadiazole reagents. | These conjugates demonstrated superior stability in human plasma compared to maleimide-conjugated proteins. | [1][9] |
Visualizing Reaction Pathways and Workflows
To better understand the chemical principles and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Reaction Pathway of this compound with Cysteine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sulfo-Cy7.5 Maleimide Against Other 800nm Dyes: A Comparative Guide
In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is critical for achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, 800nm dyes offer the significant advantages of deep tissue penetration and minimal autofluorescence. This guide provides an objective comparison of Sulfo-Cy7.5 maleimide with two other prominent 800nm thiol-reactive dyes: IRDye® 800CW maleimide and Alexa Fluor™ 790 maleimide. This comparison is based on their key performance characteristics to aid in the selection of the optimal dye for your research needs.
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent label is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for specific applications. The following table summarizes the key quantitative data for this compound and its alternatives.
| Property | This compound | IRDye® 800CW Maleimide | Alexa Fluor™ 790 Maleimide |
| Excitation Maximum (λex) | ~788 nm[1] | ~774 nm | ~782 nm[2] |
| Emission Maximum (λem) | ~797 - 808 nm[3] | ~789 nm | ~805 - 814 nm[2][4] |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | ~240,000 M⁻¹cm⁻¹[5] | ~270,000 M⁻¹cm⁻¹[4] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | Not explicitly stated for maleimide | Not explicitly stated for maleimide |
| Solubility | Good in water, DMF, DMSO[1] | Soluble in water or DMSO[5] | Information not readily available |
In-Depth Comparison
Serum Stability of Conjugates: A crucial consideration for in vivo applications is the stability of the dye-protein conjugate in serum. The maleimide linker forms a covalent bond with thiol groups on proteins. However, this thioether bond can be susceptible to exchange with other thiols present in serum, such as albumin, leading to a loss of the fluorescent label from the targeting molecule.[8] Studies have shown that the stability of maleimide conjugates can be influenced by the local environment on the protein.[8] While specific comparative data for these three dyes is limited, a study on an IRDye® 800CW-panitumumab conjugate demonstrated good stability over a 54-month window.[9] For critical in vivo studies, it is advisable to assess the serum stability of the specific antibody-dye conjugate.
Experimental Protocols
To facilitate a direct and objective comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Protein Labeling with Maleimide Dyes
This protocol outlines the steps for labeling a thiol-containing protein, such as a reduced antibody, with a maleimide-functionalized dye.
dot
Caption: Workflow for Protein Labeling with Maleimide Dyes.
Materials:
-
Protein with free thiol groups (e.g., reduced antibody)
-
Maleimide dye (Sulfo-Cy7.5, IRDye® 800CW, or Alexa Fluor™ 790)
-
Anhydrous DMSO or DMF
-
Thiol-free reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., gel filtration column, dialysis cassette)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the protein-dye conjugate using a gel filtration column, dialysis, or a similar method.
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. The following formula can be used:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)
Where:
-
A_max = Absorbance at the dye's maximum absorption wavelength
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its A_max
-
CF_280 = Correction factor for the dye's absorbance at 280 nm
-
Protocol 2: Comparative In Vivo Imaging
This protocol provides a general workflow for comparing the performance of different dye-labeled antibodies in a small animal imaging model.
dot
Caption: Workflow for Comparative In Vivo Imaging.
Materials:
-
Antibody-dye conjugates prepared as in Protocol 1
-
Animal model (e.g., tumor-bearing mice)
-
In vivo fluorescence imaging system with appropriate filters for 800nm dyes
-
Anesthesia
Procedure:
-
Animal Preparation: Prepare the animal model according to your institution's approved protocols.
-
Injection: Intravenously inject the antibody-dye conjugates into separate groups of animals. Include a control group injected with an unlabeled antibody.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body NIR fluorescence imaging.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle). Calculate the tumor-to-background ratio for each dye at each time point.
-
Ex Vivo Analysis: At the final time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.
Conclusion
The selection of an 800nm maleimide dye is a critical decision that depends on the specific requirements of the application. This compound offers a balanced profile with good brightness and water solubility. IRDye® 800CW is a well-established dye with demonstrated stability in clinical research. Alexa Fluor™ 790 maleimide shows promise for exceptional brightness due to its high extinction coefficient and the known photostability of the Alexa Fluor™ family. For applications where performance is paramount, it is highly recommended that researchers conduct a head-to-head comparison using the protocols outlined in this guide to determine the optimal dye for their specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Near-Infrared Maleimide Dyes for In Vivo Tissue Imaging: Sulfo-Cy7.5 vs. The Alternatives
For researchers, scientists, and drug development professionals engaged in in vivo imaging, the selection of a near-infrared (NIR) fluorescent dye is a critical step that dictates the sensitivity and clarity of the results. This guide provides an objective comparison of Sulfo-Cy7.5 maleimide with two prominent alternatives, IRDye 800CW maleimide and Alexa Fluor 750 maleimide, focusing on their performance in tissue imaging applications.
The ideal NIR dye for in vivo imaging should exhibit high brightness, a strong signal-to-noise ratio (SNR), and favorable biodistribution to ensure specific targeting with minimal background interference. This comparison delves into the key performance characteristics of these three thiol-reactive dyes to inform the selection process for your specific research needs.
At a Glance: Key Performance Indicators
The following table summarizes the key photophysical properties of this compound, IRDye 800CW maleimide, and Alexa Fluor 750 maleimide. These parameters are crucial in determining the potential brightness and signal output of the dye-conjugate.
| Feature | This compound | IRDye 800CW Maleimide | Alexa Fluor 750 C2 Maleimide |
| Excitation Max (nm) | ~788 | ~774 | ~749 |
| Emission Max (nm) | ~808 | ~789 | ~775 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~270,000 | ~240,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.10 | ~0.12 | ~0.12 |
| Solubility | High (sulfonated) | High (sulfonated) | High (sulfonated) |
In Vivo Performance: A Signal-to-Noise Perspective
Direct, head-to-head comparative studies of the signal-to-noise ratio for these three maleimide dyes conjugated to the same targeting moiety under identical experimental conditions are limited in peer-reviewed literature. However, by synthesizing data from various studies, we can infer their relative performance.
This compound: This dye is characterized by a high molar extinction coefficient, suggesting excellent light-absorbing capabilities. However, some studies indicate that Sulfo-Cy7 conjugates may exhibit higher retention in various organs. This increased retention could potentially lead to a higher background signal, which may negatively impact the tumor-to-background ratio (TBR).
IRDye 800CW Maleimide: IRDye 800CW is a well-established dye in preclinical and clinical research. In a comparative study using the antibody trastuzumab, an IRDye 800CW conjugate demonstrated a higher tumor-to-muscle ratio than an ICG conjugate, indicating its capacity for generating good contrast in vivo.[1] However, in other comparisons with newer generation dyes, IRDye 800CW has shown lower tumor-to-background ratios, suggesting that while effective, it may be outperformed by more recent innovations.
Alexa Fluor 750 Maleimide: The Alexa Fluor family of dyes is renowned for its brightness and photostability. Comparative analyses with traditional cyanine dyes like Cy7 (structurally similar to Cy7.5) suggest that Alexa Fluor 750 offers superior performance in these aspects.[2] This enhanced brightness and resistance to photobleaching are likely to translate into a higher signal-to-noise ratio in demanding in vivo imaging applications.
Experimental Protocols
To facilitate reproducible and comparative in vivo studies, a generalized experimental protocol for evaluating the performance of NIR dye-antibody conjugates is provided below.
Antibody Conjugation with Maleimide Dyes
-
Antibody Preparation:
-
Reduce the antibody (e.g., IgG) in a suitable buffer (e.g., phosphate buffer with EDTA) using a reducing agent like DTT or TCEP to expose free thiol groups in the hinge region.
-
Remove the reducing agent using a desalting column.
-
-
Dye Preparation:
-
Dissolve the maleimide dye in an appropriate solvent (e.g., DMSO or water for sulfonated dyes) to a stock concentration of ~10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide dye to the reduced antibody solution at a molar ratio of approximately 5-10 moles of dye per mole of antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated free dye from the antibody-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
In Vivo Imaging in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors derived from a relevant cancer cell line.
-
-
Probe Administration:
-
Inject the purified antibody-dye conjugate intravenously (e.g., via the tail vein) at a predetermined dose.
-
-
Imaging:
-
At various time points post-injection (e.g., 24, 48, 72, and 96 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for the specific NIR dye.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-target background tissue (e.g., contralateral muscle).
-
Quantify the mean fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated.
References
A Head-to-Head Comparison of Near-Infrared Maleimide Dyes for High-Performance Imaging
For researchers, scientists, and drug development professionals navigating the complexities of in vivo and in vitro imaging, the selection of a near-infrared (NIR) fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy7.5 maleimide, objectively comparing its performance against two widely used alternatives: IRDye 800CW maleimide and Indocyanine Green (ICG) maleimide. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their specific imaging needs.
In the realm of biological imaging, the near-infrared window (700-900 nm) offers a distinct advantage due to reduced light scattering and lower tissue autofluorescence, enabling deeper tissue penetration and a higher signal-to-background ratio.[1] Maleimide-functionalized dyes are particularly valuable for their ability to form stable covalent bonds with thiol groups on proteins, such as those found in cysteine residues, allowing for specific labeling of antibodies and other biomolecules for targeted imaging.[2]
Quantitative Performance Comparison
The efficacy of a fluorescent dye is determined by a combination of its photophysical properties, in vivo performance, and cost. The following tables summarize the key performance indicators for this compound and its alternatives.
Table 1: Photophysical and Chemical Properties
| Property | This compound | IRDye 800CW Maleimide | ICG Maleimide |
| Excitation Maximum (λex) | ~788 nm | ~774 nm | ~785 nm[3] |
| Emission Maximum (λem) | ~797 nm[4] | ~789 nm | ~812 nm[3] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹[4] | ~240,000 cm⁻¹M⁻¹ | ~200,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φf) | ~0.21[4] | ~0.05 - 0.12 | ~0.01 - 0.02 (in blood) |
| Molecular Weight | ~1205.6 g/mol [4] | ~1091.10 g/mol [5] | Varies by supplier |
| Solubility | High (sulfonated) | High | Moderate |
| Reactive Group | Maleimide | Maleimide | Maleimide |
Table 2: In Vivo Performance Comparison
| Performance Metric | Sulfo-Cy7.5 Conjugates | IRDye 800CW Conjugates | ICG Conjugates |
| Relative Brightness | High | Very High | Low to Moderate |
| Photostability | High | Exceptional | Lower, prone to photobleaching[6][7] |
| Signal-to-Background Ratio (SBR) | High | High | Moderate |
| Primary Clearance Route | Varies with conjugate | Primarily Renal[5][8] | Primarily Hepatic[5][8] |
| In Vivo Stability | Good | Excellent | Lower, prone to aggregation |
Table 3: Cost-Benefit Analysis
| Feature | This compound | IRDye 800CW Maleimide | ICG Maleimide |
| Relative Cost per mg | Moderate | High | Low to Moderate |
| Key Advantages | High quantum yield, good water solubility. | Exceptional photostability and brightness, extensive in vivo validation. | FDA-approved, lower cost. |
| Key Disadvantages | Potentially higher lipophilicity leading to increased tissue retention in some cases.[5] | Higher cost. | Low quantum yield, rapid clearance, concentration-dependent aggregation. |
| Best Suited For | Applications requiring high fluorescence output and good water solubility. | Quantitative in vivo imaging, studies requiring high photostability and signal-to-noise. | Preliminary studies, applications where cost is a primary concern and high sensitivity is not paramount. |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following sections provide methodologies for key experiments cited in the comparison of these NIR dyes.
Protocol 1: Protein Labeling with Maleimide Dyes
This protocol describes a general procedure for labeling proteins, such as antibodies, with Sulfo-Cy7.5, IRDye 800CW, or ICG maleimide.
Materials:
-
Protein (e.g., antibody) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5) at 2-10 mg/mL.
-
Maleimide dye (Sulfo-Cy7.5, IRDye 800CW, or ICG).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP, DTT).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved maleimide dye to the protein solution at a 10- to 20-fold molar excess. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted dye by passing the solution through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a typical procedure for evaluating the tumor-targeting capability of a NIR dye-conjugated antibody.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
NIR dye-labeled antibody, sterile-filtered.
-
In vivo imaging system with appropriate excitation and emission filters.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Probe Administration: Administer the dye-conjugated antibody via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol of dye per mouse.
-
In Vivo Imaging: Anesthetize the mouse and place it in the imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor tumor accumulation and clearance from non-target tissues.
-
Image Analysis: Draw Regions of Interest (ROIs) around the tumor and a background region (e.g., muscle). Calculate the average fluorescence intensity for each ROI.
-
Quantification: Determine the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
Protocol 3: Quantitative Western Blotting
This protocol provides a general workflow for quantitative western blotting using NIR-labeled secondary antibodies.
Materials:
-
Protein lysate.
-
SDS-PAGE gels and blotting apparatus.
-
Nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibody.
-
NIR dye-labeled secondary antibody (e.g., IRDye 800CW or a comparable dye).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
NIR fluorescence imaging system.
Procedure:
-
Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer with 0.1% Tween-20 for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the NIR-labeled secondary antibody diluted in blocking buffer with 0.1% Tween-20 for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane as in step 4, protecting from light.
-
Imaging: Scan the membrane using a NIR fluorescence imaging system at the appropriate wavelength.
-
Quantification: Use the imaging software to quantify the band intensities.
Visualizations
To further clarify the experimental workflows and the chemical principles involved, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound, IRDye 800CW maleimide, and ICG maleimide is contingent upon the specific requirements of the imaging study.
-
This compound emerges as a strong contender for a wide range of applications, offering a balance of high fluorescence output, good water solubility, and moderate cost. Its performance makes it suitable for both in vitro and in vivo studies where a bright signal is crucial.
-
IRDye 800CW maleimide stands out as the premium choice for quantitative in vivo imaging studies that demand the highest level of photostability and brightness.[8] While it comes at a higher price point, its superior performance can lead to more reliable and reproducible data, particularly in longitudinal studies.
-
ICG maleimide , being an FDA-approved dye, offers a cost-effective option for preliminary or proof-of-concept studies. However, researchers must be mindful of its lower quantum yield, reduced photostability, and potential for aggregation, which may limit its utility in highly sensitive or quantitative applications.
Ultimately, a thorough evaluation of the experimental goals, required sensitivity, and budgetary constraints will guide the optimal selection of a near-infrared maleimide dye for your imaging research.
References
- 1. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. licorbio.com [licorbio.com]
- 4. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Sulfo-Cy7.5 Maleimide: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. Sulfo-Cy7.5 maleimide, a near-infrared fluorescent dye, requires careful handling and disposal due to its chemical properties. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure working environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The maleimide functional group can be reactive, and cyanine dyes may be toxic.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a dust mask or respirator should be used. Work in a well-ventilated area, such as a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the first rinse of any contaminated labware. The container should be clearly labeled.
-
Solid Waste: Dispose of all solid waste contaminated with the dye, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Keep containers tightly closed to prevent spills and evaporation.[1]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor. They will ensure the waste is transported to an approved waste disposal facility in accordance with all applicable regulations.
-
Quantitative Data Summary
| Property | Value | Source |
| Solubility | Good in water, DMF, DMSO | [2][3] |
| Storage Conditions | -20°C in the dark, desiccated | [2][4] |
| Excitation Maximum | 788 nm | [3][4] |
| Emission Maximum | 797 nm | [3][4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Sulfo-Cy7.5 maleimide
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling Sulfo-Cy7.5 maleimide in either solid or solution form, a comprehensive PPE plan is mandatory. The maleimide group is a potent thiol-reactive agent, and cyanine dyes can be irritating.[1]
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a good practice. Always check the manufacturer's data for breakthrough times.[2] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the powder or solutions.[2] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[2] |
| Respiratory | Fume Hood or Respirator | All handling of the solid powder and stock solutions should occur in a certified chemical fume hood to minimize inhalation risk.[2][3] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and contamination.
A. Pre-Handling Preparations:
-
Consult Safety Data Sheets (SDS): Review the SDS for similar cyanine dyes and maleimide compounds to understand the potential hazards.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[2]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[2]
B. Handling Procedures:
-
Weighing and Reconstitution:
-
When weighing the solid form, do so in a fume hood to avoid creating and inhaling dust particles.[2] Use a calibrated analytical balance and appropriate tools like a clean spatula.[3]
-
When reconstituting, add the solvent slowly to the dye to prevent splashing.[2] this compound is soluble in water, DMF, and DMSO.[4][5]
-
-
Storage:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[2]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the dye.[2]
-
Waste Disposal:
-
All waste contaminated with this compound should be considered hazardous waste.[2]
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[1]
-
Segregate waste streams. Do not mix with other incompatible waste.
-
For spills, absorb the material with an inert substance and dispose of it as chemical waste.[1]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1][4] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month); -80°C (up to 6 months) | [1][6] |
| Solubility | Water, DMF, DMSO | [4][5] |
| Excitation Maximum (Ex) | ~788 nm | [5] |
| Emission Maximum (Em) | ~797 nm | [5] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
